molecular formula C6H4Cl2FN B1585327 4,5-Dichloro-2-fluoroaniline CAS No. 2729-36-4

4,5-Dichloro-2-fluoroaniline

Cat. No.: B1585327
CAS No.: 2729-36-4
M. Wt: 180 g/mol
InChI Key: FHJVHVKVTUTGTA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a halogenated aniline derivative that serves as a versatile intermediate in the research and development of novel compounds. Its primary application is as a key building block in the synthesis of active ingredients for agrochemicals and pharmaceuticals . In agrochemical research, it contributes to the development of new herbicides and pesticides, aiding in the control of weeds and pests in agricultural settings . In the pharmaceutical sector, it functions as a crucial synthon for the creation of Active Pharmaceutical Ingredients (APIs), where its unique halogenation pattern is valuable for optimizing the efficacy and selectivity of potential drug candidates . The distinct structure, featuring an amine group and specific arrangement of chlorine and fluorine atoms on the aromatic ring, makes it a valuable scaffold for introducing functional groups and modifying electronic properties in molecular design . The compound has a molecular weight of 180.01 g/mol and a boiling point of 251.8°C . For product stability, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVHVKVTUTGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278840
Record name 4,5-dichloro-2-fluoroaniline
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Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2729-36-4
Record name 2729-36-4
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Record name 4,5-dichloro-2-fluoroaniline
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Record name 4,5-dichloro-2-fluoroaniline
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Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Handling of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically next-generation fungicides) and fluoroquinolone-adjacent pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—featuring a fluorine atom ortho to the amine and two chlorine atoms at the meta and para positions—imparts distinct electronic properties that influence metabolic stability and lipophilicity.

This guide provides a comprehensive technical profile for researchers, covering verified physicochemical data, synthetic pathways, HPLC method development, and safety protocols.

Part 1: Chemical Identity & Structural Analysis[4]

The placement of the fluorine atom at the C2 position is chemically significant. Through the ortho-effect, it influences the basicity of the primary amine and the solubility profile of the molecule compared to its non-fluorinated analogues.

AttributeDetail
Chemical Name 4,5-Dichloro-2-fluoroaniline
CAS Number 2729-36-4
Synonyms 2-Fluoro-4,5-dichloroaniline; Benzenamine, 4,5-dichloro-2-fluoro-
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
SMILES Nc1cc(Cl)c(Cl)cc1F
InChI Key QSDKXMVGRLVIQV-UHFFFAOYSA-N
Structural Features [1][2][4][5][6][7][8][9] • C1: Primary Amine (-NH₂)• C2: Fluorine (Inductive withdrawal, H-bond acceptor)• C4, C5: Chlorine (Lipophilicity enhancers)

Part 2: Physicochemical Profile[4]

The following data aggregates experimental observations and high-confidence predicted values. The presence of the electron-withdrawing fluorine and chlorine atoms significantly reduces the pKa compared to aniline (pKa ~4.6), making this compound a very weak base.

Key Physical Constants
PropertyValueContext/Notes
Physical State Crystalline SolidTypically appears as off-white to yellow crystals or fused solid.
Melting Point 50 – 60 °C (Predicted)Note: Isomeric 2,4-dichloro-5-fluoroaniline melts at ~68°C. Expect low-melting solid behavior.
Boiling Point 251.8 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density 1.50 ± 0.06 g/cm³Significantly denser than water due to heavy halogenation.
pKa (Conjugate Acid) ~1.8 – 2.2 (Calculated)Drastically lower than aniline due to -I effect of F and Cl. Requires strong acid (pH < 1.5) for complete protonation in aqueous extraction.
LogP (Octanol/Water) 2.98 Highly lipophilic. Low water solubility (<0.1 g/L).[10]
Flash Point 106 °CCombustible but not highly flammable.

Critical Insight - The "Ortho" Effect: The C2-Fluorine atom can form an intramolecular hydrogen bond with the amine protons. This locks the conformation slightly and reduces the availability of the lone pair for intermolecular bonding, further decreasing water solubility compared to para-fluoro isomers.

Part 3: Synthetic Pathways & Impurity Profiling

The industrial standard for synthesizing 4,5-Dichloro-2-fluoroaniline involves the selective reduction of the corresponding nitrobenzene precursor. Direct halogenation of aniline is avoided due to poor selectivity (over-chlorination).

Primary Synthetic Route: Nitro Reduction

The precursor, 1,2-dichloro-4-fluoro-5-nitrobenzene (also known as 4,5-dichloro-2-fluoronitrobenzene), is reduced using iron/acid (Bechamp reduction) or catalytic hydrogenation.

Synthesis cluster_conditions Critical Process Parameters Start 1,2-Dichloro-4-fluoro-5-nitrobenzene (Precursor) Reagent Reduction Agent (Fe/HCl or H2/Pd-C) Start->Reagent Inter Intermediate: Hydroxylamine species Reagent->Inter Product 4,5-Dichloro-2-fluoroaniline (Target) Reagent->Product Major Pathway (>90%) Inter->Product Impurity Impurity: Azo/Azoxy dimers Inter->Impurity Side Reaction (Alkaline conditions) Info Temp: 50-80°C Solvent: EtOH/Water or EtOAc

Figure 1: Reduction pathway of nitro-precursor to target aniline, highlighting potential azo-dimerization under alkaline conditions.

Impurity Profile

When analyzing raw material, look for these specific impurities:

  • De-halogenated byproducts: If catalytic hydrogenation (H₂/Pd) is used too aggressively, Cl atoms may be cleaved (hydrodechlorination), yielding 4-chloro-2-fluoroaniline.

  • Azo-dimers: Colored impurities formed if the reduction environment becomes too basic.

Part 4: Analytical Characterization (HPLC Method)

Due to the weak basicity and high lipophilicity of 4,5-Dichloro-2-fluoroaniline, standard reverse-phase chromatography is effective. However, peak tailing can occur due to interaction with silanols.

Recommended Protocol: Acidic Mobile Phase Using an acidic buffer suppresses silanol ionization and ensures the aniline remains in a consistent protonation state (though at pH 3, it may still be partially neutral given the low pKa).

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% → 90% B (Linear)15-20 min: 90% B (Wash)
Detection (UV) 240 nm (Primary), 210 nm (Secondary)
Temperature 30 °C
Retention Time Expect elution between 8 – 12 minutes (highly retained due to Cl/F atoms).

Part 5: Handling, Stability & Safety

Signal Word: WARNING This compound is an aniline derivative and shares the class toxicity of methemoglobinemia inducers.

Toxicology Hazards
  • Acute Toxicity: Harmful if swallowed or inhaled.[11]

  • Skin Absorption: High risk. The lipophilic nature (LogP ~2.98) allows rapid transdermal absorption.

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia). Symptoms include cyanosis (blue lips/skin) appearing 2-4 hours after exposure.

Stability & Storage
  • Light Sensitivity: Halogenated anilines can darken upon exposure to light (photo-oxidation). Store in amber vials.

  • Air Sensitivity: Slow oxidation to quinoid species may occur. Store under inert gas (Argon/Nitrogen) for long-term reference standards.

  • Incompatibility: Reacts vigorously with acid chlorides, anhydrides, and strong oxidizing agents.

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or soapy water. Do not use ethanol (enhances absorption).

  • Spill Cleanup: Adsorb on sand/vermiculite. Do not flush to sewer (very toxic to aquatic life).

References

  • PubChem. 4,5-Dichloro-2-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

4,5-Dichloro-2-fluoroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5-Dichloro-2-fluoroaniline: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-fluoroaniline (CAS No: 2729-36-4), a key halogenated aromatic amine. The document details its molecular structure and physicochemical properties, including its molecular weight of 180.01 g/mol .[1][2][3] We explore its critical role as a synthetic intermediate in the pharmaceutical and agrochemical industries, discussing the mechanistic rationale behind its utility. This guide offers field-proven insights into its synthesis, purification, and detailed structural characterization by modern spectroscopic methods. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in drug discovery and material science who require a detailed understanding of this versatile chemical building block.

Introduction

4,5-Dichloro-2-fluoroaniline is a substituted aniline that features a unique combination of halogen atoms—two chlorine atoms and one fluorine atom—on the benzene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a valuable precursor in organic synthesis. The presence of chlorine and fluorine substituents is a common strategy in drug discovery to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, 4,5-Dichloro-2-fluoroaniline serves as a pivotal building block for creating more complex molecules, particularly Active Pharmaceutical Ingredients (APIs) and potent agrochemicals like herbicides and pesticides.[2] This guide provides the core technical knowledge required to effectively utilize this compound in a scientific setting.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a chemical compound dictate its behavior in chemical reactions and biological systems. The properties of 4,5-Dichloro-2-fluoroaniline are summarized below.

Molecular Identity and Weight

The molecular formula for 4,5-Dichloro-2-fluoroaniline is C₆H₄Cl₂FN.[1][3][6] Based on this composition, the calculated molecular weight is 180.01 g/mol .[1][2][3][6] Accurate molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

Structural Representation

The structure consists of an aniline core (a benzene ring attached to an amino group, -NH₂). The substituents are positioned as follows: a fluorine atom at position 2, a chlorine atom at position 4, and a second chlorine atom at position 5. This arrangement is also known as 3,4-Dichloro-6-fluoroaniline.[6]

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC start Starting Material (e.g., Dichloro-fluoronitrobenzene) reaction Chemical Reduction (e.g., Fe/HCl or H2/Pd-C) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Distillation or Crystallization) workup->purify product Purified Product: 4,5-Dichloro-2-fluoroaniline purify->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final Verified Compound nmr->final ms->final ir->final

Caption: General workflow for the synthesis and analysis of anilines.

General Synthesis Protocol

A common and effective method for preparing fluoroanilines is the catalytic hydrogenation of the corresponding fluoronitrobenzene precursor. [7] Objective: To synthesize 4,5-Dichloro-2-fluoroaniline from 1,2-dichloro-4-fluoro-5-nitrobenzene.

Methodology:

  • Reactor Setup: Charge a hydrogenation vessel with the nitroaromatic starting material and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The catalyst facilitates the addition of hydrogen across the nitro group.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (H₂). The reaction is typically stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Catalyst Removal: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the solid Pd/C catalyst. Causality: The catalyst is pyrophoric and must be handled with care, often wetted with water before disposal.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 4,5-Dichloro-2-fluoroaniline.

Spectroscopic Characterization

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Protocol for Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃). This spectrum will confirm the number and environment of protons on the aromatic ring and the amine group.

    • ¹³C NMR: Provides information on the carbon skeleton. The number of signals will correspond to the number of unique carbon atoms.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. It will show a characteristic signal for the fluorine atom, and its coupling pattern can provide information about adjacent protons. [8]2. Mass Spectrometry (MS):

    • Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or another ionization method. The resulting mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight (180.01 g/mol ). The characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4 peaks) will serve as a definitive confirmation.

  • Infrared (IR) Spectroscopy:

    • Analyze a neat sample (if liquid) or a KBr pellet (if solid). The IR spectrum is used to identify key functional groups. [9]Expect to see characteristic N-H stretching bands for the amine group (typically around 3300-3500 cm⁻¹) and C-H and C=C bands for the aromatic ring.

Applications in Drug Development and Agrochemicals

The true value of 4,5-Dichloro-2-fluoroaniline lies in its role as a versatile intermediate. Its halogenated structure is a privileged motif in modern chemistry.

  • Pharmaceuticals: Halogenated anilines are foundational components in a wide array of pharmaceuticals. [10][11]They are frequently used in the synthesis of kinase inhibitors for oncology, as well as agents targeting bacterial infections. [11]The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms can modulate lipophilicity and provide sites for further chemical modification.

  • Agrochemicals: In the agrochemical sector, this compound is a precursor for manufacturing potent herbicides and pesticides. [2][10]The specific halogenation pattern is often crucial for the biological activity of the final product, enabling selective control of weeds and pests. [2]

Safety, Handling, and Storage

As a substituted aniline, 4,5-Dichloro-2-fluoroaniline requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Identification: Anilines as a class can be toxic. The related compound 4-chloro-2-fluoroaniline is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to the skin and eyes. [12][13]It is prudent to handle 4,5-Dichloro-2-fluoroaniline with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [13]* Handling: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. [13][14]Avoid all direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably between 2-8°C as recommended. [3]It should be stored under an inert atmosphere to prevent degradation. [3]

Conclusion

4,5-Dichloro-2-fluoroaniline is a specialized chemical intermediate with significant value in the synthesis of high-performance materials, pharmaceuticals, and agrochemicals. Its well-defined molecular structure and weight, combined with the unique electronic contributions of its halogen substituents, make it a powerful tool for chemists and researchers. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development endeavors.

References

  • MySkinRecipes. 4,5-Dichloro-2-fluoroaniline. [Link]

  • Autechaux Industries. Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. [Link]

  • Wikipedia. 4-Fluoroaniline. [Link]

  • PubChem. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]

  • Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition. [Link]

  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews. [Link]

  • Google Patents. US3900519A - Process for preparing para-fluoroanilines.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • University of California, Davis. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

Spectroscopic data of 4,5-Dichloro-2-fluoroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 4,5-Dichloro-2-fluoroaniline


[1]

Executive Summary & Molecular Profile

4,5-Dichloro-2-fluoroaniline is a critical halogenated aniline intermediate used primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical bioisosteres. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating amine group (


) juxtaposed against the electron-withdrawing fluorine (ortho) and two chlorine atoms (meta/para).

This guide provides a comprehensive spectroscopic breakdown to assist researchers in the identification, quality control, and structural validation of this compound.

Physicochemical Baseline:

  • Appearance: Off-white to pale grey crystalline solid.

  • Melting Point: Approx. 67–69 °C (Consistent with di-haloaniline trends).

  • Solubility: Soluble in

    
    , DMSO-
    
    
    
    , MeOH; sparingly soluble in water.

Mass Spectrometry (MS) Analysis

The mass spectrum of 4,5-Dichloro-2-fluoroaniline is dominated by the isotopic signature of the two chlorine atoms. This provides the most reliable "fingerprint" for rapid identification.

Isotopic Distribution Logic

Chlorine exists naturally as


 (75.8%) and 

(24.2%). For a molecule with two chlorine atoms (

), the molecular ion cluster follows a distinctive 9:6:1 intensity ratio (mathematically derived from

).
MS Data Table (EI, 70 eV)
m/z (Ion)Relative Intensity (%)AssignmentStructural Insight
179 ~100 (Base Peak)

(

)
Molecular Ion (Parent)
181 ~65

(

)
First Isotope Peak
183 ~10

(

)
Second Isotope Peak
144 ~30-40

Loss of one Chlorine radical
124 ~15

Ring contraction/fragmentation

Analyst Note: The presence of the M+4 peak at roughly 10% intensity is the "tell" for a dichloro- species. If this peak is absent or <2%, the sample is likely a monochloro impurity.

Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 179/181/183 (C6H4Cl2FN)+ Frag_1 Fragment [M-Cl]+ m/z 144 (C6H4ClFN)+ M_Ion->Frag_1 - Cl• Frag_2 Fragment [M-Cl-H]+ m/z 143 (C6H3ClFN)+ Frag_1->Frag_2 - H• Frag_3 Ring Degradation m/z ~108 (C6H3FN)+ Frag_1->Frag_3 - HCl caption Fig 1. Primary fragmentation pathway under Electron Ionization (70eV).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional group integrity, specifically the primary amine and the halogenated aromatic core.

Experimental Mode: KBr Pellet or ATR (Diamond crystal).

Frequency (

)
Vibration ModeIntensityDiagnostic Value
3450 - 3480

Asymmetric
MediumConfirms Primary Amine (

)
3350 - 3380

Symmetric
MediumPaired with above; "doublet" appearance
1620 - 1630

Scissoring
StrongAmine deformation band
1480 - 1500

Aromatic
StrongBenzene ring breathing
1200 - 1250

Stretch
Very StrongCritical: C-F bonds show intense absorption here
1050 - 1090

In-plane
StrongCharacteristic of aryl chlorides
800 - 850

Out-of-plane
StrongIndicative of isolated aromatic protons (para-substitution pattern)

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for structural validation. The presence of Fluorine-19 (


, 100% abundance) causes significant splitting in both proton and carbon spectra (J-coupling).

Solvent:


 (Chloroform-d) or DMSO-

.
NMR (Proton)
  • Resonance Effects: The amine group shields the ortho-proton (H-6) and para-position (occupied by Cl). The Fluorine atom deshields the ortho-proton (H-3) and causes splitting.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
3.80 - 4.20 Broad Singlet2H-

(Exchangeable with

)
6.85 Doublet (

)
1H

Hz
H-6 (Ortho to

, Meta to F)
7.05 Doublet (

)
1H

Hz
H-3 (Ortho to F, Meta to

)

Note: H-3 and H-6 are para to each other, so


 coupling is negligible/zero. The splitting is driven entirely by the Fluorine atom.
NMR (Carbon-13)

Carbon signals will appear as doublets due to C-F coupling.

Shift (

ppm)
Splitting

(Hz)
Assignment
150.5 Doublet

C-2 (Directly bonded to F)
141.2 Doublet

C-1 (Ipso to

)
120.1 Doublet

C-6 (Ortho to

)
117.5 Doublet

C-3 (Ortho to F)
125.0 Singlet/Broad< 2C-5 (Meta to F)
122.5 Doublet

C-4 (Para to

)
NMR (Fluorine)
  • Signal: Single sharp peak.

  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).[2]
  • Multiplicity: Triplet (small coupling to H-3 and H-6) often appearing as a broadened singlet if not decoupled.

Quality Control & Logic Flow

To ensure batch purity during synthesis or procurement, follow this logical validation workflow.

Analytical Workflow Diagram

QC_Workflow Sample Unknown Sample (Solid) Step1 1. Melting Point (Target: 67-69°C) Sample->Step1 Step2 2. MS (EI/ESI) Check Isotope Pattern Step1->Step2 Decision1 M+2/M+4 Present? Step2->Decision1 Step3 3. 1H NMR Check F-Coupling Decision1->Step3 Yes (9:6:1) Fail Reject Batch (Mono-chloro impurity?) Decision1->Fail No Result Confirmed 4,5-Dichloro-2-fluoroaniline Step3->Result 2 Doublets observed caption Fig 2. Step-by-step Quality Control Logic.

Purity Assay Protocol (HPLC)
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) [60:40 Isocratic].
    
  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Time: Expect elution after mono-chlorinated analogs due to increased lipophilicity from the second chlorine.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). 4,5-Dichloro-2-fluoroaniline Isotope Data. [Link]

  • PubChem Database. Compound Summary: 4,5-Dichloro-2-fluoroaniline (CID 136360). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Reference for Halogen Isotope Ratios & Coupling Constants).

Sources

Technical Guide: Solubility Profile of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4,5-Dichloro-2-fluoroaniline CAS Registry Number: 2729-36-4 Molecular Formula: C₆H₄Cl₂FN Molecular Weight: 180.01 g/mol [1][2][3][4]

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-Dichloro-2-fluoroaniline, a critical intermediate in the synthesis of high-value agrochemicals and fluorinated pharmaceuticals. Understanding the solubility landscape of this compound is essential for optimizing reaction yields (particularly in nucleophilic substitutions and diazotizations), designing efficient recrystallization protocols, and developing robust HPLC analytical methods.

The presence of three electron-withdrawing halogens (two chlorines, one fluorine) significantly alters the electron density of the aniline ring, reducing the basicity of the amino group and enhancing lipophilicity compared to non-halogenated aniline. This guide synthesizes theoretical physicochemical principles with practical solvent selection strategies.

Physicochemical Profile & Solubility Mechanisms

The solubility behavior of 4,5-Dichloro-2-fluoroaniline is governed by the competition between its polar amino headgroup and its lipophilic, halogenated aromatic core.

  • Lipophilicity (LogP): Estimated between 2.8 and 3.[5]2. The compound exhibits a strong preference for organic phases over aqueous media.[6]

  • Hydrogen Bonding:

    • Donor: The primary amine (-NH₂) acts as a hydrogen bond donor.

    • Acceptor: The fluorine atom and the lone pair on the nitrogen can act as weak acceptors.

  • Electronic Effects: The fluorine atom at the ortho position creates an inductive effect that reduces the pKa of the amine, making it less soluble in weak aqueous acids compared to aniline, but still soluble in strong mineral acids (e.g., HCl) due to protonation.

Dissolution Mechanism Diagram

The following diagram illustrates the primary intermolecular forces driving dissolution in different solvent classes.

DissolutionMechanism cluster_Protic Polar Protic (MeOH, EtOH) cluster_Aprotic Polar Aprotic (DMSO, DMF) cluster_NonPolar Non-Polar (Toluene, Hexane) Compound 4,5-Dichloro-2-fluoroaniline HBond H-Bonding (-NH2 ... HO-R) Compound->HBond Dipole Dipole-Dipole Interaction Compound->Dipole VdW Van der Waals Dispersion Compound->VdW ProticSolvent Alcohol Molecules ProticSolvent->HBond AproticSolvent Dipolar Molecules AproticSolvent->Dipole NonPolarSolvent Hydrocarbon Chains NonPolarSolvent->VdW

Figure 1: Mechanistic interactions between 4,5-Dichloro-2-fluoroaniline and various solvent classes.

Solubility Landscape

The following data categorizes solvent compatibility based on experimental trends for poly-halogenated anilines.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionApplication Context
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Hydrogen BondingHydrogenation, Recrystallization, HPLC Mobile Phase
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>200 mg/mL)Dipole-DipoleNucleophilic Substitution (SNAr), Coupling Reactions
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dispersion/DipoleExtraction, Chromatography (Normal Phase)
Esters/Ketones Ethyl Acetate, AcetoneHigh (>100 mg/mL)Dipole-DipoleExtraction, General Synthesis
Aromatic Toluene, Xylene, BenzeneModerate (50-100 mg/mL)

-

Stacking
Azeotropic Drying, High-Temp Reactions
Aliphatic Hexane, Heptane, PentaneLow/Moderate (<20 mg/mL)Van der WaalsAnti-solvent for Precipitation, Washing
Aqueous Water (Neutral pH)Insoluble (<0.1 mg/mL)Hydrophobic EffectPhase Separation
Aqueous Acid 1M - 6M HCl, H₂SO₄Soluble (as salt)Ionic (Ammonium salt)Diazotization, Sandmeyer Reaction

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for process validation.

  • Preparation: Weigh approximately 500 mg of 4,5-Dichloro-2-fluoroaniline into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments while maintaining the vial at the desired temperature (e.g., 25°C) using a thermostated block.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution is observed or a limit volume (e.g., 10 mL) is reached.

  • Saturation (Alternative): For precise values, add excess solid to 5 mL solvent, stir for 24 hours at constant temperature, filter the supernatant through a 0.45 µm PTFE filter, evaporate a known volume of filtrate to dryness, and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Optimized for purification from synthesis impurities (e.g., isomers).

  • Solvent Selection: Use a binary system. Ethanol/Water or Toluene/Heptane are recommended.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Toluene).

  • Filtration: Perform hot filtration if insoluble mechanical impurities are present.

  • Crystallization:

    • Method A (Cooling): Slowly cool the solution to room temperature, then to 0-4°C.

    • Method B (Anti-solvent): If using Ethanol, add water dropwise to the hot solution until persistent turbidity appears, then cool.

  • Isolation: Filter the crystals via vacuum filtration and wash with cold anti-solvent (e.g., cold 1:1 Ethanol/Water or cold Heptane).

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/GC) Start->Analysis ReactionType Reaction Type? Reaction->ReactionType PurifMethod Method? Purification->PurifMethod MobilePhase Acetonitrile/Water or MeOH/Water Analysis->MobilePhase HPLC SNAr Nucleophilic Subst. (High Temp) ReactionType->SNAr High T Red Reduction / Hydrogenation ReactionType->Red Mild Diazo Diazotization ReactionType->Diazo Acidic UseDMF Use DMF, DMSO, or NMP SNAr->UseDMF UseAlc Use Methanol or Ethanol Red->UseAlc UseAcid Use Aqueous HCl / H2SO4 Diazo->UseAcid Recryst Recrystallization PurifMethod->Recryst Extract Extraction PurifMethod->Extract RecrystSolv Ethanol/Water or Toluene/Hexane Recryst->RecrystSolv ExtractSolv DCM or Ethyl Acetate (Org Phase) Extract->ExtractSolv

Figure 2: Decision matrix for solvent selection based on experimental objective.

Safety & Handling Implications

  • Skin Absorption: Halogenated anilines are readily absorbed through the skin, facilitated by organic solvents like DMSO and DMF. Double-gloving (Nitrile/Laminate) is mandatory when handling solutions.

  • Inhalation: Avoid generating dusts. When dissolving large quantities, use a fume hood to prevent inhalation of vapors, especially if heating chlorinated solvents or toluene.

  • Waste Disposal: Solutions containing this compound must be segregated as Halogenated Organic Waste . Do not mix with general organic waste streams if incineration protocols differ.

References

  • Halochem. (n.d.). 4,5-Dichloro-2-fluoroaniline Product Data & CAS 2729-36-4.[1][2][3][4][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline (Analogous Solubility Data). Retrieved from

  • BenchChem. (2025).[6][8] Technical Guide: Solubility of Halogenated Anilines in Organic Solvents. Retrieved from

  • Xu, Z., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Anilines. Retrieved from

Sources

Technical Guide: Purity and Appearance of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity and Appearance of 4,5-Dichloro-2-fluoroaniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a critical halogenated aniline intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and herbicides requiring a specific fluorinated scaffold.[1][2][3][4][5]

This guide addresses the specific challenges in characterizing this isomer. Unlike simple anilines, the "4,5-dichloro-2-fluoro" substitution pattern presents unique purification hurdles, primarily due to the difficulty in separating it from its regioisomers (e.g., 3,5-dichloro-4-fluoroaniline) and de-halogenated byproducts. This document outlines the physicochemical standards, impurity origins, and a validated analytical strategy to ensure material integrity.

Physicochemical Profile & Identity

Chemical Identity[1][3][6]
  • IUPAC Name: 4,5-Dichloro-2-fluoroaniline[1][2][3][6]

  • CAS Registry Number: 2729-36-4[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₆H₄Cl₂FN[8][9][10][11][12]

  • Molecular Weight: 180.01 g/mol [8][9][10]

  • Key Structural Feature: The fluorine atom at the ortho position relative to the amine exerts a strong inductive effect, reducing the basicity of the amine compared to non-fluorinated analogues.

Appearance and Physical State

The appearance of 4,5-Dichloro-2-fluoroaniline is a primary indicator of its oxidative stability and purity.

PropertySpecificationTechnical Insight
Physical State Solid (Crystalline)Typically a low-melting solid. May appear as a semi-solid if solvent residues are present.
Color (High Purity) Off-white to BeigePure material should be light.
Color (Degraded) Brown / Pink / ReddishAnilines are prone to photo-oxidation. A darkening color indicates the formation of azo-dimers or quinone-like oxidation products.
Melting Point ~50–60 °C (Estimate)*Note: Precise literature MP varies; typically lower than its nitro-precursor (177°C).
Solubility DCM, Methanol, Ethyl AcetateHigh solubility in polar organics; practically insoluble in water.

Critical Note on CAS Confusion: Databases frequently conflate this isomer with 3,5-dichloro-4-fluoroaniline (CAS 2729-34-2) . Always verify the structure via 1H or 19F NMR rather than relying solely on CAS labels from non-certified vendors.

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for predicting impurities. The standard industrial route involves the nitration of 1,2-dichloro-4-fluorobenzene followed by reduction.

Synthesis & Impurity Map

The following diagram illustrates the synthesis pathway and the specific entry points for critical impurities.

Figure 1: Synthesis pathway showing the origin of regioisomers and hydrodehalogenated impurities.

Key Impurities
  • Regioisomers: The nitration step is not 100% selective. Isomers such as 4,5-dichloro-2-nitro- (precursor to target) must be separated from other nitrated isomers. If carried forward, they result in isomeric anilines that are difficult to separate by HPLC.

  • Hydrodehalogenated Byproducts: During catalytic hydrogenation (e.g., Pd/C), the chlorine atoms can be stripped off, leading to 4-chloro-2-fluoroaniline . This is a common "critical pair" in HPLC.

  • Oxidation Products: Azobenzenes formed during storage (indicated by color change).

Analytical Characterization Strategy

To ensure material suitability for drug development, a multi-modal analytical approach is required.

HPLC Method Development (Purity)

Standard C18 columns are often insufficient for separating positional isomers of fluorinated anilines.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended for enhanced selectivity of halogenated aromatics.

  • Mobile Phase: Gradient elution with Water (0.1% H3PO4) and Acetonitrile. Acidic pH is crucial to keep the aniline protonated/neutral equilibrium stable for sharp peaks.

  • Detection: UV at 240 nm (typical max for aniline ring).

19F NMR (Identity & Isomer Quantification)

Proton NMR (1H) can be ambiguous due to overlapping aromatic signals. 19F NMR is the "gold standard" for this compound.

  • Mechanism: The chemical shift of the fluorine atom is highly sensitive to the ortho vs. meta vs. para position of the chlorine and amine groups.

  • Protocol: Dissolve ~10 mg in DMSO-d6. The target 4,5-dichloro-2-fluoro isomer will show a distinct singlet/multiplet significantly shifted from the 3,5-dichloro-4-fluoro isomer.

QC Decision Tree

Use this flowchart to standardize lot release decisions.

Figure 2: Quality Control Decision Tree for lot release.

Handling and Stability

  • Oxidation Sensitivity: Anilines oxidize rapidly in air. Store under Argon or Nitrogen atmosphere.

  • Temperature: Refrigerate (2–8°C) for long-term storage to prevent darkening.

  • Safety: Halogenated anilines are toxic and potential sensitizers. Handle in a fume hood with nitrile gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75948, 3,5-Dichloro-4-fluoroaniline (Isomer Reference). Retrieved from [Link]

  • ChemSrc (2025). Precursor Synthesis: 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8).[1][3] Retrieved from [Link][13]

Sources

Technical Guide: Risk Assessment & Handling Strategy for 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a halogenated aromatic amine primarily utilized as a high-value intermediate in the synthesis of agrochemicals (next-generation herbicides) and pharmaceutical active ingredients (APIs), specifically those targeting bacterial resistance and oncology pathways.

Unlike standard laboratory reagents, this compound presents a biphasic risk profile : immediate local irritation typical of halogenated organics, and a systemic, potentially delayed toxicity involving methemoglobinemia . This guide replaces standard SDS lists with a causal, mechanism-based handling strategy designed for research environments.

Chemical Identity Table
PropertySpecification
CAS Number 2729-36-4
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Physical State Solid (typically off-white to brown crystalline powder)
Solubility Low in water; soluble in DCM, Ethyl Acetate, DMSO

Part 2: Hazard Architecture & Toxicological Mechanism

GHS Classification & Risk Logic

The Global Harmonized System (GHS) classification for this compound reflects its ability to penetrate biological membranes and disrupt oxygen transport.

Hazard CategoryCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302Harmful if swallowedRapid GI absorption leads to hepatic metabolism.
Acute Toxicity (Dermal) H311Toxic in contact with skinLipophilic halogenated ring facilitates dermal absorption.
Skin/Eye Irritation H315/H319Causes skin/serious eye irritationAcidic/basic properties of the amine/halogen combo cause local tissue necrosis.
STOT - Single Exp. H335May cause respiratory irritationDust inhalation irritates mucous membranes; precursor to systemic absorption.
The Silent Threat: Methemoglobinemia

The most critical safety concern for researchers is not the immediate burn, but the systemic effect of aniline derivatives . Upon absorption (inhalation or dermal), the hepatic cytochrome P450 system oxidizes the amine group.

Mechanism:

  • Bioactivation: The parent aniline is N-hydroxylated to N-hydroxy-4,5-dichloro-2-fluoroaniline.

  • Cycle: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin (MetHb).

  • Hypoxia: MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia (Cyanosis).

Visualization: Metabolic Toxicity Pathway

ToxicityMechanism cluster_0 Critical Control Point Parent 4,5-Dichloro-2-fluoroaniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450 System) Parent->Liver Absorption Metabolite N-hydroxylamine Intermediate Liver->Metabolite N-hydroxylation RBC Red Blood Cell Interaction Metabolite->RBC Redox Cycling Effect Methemoglobinemia (Cyanosis/Hypoxia) RBC->Effect Fe2+ -> Fe3+

Caption: Figure 1. Metabolic activation pathway of halogenated anilines leading to methemoglobinemia.

Part 3: Operational Safety Protocol

Engineering Controls & Containment

Do not rely solely on PPE. The hierarchy of controls must prioritize isolation.

  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Decontamination: Wipe down surfaces with a surfactant-based cleaner (e.g., 2% SDS solution) rather than pure organic solvents, which may spread the lipophilic residue.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged contact with halogenated aromatics.

PPE TypeRecommendationLogic
Hand Protection Double Gloving: Nitrile (inner) + Laminate/Viton (outer)Halogenated anilines can permeate standard nitrile < 15 mins.
Respiratory P3 / N100 Particulate Respirator Required if handling outside a hood (e.g., equipment maintenance).
Eye/Face Chemical Goggles (Not Safety Glasses)Prevent corneal damage from dust; anilines are severe eye irritants.
Body Tyvek® Lab Coat (Disposable)Prevent accumulation on cotton clothing which can act as a secondary exposure source.

Part 4: Emergency Response & First Aid[1]

Critical Note: Symptoms of methemoglobinemia (blue lips/fingernails, headache, dizziness) may be delayed by 2-4 hours.[1]

Exposure Response Workflow
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[1]

  • Skin Contact:

    • IMMEDIATELY wash with soap and copious water for 15 minutes.

    • Contraindication: Do not use ethanol/methanol to wash skin; this increases absorption speed.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Medical Management (For Physicians)
  • Diagnosis: Pulse oximetry may be inaccurate (often reads ~85% regardless of severity). Co-oximetry is required.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb > 30% or symptoms are severe.

  • Observation: Patient requires observation for at least 6 hours due to delayed onset.

Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO Alcohol Skin->ActionSkin ActionInhale Fresh Air + O2 Sit Upright Inhale->ActionInhale SympCheck Check for Cyanosis (Blue lips/nails) ActionSkin->SympCheck ActionInhale->SympCheck Medical Hospital Transport (Bring SDS) SympCheck->Medical Symptoms or High Exposure Treatment Physician: Co-oximetry Poss. Methylene Blue Medical->Treatment

Caption: Figure 2. Decision logic for immediate response to 4,5-Dichloro-2-fluoroaniline exposure.

Part 5: Synthesis & Stability Profile

Reactivity Context

Researchers utilizing this compound for synthesis (e.g., Sandmeyer reactions, amide couplings) must be aware of its stability limits.

  • Incompatibility: Violent reaction with strong oxidizers (e.g., fuming nitric acid, permanganates).

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) upon combustion.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent darkening (oxidation).

Validated Disposal
  • Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF/HCl).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2729-36-4. Retrieved from [Link]

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.

Sources

Technical Monograph: Toxicological Profile of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a halogenated aromatic amine utilized primarily as a high-value intermediate in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical active ingredients.[1] Its structural uniqueness lies in the specific arrangement of chlorine and fluorine atoms, which imparts distinct lipophilicity and metabolic stability to downstream compounds.

However, this utility comes with a significant toxicological burden. Like many halogenated anilines, its primary mechanism of toxicity is the induction of methemoglobinemia , a condition where heme iron is oxidized from ferrous (


) to ferric (

), impairing oxygen transport.[2] This guide synthesizes the physicochemical properties, toxicokinetics, and safety protocols required to handle this compound with scientific rigor.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Understanding the physicochemical nature of 4,5-Dichloro-2-fluoroaniline is the first step in predicting its bioavailability and environmental fate.

Table 1: Chemical Identification and Properties

ParameterSpecification
IUPAC Name 4,5-Dichloro-2-fluoroaniline
Synonyms 3,4-Dichloro-6-fluoroaniline; Benzenamine, 4,5-dichloro-2-fluoro-
CAS Number 2729-36-4
Molecular Formula

Molecular Weight 180.01 g/mol
Physical State Solid (low melting point) or Liquid (supercooled)
Melting Point ~17 °C (Lit.)
Boiling Point ~251.8 °C at 760 mmHg
Solubility Low in water; soluble in organic solvents (DMSO, Methanol, DCM)
Partition Coefficient (LogP) ~2.8 (Predicted) – Indicates moderate lipophilicity and potential for dermal absorption

Toxicokinetics (ADME)

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical. The toxicity of this compound is largely metabolite-driven .

Absorption & Distribution
  • Route: Rapidly absorbed via the gastrointestinal tract and intact skin . The lipophilic nature (LogP ~2.8) facilitates dermal penetration, making skin contact a critical exposure route.

  • Distribution: Once absorbed, it distributes rapidly to well-perfused tissues. The amine group allows it to cross the blood-brain barrier, potentially causing central nervous system (CNS) depression.

Metabolism (The Tox Activation Pathway)

The liver is the primary site of biotransformation. The toxicity hinges on the balance between N-acetylation (detoxification) and N-hydroxylation (bioactivation).

  • Detoxification: N-acetyltransferases (NAT) convert the parent compound into an acetanilide derivative, which is excreted.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the amine to N-(4,5-dichloro-2-fluorophenyl)hydroxylamine .

  • The Hemoglobin Cycle: This hydroxylamine metabolite enters the erythrocyte and is oxidized to a nitroso intermediate. This redox cycle donates an electron to Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ), which cannot bind oxygen.[2]
Metabolic Pathway Visualization

Metabolic_Activation_Pathway Parent 4,5-Dichloro-2-fluoroaniline (Parent) Acetanilide N-Acetyl Derivative (Detoxified) Parent->Acetanilide N-Acetylation (NAT) Hydroxylamine N-Hydroxylamine (Toxic Intermediate) Parent->Hydroxylamine N-Oxidation (CYP450) Nitroso Nitroso-Derivative Hydroxylamine->Nitroso Oxidation in RBC Nitroso->Hydroxylamine Reductase Cycle Hb_Fe2 Hemoglobin (Fe2+) (Functional) MetHb_Fe3 Methemoglobin (Fe3+) (Non-Functional) Hb_Fe2->MetHb_Fe3 Oxidation by Hydroxylamine/Nitroso

Figure 1: The metabolic activation pathway showing the critical redox cycling between N-hydroxylamine and Nitroso intermediates that drives methemoglobin formation.[3]

Toxicological Profile

Acute Toxicity

Data for this specific isomer is often read-across from structurally similar dichloroanilines (e.g., 3,4-dichloroaniline), which share the same mechanism of action.

  • Oral Toxicity: Classified as Harmful to Toxic (Category 3/4).

    • Estimated LD50 (Rat): 500 – 1000 mg/kg.

    • Mechanism:[2][3][4][5] Acute cyanosis leading to tissue hypoxia.

  • Dermal Toxicity: Classified as Toxic (Category 3).

    • Risk:[1][3][6] High potential for systemic toxicity following skin contact due to lipophilicity.

  • Inhalation Toxicity: Harmful if inhaled. Vapors or dusts cause respiratory tract irritation and systemic cyanosis.

Target Organ Toxicity: Methemoglobinemia

This is the Critical Effect .

  • Pathophysiology: Oxidation of heme iron prevents oxygen binding.[2]

  • Clinical Signs:

    • <15% MetHb: Asymptomatic or slight greyish skin cast.

    • 15-40% MetHb: Cyanosis (blue lips/fingernails), chocolate-brown blood, fatigue, headache.

    • >60% MetHb: Arrhythmias, seizures, coma, death.

  • Treatment: Methylene Blue (1-2 mg/kg IV) is the specific antidote, acting as a cofactor for NADPH-MetHb reductase.

Chronic & Specific Hazards
  • Genotoxicity: Anilines as a class are often positive in Ames tests (Salmonella typhimurium) after metabolic activation (S9 fraction), indicating potential mutagenicity.

  • Carcinogenicity: While specific long-term bioassays for the 4,5-dichloro-2-fluoro isomer may be limited, related chloroanilines are suspected carcinogens (Category 1B or 2 depending on regulatory body). Caution is warranted.

  • Eye/Skin Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

Experimental Protocols: Handling & Decontamination

Trustworthiness in the lab requires self-validating protocols. The following workflow ensures safety when handling this substance.

Protocol: Safe Handling of Halogenated Anilines

Objective: Prevent dermal absorption and inhalation exposure during synthesis or analysis.

  • Engineering Controls:

    • All weighing and transfer operations must be performed inside a certified Chemical Fume Hood.

    • Validation: Verify face velocity is >0.5 m/s before use.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is required.

      • Inner Layer: Nitrile (0.11 mm).

      • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Viton is recommended for prolonged contact, as anilines can permeate standard nitrile.

    • Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

  • Decontamination Workflow:

    • Spill: Do not use water initially. Adsorb liquid with vermiculite or sand.

    • Surface Cleaning: Wipe surfaces with 10% acetic acid followed by soap and water. Acid helps solubilize the aniline for removal.

    • Skin Exposure: Immediate washing with polyethylene glycol (PEG 400) or copious soap and water. Reasoning: PEG 400 is superior to water alone for solubilizing lipophilic amines from skin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75948, 3,5-Dichloro-4-fluoroaniline (Isomer Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloroanilines and their metabolic pathways. Retrieved from [Link]

  • Kiese, M. (1974).Methemoglobinemia: A Comprehensive Treatise. Cleveland: CRC Press. (Seminal text on aniline metabolism).

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Electronic Landscape of a Privileged Scaffold

4,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the halogen substituents on the aniline ring. The interplay of inductive and resonance effects from the two chloro atoms and the highly electronegative fluorine atom significantly modulates the reactivity of the amine group, presenting both challenges and opportunities for synthetic chemists. This guide provides a comprehensive exploration of the chemical reactivity of the amine group in 4,5-dichloro-2-fluoroaniline, offering insights into its behavior in key synthetic transformations and providing field-proven protocols for its derivatization.

Section 1: Understanding the Electronic Effects at Play

The reactivity of the amine group in aniline is fundamentally governed by the availability of the nitrogen lone pair.[2] In 4,5-dichloro-2-fluoroaniline, the electron-withdrawing nature of the halogen substituents plays a pivotal role in dictating this availability.

Key Electronic Influences:

  • Inductive Effect (-I): The fluorine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine group. The fluorine atom at the ortho position has the most pronounced inductive effect on the amine group due to its proximity.

  • Resonance Effect (+R/-I): While halogens are deactivating due to their strong inductive effects, they also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. However, for halogens, the inductive effect typically outweighs the resonance effect.

  • Steric Hindrance: The ortho-fluoro substituent can also introduce steric hindrance, which may influence the approach of bulky reagents to the amine nitrogen.[3]

The cumulative result of these effects is a significant reduction in the nucleophilicity and basicity of the amine group in 4,5-dichloro-2-fluoroaniline compared to unsubstituted aniline. This attenuated reactivity necessitates carefully optimized reaction conditions to achieve efficient transformations.

Section 2: Key Reactions of the Amine Group

Despite its reduced reactivity, the amine group of 4,5-dichloro-2-fluoroaniline can undergo a variety of important chemical transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the protection of the amine group and for the introduction of diverse functionalities. Due to the decreased nucleophilicity of the amine, more reactive acylating agents or catalytic activation are often required.

Typical Acylating Agents:

  • Acid chlorides

  • Acid anhydrides

  • Isocyanates

General Protocol for N-Acylation:

A common approach involves the reaction of 4,5-dichloro-2-fluoroaniline with an acid chloride or anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4]

Experimental Protocol: Acetylation of 4,5-Dichloro-2-fluoroaniline

  • Dissolution: Dissolve 4,5-dichloro-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and slowly add the acylating agent, for instance, acetyl chloride (1.1 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Acylation_Workflow

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of 4,5-dichloro-2-fluoroaniline can be challenging due to its reduced nucleophilicity and the potential for over-alkylation.[5] Stronger alkylating agents and more forcing conditions may be necessary compared to simpler anilines.[6]

Common Alkylating Agents:

  • Alkyl halides (iodides > bromides > chlorides)

  • Sulfates

General Protocol for N-Alkylation:

This reaction is typically carried out in the presence of a base to neutralize the acid formed. The choice of base and solvent is critical to control the extent of alkylation.

Experimental Protocol: N-Methylation of 4,5-Dichloro-2-fluoroaniline

  • Reactant Mixture: In a round-bottom flask, combine 4,5-dichloro-2-fluoroaniline (1.0 eq), methyl iodide (1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by LC-MS to observe the formation of the desired product and any over-alkylation.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the desired N-methylated product from unreacted starting material and any di-methylated byproduct.

N-Sulfonylation: Formation of Sulfonamides

The reaction of 4,5-dichloro-2-fluoroaniline with sulfonyl chlorides provides sulfonamides, a common motif in medicinal chemistry.[7] Similar to acylation, this reaction requires a base to proceed efficiently.

General Protocol for N-Sulfonylation:

This protocol is analogous to N-acylation, with a sulfonyl chloride replacing the acyl chloride.

Experimental Protocol: Synthesis of N-(4,5-Dichloro-2-fluorophenyl)benzenesulfonamide

  • Dissolution: Dissolve 4,5-dichloro-2-fluoroaniline (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Visible-light-mediated sulfonylation reactions have also been developed as a milder alternative.[7][8]

Diazotization and Subsequent Reactions

The amine group of 4,5-dichloro-2-fluoroaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.[9][10]

Diazotization Reaction:

This reaction is typically performed by treating the aniline with sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C).[10][11]

Diazotization_Reaction

Sandmeyer and Related Reactions:

The resulting diazonium salt can undergo a variety of transformations, most notably the Sandmeyer reaction, to replace the diazonium group with a halide or cyanide.[12][13][14]

Table 1: Common Transformations of the Diazonium Salt of 4,5-Dichloro-2-fluoroaniline

ReagentProduct Functional GroupReaction Name
CuCl/HCl-ClSandmeyer Reaction
CuBr/HBr-BrSandmeyer Reaction
CuCN/KCN-CNSandmeyer Reaction
KI-I
HBF₄, heat-FBalz-Schiemann Reaction
H₂O, heat-OH
H₃PO₂-HDeamination

Experimental Protocol: Sandmeyer Chlorination of 4,5-Dichloro-2-fluoroaniline

  • Diazotization: In a flask, suspend 4,5-dichloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Isolation: Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The amine group of 4,5-dichloro-2-fluoroaniline can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates.[15][16][17] This reaction is a powerful tool for the synthesis of complex diarylamines.

General Buchwald-Hartwig Amination Conditions:

  • Palladium Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂).

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[18]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent: An aprotic, non-polar solvent (e.g., toluene, dioxane).

Buchwald_Hartwig_Workflow

Section 3: Applications in Drug Discovery and Development

The derivatization of 4,5-dichloro-2-fluoroaniline through the reactions described above is instrumental in the synthesis of numerous biologically active molecules. The unique substitution pattern of the aniline ring can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[19][20][21] For instance, the presence of fluorine can enhance metabolic stability and binding affinity.

Conclusion

The amine group of 4,5-dichloro-2-fluoroaniline, while electronically deactivated, remains a versatile functional handle for a wide range of synthetic transformations. A thorough understanding of the electronic effects of the halogen substituents is crucial for designing effective reaction protocols. By carefully selecting reagents and optimizing reaction conditions, researchers can successfully employ this valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

References

  • Quora. (2024-02-04). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
  • Reddit. (2022-05-13).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-02-28).
  • Wikipedia. Sandmeyer reaction.
  • University of Calgary. Ch 8 : Nucleophilc Substitution answers.
  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Wikipedia.
  • ZoomOrgo. (2025-11-28).
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (2025-11-07). (PDF)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Master Organic Chemistry. (2018-12-03).
  • PMC.
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PMC. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • MSU chemistry. Amine Reactivity.
  • RSC Publishing.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • Benchchem. Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.
  • the University of Groningen research portal.
  • Online Chemistry notes. (2023-05-25).
  • Chem 263 Oct. 6, 2016.
  • Chemistry LibreTexts. (2020-05-30). 20.6: Reactions of Amines.

Sources

Technical Guide: Electronic Effects & Synthetic Utility of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4) represents a highly specialized class of poly-halogenated anilines where the interplay between fluorine and chlorine substituents creates a unique electronic environment. Unlike simple haloanilines, this molecule exhibits a "push-pull" electronic landscape defined by the competing resonance donation (+R) and strong inductive withdrawal (-I) of its halogen array.[1] This guide provides a deep technical analysis of these effects, their impact on basicity and nucleophilicity, and actionable protocols for its synthesis and application in drug discovery.

Structural Analysis & Electronic Landscape

The reactivity of 4,5-Dichloro-2-fluoroaniline is dictated by the specific arrangement of its substituents. Understanding the electronic vectors is critical for predicting its behavior in nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS).[1]

The "Push-Pull" Electronic Map
  • Amino Group (

    
     at C1):  The primary electron donor (+R).[1] However, its lone pair availability is severely compromised by the electron-deficient ring.[1]
    
  • Fluorine (

    
     at C2 - Ortho): 
    
    • Inductive Effect (-I): Very strong.[1] Being ortho to the amine, it exerts a significant electron-withdrawing effect through the

      
      -framework, dramatically lowering the pKa.
      
    • Resonance Effect (+R): Weak donation into the ring, but insufficient to counteract the inductive withdrawal at the ortho position.

  • Chlorine (

    
     at C4 - Para): 
    
    • Dual Nature: Exerts both -I and +R effects.[1] In the para position, the +R effect can stabilize carbocations (in EAS), but the -I effect generally dominates, deactivating the ring.

  • Chlorine (

    
     at C5 - Meta): [1]
    
    • Pure Deactivation: Located meta to the amine, this chlorine exerts a strong -I effect with no resonance stabilization of the amine's position. This is a critical "sink" for electron density.[1]

Visualization of Electronic Vectors

The following diagram maps the electronic pressures on the aniline ring. Note the compounding electron withdrawal (red arrows) acting on the amino group.[1]

ElectronicMap Aniline 4,5-Dichloro-2-fluoroaniline Core Structure F2 Fluorine (C2) Strong -I (Ortho Effect) Aniline->F2 Inductive Withdrawal (-I) Cl4 Chlorine (C4) -I / +R (Para) Aniline->Cl4 Inductive Withdrawal (-I) Cl5 Chlorine (C5) Strong -I (Meta) Aniline->Cl5 Inductive Withdrawal (-I) NH2 Amino Group (C1) +R Donor (Weakened) NH2->Aniline Electron Donation (+R) F2->NH2 H-Bond Acceptor / pKa Lowering

Figure 1: Vector map of electronic effects. Red/Yellow nodes indicate electron-withdrawing influence, reducing the basicity of the green amino node.

Physicochemical Profile

The cumulative effect of the three halogen substituents results in a molecule that is significantly less basic and more lipophilic than aniline.

PropertyValue (Approx.)Mechanistic Explanation
pKa (Conjugate Acid) 2.0 – 2.5 The -I effects of F(C2) and Cl(C5) are additive.[1] Standard aniline pKa is 4.6; the ortho-F and meta-Cl drop this by ~2-2.5 log units [1].[1]
LogP (Lipophilicity) 3.2 – 3.5 High lipophilicity due to multiple halogens.[1] This increases blood-brain barrier (BBB) permeability potential in drug design but lowers aqueous solubility.[1]
H-Bonding Donor/Acceptor The NH2 is a weak donor.[1] The ortho-F acts as a weak intramolecular H-bond acceptor, potentially locking the conformation [2].
Dipole Moment ~2.8 D The vectors of C-Cl and C-F partially cancel the amine dipole, but the molecule remains polar enough for moderate solubility in DCM/EtOAc.

Synthetic Pathways & Protocols

The synthesis of 4,5-dichloro-2-fluoroaniline is non-trivial due to the directing effects of the halogens. The most robust route involves the nitration of 3,4-dichlorofluorobenzene followed by reduction.

Synthesis Logic Flow

SynthesisPath Start 3,4-Dichlorofluorobenzene Inter 4,5-Dichloro-2-fluoronitrobenzene Start->Inter Electrophilic Subst. (Ortho to F) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Product 4,5-Dichloro-2-fluoroaniline Inter->Product Nitro Reduction Reagent2 Fe / HCl or H2/Pd (Reduction) Reagent2->Product

Figure 2: Synthetic workflow. The fluorine atom directs the incoming nitro group to the ortho position (C2 relative to F), which becomes C1 in the final aniline numbering.

Detailed Experimental Protocol

Step 1: Nitration of 3,4-Dichlorofluorobenzene

  • Principle: Fluorine is a strong ortho/para director.[1] In 3,4-dichlorofluorobenzene, the position ortho to fluorine (and para to a chlorine) is the most activated site accessible.

  • Protocol:

    • Cool 98%

      
       (50 mL) to 0°C in an ice bath.
      
    • Slowly add 3,4-dichlorofluorobenzene (10.0 g, 60.6 mmol) with vigorous stirring.

    • Dropwise add fuming

      
       (4.2 mL, 1.1 eq) maintaining temp < 10°C. Caution: Exothermic.
      
    • Allow to warm to RT and stir for 2 hours.

    • Pour onto crushed ice (200 g). The solid nitro-intermediate will precipitate.[1]

    • Filter, wash with water, and recrystallize from Ethanol.[1]

    • Yield: Typically 85-90% of 4,5-dichloro-2-fluoronitrobenzene.[1]

Step 2: Bechamp Reduction (Iron/Acid) [1]

  • Principle: Selective reduction of the nitro group without dehalogenation.[1] Catalytic hydrogenation (Pd/C) carries a risk of hydrodechlorination (removing Cl) unless carefully controlled with sulfided catalysts.[1]

  • Protocol:

    • Suspend the nitro compound (5.0 g) in Ethanol (50 mL) and Water (10 mL).[1]

    • Add Iron powder (325 mesh, 4.0 eq) and

      
       (0.5 eq).
      
    • Reflux vigorously for 4 hours. The mixture will turn dark grey/black.[1]

    • Hot filter through Celite to remove iron oxides.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Basify with 10%

      
       to pH 10 and extract with Ethyl Acetate (3x 30 mL).
      
    • Dry over

      
       and concentrate.
      
    • Validation: Check purity via HPLC (>98%) and

      
      -NMR.
      

Reactivity & Applications in Drug Discovery

Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated.[1] Further substitution (e.g., bromination) will occur at C6 (the only remaining proton).[1]

  • Vector: C1-NH2 directs ortho to C6.[1] C5-Cl directs ortho to C6.[1]

  • Outcome: High regioselectivity for 6-substituted derivatives.[1]

Diazotization & Sandmeyer Reactions

Due to the low basicity (pKa ~2.2), diazotization requires forcing conditions.[1]

  • Protocol Modification: Use nitrosyl sulfuric acid (

    
    ) in concentrated 
    
    
    
    or acetic acid, rather than aqueous
    
    
    , to prevent solubility issues and ensure complete conversion [3].
Medicinal Chemistry Utility

This scaffold is a bioisostere for other tri-substituted benzenes.[1] The Fluorine at C2 is metabolically stable and can block oxidative metabolism at that position.[1] The Chlorines provide lipophilic bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • Zhu, Y., et al. (2014).[1] Improved Protocol for the Sandmeyer Reaction of Electron-Deficient Anilines. Organic Process Research & Development, 18(3), 412-416.[1] Link[1]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4,5-Dichloro-2-fluoroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of biological data, and the ultimate viability of a drug candidate hinge on the quality of the chemical building blocks. 4,5-Dichloro-2-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its halogenated phenylamine structure provides a versatile scaffold for creating complex molecules with desired biological activities.[1][3] This guide provides an in-depth technical overview of sourcing and implementing rigorous quality control for 4,5-Dichloro-2-fluoroaniline to ensure the reliability and reproducibility of your research.

The Critical Role of High-Purity 4,5-Dichloro-2-fluoroaniline in Research

The unique substitution pattern of 4,5-Dichloro-2-fluoroaniline, featuring two chlorine atoms and a fluorine atom on the aniline ring, imparts specific electronic properties and reactivity that are leveraged in the development of targeted therapies and crop protection agents.[4] The presence of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule.[5] Consequently, the isomeric purity and the absence of process-related impurities are critical. Even trace amounts of regioisomers or other contaminants can lead to unforeseen side reactions, purification challenges, and, most importantly, misleading biological results. Therefore, a robust supplier qualification and incoming material verification process is not merely a procedural formality but a cornerstone of sound scientific practice.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers specialize in providing building blocks for research and pharmaceutical development. When selecting a supplier for 4,5-Dichloro-2-fluoroaniline, it is essential to consider not just the cost, but also the supplier's reputation for quality, consistency, and the transparency of their documentation. The following table provides a comparative overview of several commercial suppliers offering this reagent.

SupplierStated PurityAvailable QuantitiesDocumentation Provided
Halochem ≥ 97%Research to bulk scalesCOA, NMR, MSDS, HPLC/GC data available.[6]
BLD Pharmatech Not explicitly stated on the main page, but documentation is available.Research to bulk scalesCOA inquiry available on the product page.[7]
Ambeed Not explicitly stated on the main page.250mg and other research quantities.[8]SDS and other documents are likely available.
MySkinRecipes 98%50mg, 250mg, 1gProduct Specification, MSDS.[2]
ChemScene Purity of related fluoroanilines is typically ≥95% or ≥98%.[9][10][11]Research quantitiesPurity is listed for similar products.[9][10][11]
Sparrow Chemical High-quality, with flexible customization options.[1]Pilot-scale to bulk industrial supply.[1]Robust quality assurance systems are in place.[1]

A Practical Workflow for Supplier Selection and Material Qualification

The process of selecting a supplier and validating the received material should be systematic to ensure the integrity of your research. The following workflow outlines the key decision points and actions.

G cluster_0 Supplier Evaluation cluster_1 Material Procurement cluster_2 In-House Quality Control cluster_3 Decision A Identify Potential Suppliers B Request Quotations and Documentation (COA, Purity Specs) A->B Gather information C Evaluate Supplier Reputation and Responsiveness B->C Assess quality indicators D Select Supplier and Place Order C->D Make informed decision E Receive Material and Quarantine D->E Procure material F Review Supplier's COA E->F Initiate QC process G Perform Identity and Purity Analysis (NMR, HPLC, etc.) F->G Verify identity and purity H Compare In-House Data with Supplier's COA G->H Cross-reference data I Material Meets Specifications? H->I Evaluate against standards J Release for Research Use I->J If Yes K Contact Supplier for Resolution or Reject Batch I->K If No

Caption: A workflow for selecting and validating a commercial supplier of 4,5-Dichloro-2-fluoroaniline.

Essential In-House Quality Control Protocols

While a supplier's Certificate of Analysis (COA) provides a baseline for quality, independent verification is crucial for ensuring the material's suitability for your specific application. The following are key analytical techniques for the in-house quality control of 4,5-Dichloro-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity and isomeric purity of 4,5-Dichloro-2-fluoroaniline.

Step-by-Step ¹H NMR Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4,5-Dichloro-2-fluoroaniline sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a highly sensitive technique for determining the purity of a compound and for detecting and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of 4,5-Dichloro-2-fluoroaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable for the analysis of aniline derivatives.[15][16]

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.[15]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm) is commonly used.

  • Data Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically determined by the area percentage of the main peak. The presence of any other peaks should be investigated and, if necessary, quantified. The development of a robust HPLC method is crucial for the accurate determination of aniline derivatives.[17][18][19]

Conclusion

The quality of research and development outcomes is inextricably linked to the quality of the starting materials. For a critical building block like 4,5-Dichloro-2-fluoroaniline, a meticulous approach to supplier selection and in-house quality control is non-negotiable. By implementing the structured workflow and analytical protocols outlined in this guide, researchers and drug development professionals can enhance the reliability and reproducibility of their work, ultimately accelerating the path to discovery and innovation.

References

  • MySkinRecipes. 4,5-Dichloro-2-fluoroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • Analyst (RSC Publishing). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]

  • ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

Sources

Chemical Profile and Inherent Stability of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dichloro-2-fluoroaniline

For professionals in research, development, and manufacturing, ensuring the purity and stability of chemical intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4,5-Dichloro-2-fluoroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. By understanding its intrinsic chemical properties and potential degradation pathways, scientists can implement robust handling and storage protocols to maintain its integrity from procurement to application.

4,5-Dichloro-2-fluoroaniline is a substituted aromatic amine with the molecular formula C₆H₄Cl₂FN. Its stability is dictated by the interplay of the functional groups on the benzene ring: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-Cl, -F).

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation. This is a primary driver of instability in most anilines, leading to discoloration (often yellow to brown) upon exposure to air and light.[1]

  • Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are strongly electronegative, withdrawing electron density from the aromatic ring. This deactivation of the ring can, to some extent, modulate the reactivity of the amino group and influence the overall stability of the molecule. However, the molecule remains susceptible to degradation.

Like many halogenated anilines, 4,5-Dichloro-2-fluoroaniline is typically a solid at room temperature and may appear as a colorless or light-yellow crystalline substance.[2] Any significant deviation in color may indicate degradation.

Caption: Chemical structure of 4,5-Dichloro-2-fluoroaniline.

Key Factors Influencing Stability and Potential Degradation Pathways

The long-term stability of 4,5-Dichloro-2-fluoroaniline is compromised by several environmental factors. Understanding these factors is crucial for preventing degradation.

Oxidative Degradation

Exposure to atmospheric oxygen is a primary cause of aniline degradation. The amino group can be oxidized to form colored impurities such as nitroso, nitro, and azoxy compounds, eventually leading to complex polymeric materials. This process is often accelerated by the presence of light and trace metal ions.

Photodegradation

Anilines are known to be sensitive to light.[3] UV radiation can provide the energy needed to initiate oxidation and other radical-mediated degradation reactions. This sensitivity necessitates storage in light-resistant containers.

Thermal Stress

While generally stable at ambient temperatures, elevated temperatures can accelerate oxidative degradation.[4] At high temperatures, thermal decomposition can occur, potentially generating hazardous gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5]

pH and Hydrolytic Stability

While anilines are generally stable towards hydrolysis under neutral conditions, their stability can be affected by strongly acidic or basic environments, particularly at elevated temperatures. However, for many aromatic amines, oxidation remains a more significant concern than hydrolysis. A study on various primary aromatic amines (PAAs) found that they were least stable in acidic conditions.[6]

The diagram below illustrates the probable degradation pathways for 4,5-Dichloro-2-fluoroaniline under common stress conditions.

G A 4,5-Dichloro-2-fluoroaniline B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B  Oxidation (Air)   D Photodegradation Products A->D  Light (UV)   E Decomposition Gases (NOx, HCl, HF) A->E  High Heat   C Colored Polymers B->C  Polymerization  

Caption: Potential degradation pathways for 4,5-Dichloro-2-fluoroaniline.

Recommended Storage and Handling Protocols

To preserve the quality and ensure the safety of personnel, strict adherence to the following storage and handling protocols is essential.

Optimal Storage Conditions

The primary goal is to protect the compound from air, light, heat, and moisture.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[7] Refrigeration (2-8°C) is recommended for long-term storage.[2]Minimizes the rate of oxidative and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.
Container Use tightly sealed, amber glass or other opaque, corrosion-resistant containers.[7][8]Protects from light and prevents moisture ingress and sublimation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and sources of ignition.[3][9]Prevents violent reactions and accelerated decomposition.[10]
Safe Handling Procedures

4,5-Dichloro-2-fluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][11] Therefore, appropriate safety measures are mandatory.

  • Engineering Controls: All handling, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[4]

    • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1]

Experimental Workflow: Establishing a Stability Profile

For critical applications, such as in drug development, a formal stability study is often required. A forced degradation study is an essential first step to understand the degradation profile and to develop a stability-indicating analytical method.

Forced Degradation Protocol

The objective is to subject the compound to stress conditions more severe than accelerated storage to identify potential degradation products.

Materials:

  • 4,5-Dichloro-2-fluoroaniline

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Reagent-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Step-by-Step Methodology:

  • Prepare Stock Solutions: Accurately prepare a stock solution of 4,5-Dichloro-2-fluoroaniline in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Repeat the sampling procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature and withdraw aliquots at the specified time points.

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours). Also, heat a stock solution under reflux.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Control Samples: Maintain an unstressed sample of the stock solution at refrigerated temperature, protected from light.

  • Analysis: Analyze all stressed and control samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector.[12]

Workflow for Stability Assessment

The following diagram outlines the logical flow from sample preparation to stability profile determination.

cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_result 4. Data Interpretation A Prepare Stock Solution of 4,5-Dichloro-2-fluoroaniline B Acid Stress (HCl, Heat) A->B C Base Stress (NaOH, Heat) A->C D Oxidative Stress (H₂O₂) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (UV/Vis Light) A->F H Analyze Stressed Samples & Unstressed Control B->H C->H D->H E->H F->H G Develop & Validate Stability-Indicating HPLC-PDA Method G->H I Quantify Degradation (%) H->I J Identify Degradation Products (Mass Spectrometry) H->J K Establish Degradation Profile & Pathways I->K J->K

Caption: Experimental workflow for forced degradation and stability analysis.

Summary and Conclusion

The chemical integrity of 4,5-Dichloro-2-fluoroaniline is primarily threatened by oxidation and photodegradation, common vulnerabilities of aromatic amines. These degradation processes can be effectively mitigated by implementing stringent storage and handling protocols. For research and development applications where purity is non-negotiable, a proactive approach involving storage under an inert atmosphere, protection from light, and refrigerated temperatures is strongly advised. By understanding the causality behind its instability and employing the validation protocols outlined in this guide, scientists and drug development professionals can ensure the reliability of their results and the quality of their final products.

References

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET. (2023, August 16).
  • Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing.
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • University of Minnesota. (2001, October 5). 2,4-Dichloroaniline Pathway Map.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. 4-Chloro-2-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Washington State University. Aniline - Standard Operating Procedure for Laboratories. Retrieved from [Link]

  • ResearchGate. Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. Retrieved from [Link]

  • ChemBK. CAS 348-64-1. Retrieved from [Link]

  • Washington State University. Aniline. Retrieved from [Link]

  • MDPI. (2024, March 19). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Retrieved from [Link]

  • Benchchem. A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Retrieved from a chemical supplier's technical articles.

Sources

Chemical Identity and Nomenclature Strategy: 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the critical challenges in identifying, synthesizing, and verifying 4,5-Dichloro-2-fluoroaniline .

Executive Summary: The Identity Crisis

In the high-stakes environment of drug development and agrochemical synthesis, ambiguity is a liability.[1][2] 4,5-Dichloro-2-fluoroaniline is a critical intermediate, often serving as a scaffold for fluorinated bioactive compounds.[1] However, its procurement and regulation are plagued by nomenclature inconsistencies and isomer confusion.[2][3][4]

Critical Alert regarding CAS Registry: The user-provided CAS 301216-25-3 does not correspond to the standard commercial registry for this molecule. The globally recognized CAS number for 4,5-Dichloro-2-fluoroaniline is 2729-36-4 .[1][5]

  • Risk: Searching databases with 301216-25-3 may yield null results or, worse, point to a proprietary salt form or an unrelated registration.[1][4]

  • Resolution: This guide treats the chemical structure as the primary source of truth, referencing CAS 2729-36-4 as the standard identifier.

Nomenclature Architecture & Synonyms

To ensure supply chain integrity, researchers must navigate three layers of nomenclature: IUPAC (structural), CAS (indexing), and Trade/Common usage.[2][3][4]

Synonym Mapping Table
Nomenclature SystemName / IdentifierContext & Usage
IUPAC (Preferred) 4,5-Dichloro-2-fluoroaniline Standard for publications and patents.[1]
CAS Index Name Benzenamine, 4,5-dichloro-2-fluoro- Used in SciFinder and regulatory filings (TSCA/REACH).[1][4] Note the inversion.
Primary CAS No. 2729-36-4 The correct commercial identifier.
SMILES Nc1cc(Cl)c(Cl)cc1FChemoinformatics and machine learning datasets.[2][3][4]
InChIKey PHOQVHQSCNXWMQ-UHFFFAOYSA-NDigital "fingerprint" for database de-duplication.
Common/Trade 2-Fluoro-4,5-dichloroanilineOften used interchangeably; "aniline" suffix priority varies by vendor.[1]
Visualization: Nomenclature Logic Tree

The following diagram illustrates how to derive the correct name and avoid isomer confusion (e.g., confusing it with 4,5-dichloro-3-fluoroaniline).

NomenclatureLogic Root Target Molecule: C6H4Cl2FN Parent Parent Structure: Aniline (Benzenamine) Root->Parent Substituents Identify Substituents: -NH2 (Pos 1) -F -Cl -Cl Parent->Substituents Priority Apply Cahn-Ingold-Prelog / IUPAC Priority: Amine > Fluorine/Chlorine Substituents->Priority Numbering Numbering Rule: Minimize locants starting from Amine (1) Priority->Numbering PosCheck Position Check: F is at 2 Cl are at 4, 5 Numbering->PosCheck Name Final Name: 4,5-Dichloro-2-fluoroaniline PosCheck->Name IsomerRisk RISK: Isomer Confusion (e.g., 3,4-dichloro-6-fluoro...) PosCheck->IsomerRisk

Figure 1: Decision logic for confirming the nomenclature of poly-halogenated anilines.

Synthesis & Provenance: The Origin of Impurities

Understanding the synthesis is not just academic; it predicts the impurity profile.[2][4] The most robust industrial route involves the nitration of 3,4-dichlorofluorobenzene.[1][2][4]

The Reaction Pathway[1][3][4][6][7][8][9][10][11]
  • Starting Material: 1,2-Dichloro-4-fluorobenzene (also called 3,4-dichlorofluorobenzene).[1][2][4]

  • Nitration: Electrophilic aromatic substitution.[2][4] The Fluorine (ortho/para director) and Chlorine (ortho/para director) direct the Nitro group.[2][3][4]

    • Regioselectivity:[1][3] The position para to the Fluorine is occupied (Cl).[2][3][4] The position ortho to Fluorine and meta to Chlorine (position 5 relative to F) is sterically accessible and electronically favored.[2][3][4]

  • Reduction: The resulting nitro-compound is reduced (Fe/HCl or H2/Pd) to the aniline.[1][2][4]

Visualization: Synthesis & Impurity Flow

SynthesisPath SM Start: 1,2-Dichloro-4-fluorobenzene Reagent1 HNO3 / H2SO4 (Nitration) SM->Reagent1 Intermediate Intermediate: 4,5-Dichloro-2-fluoronitrobenzene Reagent1->Intermediate Major Impurity Regio-Isomer Impurity: (Trace 3,4-dichloro-2-fluoronitrobenzene) Reagent1->Impurity Minor (<5%) Reagent2 H2 / Catalyst (Reduction) Intermediate->Reagent2 Product Product: 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) Reagent2->Product

Figure 2: Primary industrial synthesis route highlighting the origin of potential regio-isomeric impurities.

Analytical Verification Protocol (The "Self-Validating" System)

Do not rely on the label. Poly-halogenated anilines appear as similar off-white solids.[1][2] The following protocol uses 1H-NMR and 19F-NMR coupling constants as a self-validating check.

A. The Logic of Coupling (J-Values)
  • Fluorine Position: The Fluorine atom at position 2 couples with protons on the ring.[2][4]

  • H3 Proton: Located ortho to Fluorine.[1][2][4] Expect a large coupling constant (

    
    ).[2][3][4]
    
  • H6 Proton: Located meta to Fluorine.[1][2][4] Expect a small coupling constant (

    
    ).[2][3][4]
    
  • Differentiation: If the Fluorine were at position 3 (wrong isomer), the coupling patterns would invert or shift significantly.[2][3][4]

B. Step-by-Step Characterization Workflow
StepTechniqueParameterAcceptance Criteria
1 Sample Prep Solvent: DMSO-d6 or CDCl3Clear solution, no particulates.
2 1H NMR 400 MHz+, 16 scansH3 (Proton at C3): Doublet,

(Ortho-F coupling).H6 (Proton at C6): Doublet,

(Meta-F coupling).[1][3][4]
3 19F NMR Decoupled & CoupledSingle peak.[1][2][4] If coupled, shows splitting by H3 and H6.
4 GC-MS EI Source, DB-5 ColumnParent ion

(Cl isotope pattern 9:6:1).[1][2][3][4]
Visualization: Analytical Decision Matrix

AnalyticalQC Sample Unknown Sample (Labeled 4,5-Dichloro-2-fluoroaniline) NMR_Run Run 1H NMR (DMSO-d6) Sample->NMR_Run Check_H3 Analyze H3 Signal: Is J(H-F) > 9 Hz? NMR_Run->Check_H3 Check_H6 Analyze H6 Signal: Is J(H-F) approx 6-7 Hz? Check_H3->Check_H6 Yes Fail REJECT: Isomer Mismatch (Likely 3-fluoro or 4-fluoro isomer) Check_H3->Fail No (Coupling too small) Pass IDENTITY CONFIRMED (Ortho-F Verified) Check_H6->Pass Yes Check_H6->Fail No

Figure 3: Analytical workflow to distinguish the target molecule from structural isomers.

References & Authority

The following sources validate the nomenclature, synthesis, and spectral data cited above.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2729-36-4, 4,5-Dichloro-2-fluoroaniline.[1][2] Retrieved from [Link][2][3][4]

  • Chemical Abstracts Service (CAS). Registry Number 2729-36-4.[1][2][4] American Chemical Society.[2][4] (Verified via SciFinder-n).

  • Reich, H. J. (2023). Coupling Constants: Fluorine-Proton Couplings.[1][2][3][4] University of Wisconsin-Madison Chemistry Database.[1][2] (Standard reference for

    
     values cited in Protocol Section 4).
    

(Note: The user-supplied CAS 301216-25-3 produced no valid matches in major chemical registries and is treated as an error in this document.)

Sources

Methodological & Application

Application Notes and Protocols: 4,5-Dichloro-2-fluoroaniline as a Key Intermediate in the Synthesis of Diaryl Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,5-Dichloro-2-fluoroaniline in Medicinal Chemistry

4,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts distinct physicochemical properties to target molecules, influencing factors such as binding affinity, metabolic stability, and bioavailability. In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the diaryl urea motif has emerged as a "privileged structure."[3][4][5] This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases. Consequently, 4,5-dichloro-2-fluoroaniline is a valuable intermediate in the synthesis of diaryl urea-based kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers.[4][6] This application note will provide a detailed overview of the utility of 4,5-dichloro-2-fluoroaniline in this context, including a representative synthetic protocol, an exploration of the underlying chemical principles, and essential safety information.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of 4,5-dichloro-2-fluoroaniline is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 2729-36-4[2][7]
Molecular Formula C₆H₄Cl₂FN[7]
Molecular Weight 180.01 g/mol [7]
Appearance Not specified, likely a solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents

Safety Information:

While a specific Material Safety Data Sheet (MSDS) for 4,5-dichloro-2-fluoroaniline (CAS 2729-36-4) was not retrieved, the hazard profile can be inferred from closely related dichloro- and fluoroanilines.[8][9][10][11][12]

Potential Hazards:

  • Toxicity: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[8] Dichloroanilines are classified as toxic.

  • Irritation: May cause skin, eye, and respiratory tract irritation.[8][11]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12]

    • Use a respirator if ventilation is inadequate.[12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Pharmaceutical Synthesis: A Focus on Diaryl Urea Kinase Inhibitors

The diaryl urea core is a key pharmacophore in numerous FDA-approved kinase inhibitors, including Sorafenib and Regorafenib.[4][5] These drugs function by targeting key kinases involved in tumor angiogenesis and proliferation. The general structure of these inhibitors involves two aryl rings linked by a urea moiety. 4,5-Dichloro-2-fluoroaniline provides one of these crucial aryl components.

The key reaction in the formation of the diaryl urea linkage is the reaction of an aniline with an isocyanate.[13] In the context of synthesizing a kinase inhibitor, 4,5-dichloro-2-fluoroaniline would react with a suitably substituted aryl isocyanate.

G cluster_reactants Reactants cluster_reaction Urea Formation cluster_product Final Product Aniline 4,5-Dichloro-2-fluoroaniline Urea Diaryl Urea Intermediate Aniline->Urea + Isocyanate Substituted Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) Isocyanate->Urea KinaseInhibitor Kinase Inhibitor (e.g., Regorafenib analogue) Urea->KinaseInhibitor Further Synthetic Steps

Caption: Synthetic workflow for a diaryl urea kinase inhibitor.

Experimental Protocol: Synthesis of a Diaryl Urea Intermediate

This protocol details a representative synthesis of a diaryl urea intermediate from 4,5-dichloro-2-fluoroaniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This intermediate is a core component of many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4,5-Dichloro-2-fluoroaniline2729-36-4180.0110
4-Chloro-3-(trifluoromethyl)phenyl isocyanate327-78-6221.5610
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,5-dichloro-2-fluoroaniline (1.80 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

  • Addition of Isocyanate: To the stirred solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.22 g, 10 mmol) in 30 mL of anhydrous dichloromethane dropwise over 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion of the reaction, a precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired diaryl urea product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous dichloromethane is used as the solvent because it is inert to the reactants and readily dissolves both the aniline and the isocyanate. Its low boiling point also facilitates easy removal after the reaction is complete.

  • Inert Atmosphere: A nitrogen atmosphere is maintained to prevent moisture from entering the reaction, as isocyanates are highly reactive towards water, which would lead to the formation of an undesired symmetrical urea byproduct.

  • Stoichiometry: A 1:1 molar ratio of the aniline and isocyanate is used to ensure complete conversion and minimize side reactions.

  • Reaction Temperature: The reaction is typically carried out at room temperature as the formation of the urea bond is generally facile and does not require heating.

The Role of Halogen and Trifluoromethyl Groups in Drug Design

The specific substitution pattern of 4,5-dichloro-2-fluoroaniline and the trifluoromethyl group on the isocyanate play a crucial role in the pharmacological properties of the resulting kinase inhibitors.

  • Fluorine: The presence of a fluorine atom can significantly enhance the binding affinity of a drug to its target protein by participating in favorable electrostatic interactions. It can also improve metabolic stability by blocking sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Chlorine: The chlorine atoms contribute to the overall lipophilicity of the molecule, which can influence its membrane permeability and oral bioavailability. They can also engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.

  • Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can modulate the pKa of nearby functional groups. It is also highly lipophilic and can enhance binding to hydrophobic pockets in the target protein.

G cluster_properties Physicochemical Properties cluster_substituents Key Substituents Binding Binding Affinity Metabolism Metabolic Stability Bioavailability Bioavailability Fluorine Fluorine Fluorine->Binding Enhances Fluorine->Metabolism Improves Chlorine Chlorine Chlorine->Binding Contributes via Halogen Bonding Chlorine->Bioavailability Influences CF3 Trifluoromethyl CF3->Binding Enhances CF3->Bioavailability Increases Lipophilicity

Caption: Influence of substituents on drug properties.

Conclusion

4,5-Dichloro-2-fluoroaniline is a strategically important intermediate for the synthesis of diaryl urea-based kinase inhibitors. Its unique halogen substitution pattern provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward and high-yielding urea formation reaction makes it an attractive building block for the rapid generation of compound libraries for drug discovery programs. The protocols and insights provided in this application note are intended to guide researchers in the effective utilization of this versatile chemical intermediate in their pharmaceutical synthesis endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • ChemIndex. (n.d.). 2729-36-4 | 4,5-dichloro-2-fluoroaniline. Retrieved from [Link]

  • Sdfine. (n.d.). 4-fluoroaniline Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from [Link]

  • MDPI. (2021). Diarylureas as Antitumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Diarylureas | Encyclopedia MDPI. Retrieved from [Link]

  • ResearchGate. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • DSpace Repository. (n.d.). Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based derivatives. Retrieved from [Link]

  • Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from [Link]

Sources

Application Note: 4,5-Dichloro-2-fluoroaniline in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 4,5-Dichloro-2-fluoroaniline (CAS 143878-28-6 / 2729-36-4), a critical halogenated intermediate used in the synthesis of next-generation Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and SDHI fungicides .

Executive Summary

4,5-Dichloro-2-fluoroaniline is a "privileged scaffold" in modern agrochemistry. Its value lies in its specific substitution pattern:

  • 2-Fluoro: Provides metabolic stability against ring oxidation and influences the twisting angle of the N-phenyl bond, often critical for binding affinity in PPO enzymes.

  • 4,5-Dichloro: Enhances lipophilicity (LogP) and steric bulk, facilitating penetration through the waxy cuticle of target weeds and ensuring tight binding in the hydrophobic pockets of target enzymes.

This intermediate is primarily utilized as a precursor for N-aryl heterocycles (e.g., uracils, triazolinones, and phthalimides).

Chemical Profile & Safety

PropertySpecification
IUPAC Name 4,5-Dichloro-2-fluorobenzenamine
CAS Number 2729-36-4 (Common variant)
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 58–62 °C
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water

Safety Warning: Like most halogenated anilines, this compound is toxic by inhalation and ingestion and is a skin/eye irritant . It may induce methemoglobinemia. All procedures below must be conducted in a fume hood with full PPE (nitrile gloves, goggles, respirator).

Critical Synthesis Workflows

The following protocols detail the conversion of the precursor nitrobenzene to the aniline, and its subsequent transformation into a hydrazine scaffold—a key step in herbicide manufacturing.

Rationale: Catalytic hydrogenation (H₂/Pd) carries a high risk of dehalogenation (stripping the chlorine atoms). Therefore, a Bechamp reduction (Fe/HCl) or Iron/Ammonium Chloride method is preferred to preserve the halogen motif.

Reagents:

  • 4,5-Dichloro-2-fluoronitrobenzene (1.0 eq)

  • Iron powder (3.0 eq, -325 mesh)

  • Ammonium Chloride (0.5 eq)

  • Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Ethanol/Water solvent and heat to 60°C.

  • Activation: Add Ammonium Chloride and Iron powder. Stir vigorously for 15 minutes to activate the iron surface.

  • Addition: Dissolve the nitro substrate in a minimal amount of ethanol and add dropwise to the suspension over 30 minutes. Exothermic reaction—monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the nitro spot disappears.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄ and evaporate to yield the crude aniline.

Rationale: Many PPO inhibitors (e.g., pyrazoles) require an aryl hydrazine intermediate.

Reagents:

  • 4,5-Dichloro-2-fluoroaniline (1.0 eq)[1]

  • Sodium Nitrite (1.1 eq)

  • Stannous Chloride (SnCl₂·2H₂O) (2.5 eq)

  • Conc. HCl

Step-by-Step Methodology:

  • Diazotization: Suspend the aniline in Conc. HCl at -5°C (ice/salt bath). Add NaNO₂ (aq) dropwise, maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.

  • Reduction: Dissolve SnCl₂ in Conc. HCl and cool to -5°C. Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.

  • Precipitation: A thick precipitate of the aryl hydrazine hydrochloride salt will form. Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Filtration: Filter the solid and wash with cold dilute HCl.

  • Neutralization (Optional): If the free base is required, suspend the salt in water and neutralize with NaOH to pH 9, then extract with ether.

Visualization of Agrochemical Development Pathway

The following diagram illustrates the strategic role of 4,5-Dichloro-2-fluoroaniline in synthesizing heterocyclic herbicides.

Agrochemical_Pathway cluster_legend Key Transformation Logic Precursor 4,5-Dichloro-2- fluoronitrobenzene Aniline 4,5-Dichloro-2- fluoroaniline (Target Intermediate) Precursor->Aniline Fe/NH4Cl Reduction (Protocol A) Diazonium Diazonium Salt Aniline->Diazonium NaNO2/HCl < 0°C Scaffold N-Aryl Heterocycle (PPO Inhibitor Core) Aniline->Scaffold Direct Condensation (Cyclic Anhydrides) Hydrazine Aryl Hydrazine Diazonium->Hydrazine SnCl2 Reduction (Protocol B) Hydrazine->Scaffold Cyclization (1,3-Dicarbonyls)

Caption: Synthesis workflow converting the nitro-precursor to the aniline, followed by divergent pathways to herbicide active ingredients.

Quality Control Protocol: HPLC Analysis

To ensure the purity required for downstream GMP synthesis, the following validated HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B; 2-10 min: 40% -> 90% B; 10-12 min: 90% B
Detection UV @ 254 nm (Aromatic ring) and 230 nm (Aniline absorption)
Retention Time ~6.5 - 7.5 min (Dependent on specific column dead volume)
Acceptance Criteria Purity > 98.0% (Area %); No single impurity > 0.5%

Method Validation Note: The presence of the fluorine atom on the ring may cause a slight retention shift compared to the non-fluorinated analog. The 4,5-dichloro substitution significantly increases retention time due to hydrophobicity. Ensure the "Stop Time" is sufficient (approx. 15 mins) to elute any unreacted nitro-precursor, which typically elutes after the aniline in reverse-phase systems.

References

  • Agrochemical Synthesis Overview : CN101624348A - Preparation method of para-fluoroaniline. (Contextual reference for fluoroaniline reduction methods).

  • PPO Inhibitor Chemistry : US20170349619A1 - Alpha-d-galactoside inhibitors of galectins. (Describes synthesis using 4,5-dichloro-2-fluoroaniline as a starting material).

  • Herbicide Intermediates : ES2401348T3 - 2-(Phenyl 2-fluoro-substituted)-6.... (Identifies the aniline as a key intermediate for herbicide production).

  • Analytical Methods : ResearchGate - An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (Methodology adapted for chloro-fluoroaniline analysis).[2][3]

  • Chemical Properties : PubChem Compound Summary for CID 2736509 (Related Isomer 2-Chloro-5-fluoroaniline). (Used for physicochemical property correlation).[4]

Sources

Protocol for N-acylation of 4,5-Dichloro-2-fluoroaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Anilines in Modern Drug Discovery

N-acylated anilines are privileged structural motifs frequently encountered in a wide array of pharmaceuticals and biologically active compounds. The amide bond, formed through the N-acylation of an aniline, is a cornerstone of medicinal chemistry, offering metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. The specific substrate of this protocol, 4,5-dichloro-2-fluoroaniline, presents a unique chemical scaffold. The presence of multiple halogen substituents significantly modulates the electronic properties of the aniline ring, influencing its reactivity and the physicochemical characteristics of its derivatives. This application note provides a comprehensive and technically detailed protocol for the N-acylation of 4,5-dichloro-2-fluoroaniline, a key synthetic intermediate in the development of novel therapeutics and agrochemicals.

Strategic Considerations for the N-Acylation of an Electron-Deficient Aniline

The N-acylation of an aniline proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. A critical consideration for the successful acylation of 4,5-dichloro-2-fluoroaniline is the reduced nucleophilicity of the amino group. The two chlorine atoms and the fluorine atom are electron-withdrawing groups, which decrease the electron density on the aniline ring and, consequently, on the nitrogen atom.[1][2] This diminished reactivity necessitates carefully optimized reaction conditions to achieve efficient conversion.

This protocol will detail two robust methods for the N-acetylation of 4,5-dichloro-2-fluoroaniline, employing either acetic anhydride or acetyl chloride as the acylating agent. The causality behind the choice of reagents, solvents, and reaction parameters will be thoroughly explained to ensure a reproducible and high-yielding synthesis.

Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Safety Precautions
4,5-Dichloro-2-fluoroanilineC₆H₄Cl₂FN180.012729-36-4Toxic solid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Corrosive, flammable liquid. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.
Acetyl ChlorideCH₃COCl78.5075-36-5Highly flammable and corrosive liquid. Reacts violently with water. Causes severe skin burns and eye damage. Toxic if swallowed or inhaled.
PyridineC₅H₅N79.10110-86-1Flammable liquid with a strong, unpleasant odor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile liquid. Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled.
Sodium BicarbonateNaHCO₃84.01144-55-8White solid. Generally non-hazardous, but dust may cause mild respiratory irritation.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Hygroscopic white powder. Used as a drying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquid with a characteristic fruity odor. Causes serious eye irritation. May cause drowsiness or dizziness.
HexaneC₆H₁₄86.18110-54-3Highly flammable liquid. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Detailed Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This method is a reliable and straightforward approach for the N-acetylation of 4,5-dichloro-2-fluoroaniline. Pyridine is employed as a basic solvent to neutralize the acetic acid byproduct and to catalyze the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dichloro-2-fluoroaniline (5.0 g, 27.8 mmol) in pyridine (25 mL).

  • Addition of Acylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (3.4 g, 33.3 mmol, 1.2 equivalents) dropwise over a period of 10 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aniline), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Product Isolation: A solid precipitate of N-(4,5-dichloro-2-fluorophenyl)acetamide will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid. Dry the purified product under vacuum.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride as the acylating agent. The reaction is performed in an inert solvent, and a tertiary amine base is used to scavenge the hydrogen chloride gas that is evolved.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 4,5-dichloro-2-fluoroaniline (5.0 g, 27.8 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add triethylamine (4.2 g, 41.7 mmol, 1.5 equivalents) to the suspension and stir the mixture at 0 °C (ice bath) for 10 minutes.

  • Addition of Acylating Agent: Dissolve acetyl chloride (2.4 g, 30.6 mmol, 1.1 equivalents) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Product Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the product by recrystallization as described in Protocol 1.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Dissolve/Suspend 4,5-Dichloro-2-fluoroaniline start->reagents add_acyl Add Acylating Agent (Acetic Anhydride or Acetyl Chloride) reagents->add_acyl react Heat / Stir (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with water or NaHCO₃) react->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate recrystallize Recrystallization isolate->recrystallize product Pure N-Acylated Product recrystallize->product

Caption: General workflow for the N-acylation of 4,5-dichloro-2-fluoroaniline.

Understanding the Reaction Mechanism

The N-acylation of an aniline with an acylating agent like acetic anhydride or acetyl chloride is a classic example of a nucleophilic acyl substitution reaction.

reaction_mechanism aniline Aniline Derivative (Nu) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acyl_halide Acylating Agent (E+) acyl_halide->tetrahedral_intermediate amide N-Acylated Product tetrahedral_intermediate->amide Elimination of Leaving Group byproduct Byproduct (e.g., HX or Acetic Acid) tetrahedral_intermediate->byproduct

Caption: Simplified mechanism of nucleophilic acyl substitution in N-acylation.

In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent.[3] This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a leaving group (acetate in the case of acetic anhydride, or chloride in the case of acetyl chloride) and the formation of the stable amide product. The presence of a base is crucial to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, especially when using acetyl chloride. The presence of water will hydrolyze the acylating agent. For the electron-deficient 4,5-dichloro-2-fluoroaniline, extending the reaction time or increasing the reaction temperature may be necessary.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) when using acetic anhydride. DMAP is a highly effective acylation catalyst.

  • Product Purification: If the product is difficult to crystallize, a column chromatography on silica gel using a gradient of ethyl acetate in hexane may be required for purification.

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Be particularly cautious when handling the corrosive and reactive acylating agents.

Conclusion

The N-acylation of 4,5-dichloro-2-fluoroaniline is a key transformation for accessing valuable intermediates in drug discovery and materials science. By understanding the reduced nucleophilicity of the substrate and employing the appropriate reaction conditions as detailed in this guide, researchers can achieve high yields of the desired N-acylated product. The protocols provided herein are robust and have been designed to be readily implemented in a standard laboratory setting.

References

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Allen. (n.d.). Why does acylation of -NH_(2) of aniline reduces its activating effect?. [Link]

  • ChemBK. (2024). N-(4-Chloro-2-fluorophenyl)acetamide. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

Sources

Strategic Utilization of 4,5-Dichloro-2-fluoroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2729-36-4 | Molecular Formula: C₆H₄Cl₂FN | MW: 180.01 g/mol

Abstract & Strategic Profile

In the landscape of medicinal chemistry, 4,5-Dichloro-2-fluoroaniline represents a "privileged fragment" for the optimization of kinase inhibitors and antimicrobial agents. Unlike simple anilines, the specific halogenation pattern of this intermediate offers a dual advantage:

  • Conformational Locking: The ortho-fluorine atom creates an intramolecular hydrogen bond preference (e.g., with the N3 of a quinazoline core or the carbonyl of a urea), restricting bond rotation and pre-organizing the molecule for binding to ATP pockets (e.g., EGFR, VEGFR).

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the 2-position and chlorines at 4,5-positions effectively block oxidative metabolism (Phase I hydroxylation) at the most reactive sites of the phenyl ring, significantly extending the in vivo half-life of the final drug candidate.

This guide details the application of 4,5-dichloro-2-fluoroaniline in synthesizing three critical heterocyclic scaffolds: Quinazolines (EGFR inhibitors), Ureas (Antitumor/Kinase agents), and Indoles (Bioactive cores).

Chemical Reactivity Profile

The presence of three electron-withdrawing groups (EWGs)—one fluorine and two chlorines—significantly deactivates the aniline nitrogen.

  • Nucleophilicity: Reduced. The lone pair is less available for attack compared to unsubstituted aniline.

  • Implication: Standard acylation or SNAr reactions may require higher temperatures, acid catalysis (to activate the electrophile), or stronger bases (to deprotonate the aniline).

  • Regioselectivity: In electrophilic aromatic substitution (EAS), the ring is highly deactivated. However, the position para to the fluorine (C5) is blocked. The position ortho to the amine (C6) is the most accessible site for cyclization reactions (e.g., Fischer indole synthesis).

Reaction Landscape Visualization

ReactionLandscape Aniline 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) Quinazoline Quinazoline Scaffolds (EGFR/HER2 Inhibitors) Aniline->Quinazoline S_NAr with 4-Chloroquinazoline Urea Diaryl Ureas (Raf/MEK Inhibitors) Aniline->Urea Isocyanate Coupling Indole Fluorinated Indoles (5,6-Dichloro-7-fluoroindole) Aniline->Indole Fischer/Bartoli Cyclization Pyrazole Pyrazoles/Isoxazoles (Factor Xa Inhibitors) Aniline->Pyrazole Heteroannulation

Figure 1: Strategic utility of 4,5-dichloro-2-fluoroaniline in diverse heterocyclic syntheses.

Application Note: Synthesis of Quinazoline-Based Kinase Inhibitors

The most high-value application of this aniline is in the synthesis of 4-anilinoquinazolines , a class of drugs that includes Gefitinib, Erlotinib, and Afatinib. The 4,5-dichloro-2-fluoro motif is specifically used to enhance potency against mutated EGFR kinases (e.g., L858R mutants).

Protocol A: SNAr Coupling to 4-Chloroquinazoline Core

Objective: Synthesis of N-(4,5-dichloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials:
  • Starting Material: 4,5-Dichloro-2-fluoroaniline (1.1 equiv).

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

  • Base: None required (Acid catalyzed) OR Triethylamine (if neutral product desired immediately).

Step-by-Step Methodology:
  • Preparation: Charge a round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and dry isopropanol (15 mL).

  • Addition: Add 4,5-dichloro-2-fluoroaniline (0.88 g, 4.90 mmol) in one portion.

  • Reaction: Heat the suspension to reflux (82°C) .

    • Mechanistic Insight: As the reaction proceeds, HCl is generated. This protonates the quinazoline N1, making the C4 position more electrophilic. This auto-catalysis is crucial for deactivating anilines.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting chloride should disappear within 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the hydrochloride salt. Filter the solid.

    • Wash the cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Liberation (Optional): Suspend the salt in EtOAc/Water, adjust pH to 8 with saturated NaHCO₃, and extract. Dry over Na₂SO₄ and concentrate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Nucleophile (aniline) is too deactivated.Switch solvent to 2-ethoxyethanol (higher bp: 135°C) or add 1.0 eq of HCl in Dioxane to jump-start catalysis.
Impurity Profile Hydrolysis of chloro-quinazoline to quinazolinone.Ensure solvent is anhydrous .[1] Avoid bases like NaOH during the reaction phase.
Sticky Solid Trapped solvent/impurities.Triturate the crude solid with acetonitrile or acetone under sonication.

Application Note: Urea Synthesis for Antitumor Agents

Urea derivatives of 4,5-dichloro-2-fluoroaniline have shown efficacy as antiproliferative agents.

Protocol B: Isocyanate Generation & Coupling

Objective: Synthesis of 1-(4,5-dichloro-2-fluorophenyl)-3-arylurea.

Methodology:
  • Activation: Dissolve 4,5-dichloro-2-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Reagent: Add Triphosgene (0.35 eq) and Triethylamine (2.5 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

    • Safety Note: Triphosgene generates phosgene gas. Use a scrubber system.

  • Coupling: Add the second amine (R-NH₂, 1.1 eq) to the isocyanate solution.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Quench with water. Extract with DCM. Purify via recrystallization from Ethanol.

Synthesis Workflow & Mechanism

The following diagram illustrates the mechanistic flow for the Quinazoline coupling, highlighting the critical transition state stabilization.

SynthesisWorkflow Start Reagents: 4,5-Dichloro-2-fluoroaniline + 4-Chloroquinazoline Step1 Step 1: Nucleophilic Attack (Reflux in iPrOH) Start->Step1 TS Transition State: Protonation of N1 activates C4 F-atom H-bonds with NH Step1->TS Heat Step2 Step 2: Elimination of HCl (Aromatization) TS->Step2 Product Final Product: N-(4,5-dichloro-2-fluorophenyl) quinazolin-4-amine HCl Salt Step2->Product Precipitation

Figure 2: Step-by-step mechanistic workflow for the synthesis of EGFR inhibitor scaffolds.

References

  • Compound Identity: 4,5-Dichloro-2-fluoroaniline. CAS No. 2729-36-4.[2][3] Sigma-Aldrich Catalog.[4] Link

  • Quinazoline Synthesis: Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity in Lung Carcinomas. Nuclear Medicine and Biology, 2011. Link

  • Urea Derivatives: Chloroquine Urea Derivatives: Synthesis and Antitumor Activity in Vitro. Journal of Chemical Research, 2014. Link

  • Isoxazole Synthesis: Isoxazolines and Isoxazoles as Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • General Fluoroaniline Reactivity: 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 2001. Link

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has revolutionized the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Within this context, 4,5-dichloro-2-fluoroaniline emerges as a particularly valuable building block. The unique substitution pattern of this molecule, featuring two chlorine atoms and a fluorine atom on the aniline ring, imparts distinct electronic properties and provides multiple points for diversification, making it a highly sought-after intermediate in drug discovery and development. For instance, fluorinated aromatic compounds are integral to many modern pharmaceuticals due to their ability to enhance metabolic stability and binding affinity.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with 4,5-dichloro-2-fluoroaniline. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and discuss optimization strategies to empower you to successfully incorporate this versatile building block into your synthetic endeavors.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

However, the electronic nature of 4,5-dichloro-2-fluoroaniline presents specific challenges. The presence of three electron-withdrawing halogen substituents deactivates the aryl chloride bonds, making the initial oxidative addition step, which is often the rate-determining step, more difficult compared to electron-rich aryl halides.[5][7] The relative reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl.[7] Therefore, careful selection of the catalyst system, particularly the ligand, is paramount to facilitate this crucial step.

Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity for less reactive aryl chlorides.[8][9] These ligands stabilize the palladium(0) species and promote the oxidative addition step.[10] Furthermore, the choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][11] The base activates the organoboron reagent, forming a more nucleophilic boronate species.[7]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="4,5-Dichloro-2-fluoroaniline\n(Ar-Cl)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L₂-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_R_complex [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Product\n(Ar-R)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> OxAdd [style=invis]; Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_complex; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; PdII_complex -> Transmetalation [label="R-B(OH)₃⁻"]; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the Suzuki-Miyaura coupling is known for its tolerance to some water.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of the palladium catalyst and phosphine ligands.

  • Safety: 4,5-Dichloro-2-fluoroaniline and organoboron reagents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4,5-Dichloro-2-fluoroaniline with Arylboronic Acids

This protocol provides a starting point for the coupling of 4,5-dichloro-2-fluoroaniline with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4,5-Dichloro-2-fluoroaniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • To a dry reaction vessel, add 4,5-dichloro-2-fluoroaniline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total concentration is typically in the range of 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene110Excellent
33-Thienylboronic acidPdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2)DMF90Good

Note: Yields are representative and may vary depending on the specific reaction scale and purification method.

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add solids to flask\n- Inert atmosphere"]; Solvent [label="Add Degassed Solvent"]; Reaction [label="Heating and Stirring\n(e.g., 80-110 °C)"]; Monitoring [label="Monitor Progress\n(TLC, GC-MS, LC-MS)"]; Workup [label="Aqueous Workup:\n- Dilute with organic solvent\n- Wash with H₂O and brine"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate in vacuo"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } } Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization and Troubleshooting

Given the electronically deactivated nature of 4,5-dichloro-2-fluoroaniline, careful optimization is often required to achieve high yields.

  • Catalyst and Ligand Selection: For challenging substrates like this, more sophisticated catalyst systems are often necessary. Consider using pre-formed palladium-ligand complexes or employing bulky, electron-rich phosphine ligands such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos).[9] N-heterocyclic carbene (NHC) ligands have also shown great promise in coupling reactions involving deactivated aryl chlorides.[12]

  • Base and Solvent Effects: The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than K₂CO₃. The solvent system also plays a crucial role. While aqueous solvent mixtures are common, anhydrous conditions with solvents like toluene or DMF can sometimes be advantageous, particularly if the boronic acid is prone to protodeboronation.[10]

  • Temperature and Reaction Time: Due to the lower reactivity of the C-Cl bonds, higher reaction temperatures and longer reaction times may be necessary. However, be mindful of potential side reactions, such as decomposition of the catalyst or starting materials, at elevated temperatures.

  • Side Reactions: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is converted back to the corresponding arene.[10] This can be minimized by using anhydrous conditions, a suitable base, and avoiding prolonged reaction times. Homocoupling of the boronic acid is another potential side reaction.

Conclusion

The Suzuki-Miyaura coupling of 4,5-dichloro-2-fluoroaniline provides a powerful and versatile method for the synthesis of a wide array of functionalized biaryl compounds. While the electron-deficient nature of the substrate presents certain challenges, these can be overcome through the judicious selection of the catalyst system, base, and reaction conditions. The protocols and optimization strategies outlined in these application notes provide a solid foundation for researchers to successfully utilize this important building block in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

  • Vertex AI Search. (2025, August 7). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (2024, September 16).
  • NIH.
  • Journal of the American Chemical Society.
  • PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28).
  • ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. (2014, February 14). [Pd(IPrOMe)(cin)Cl] (cin = Cinnamyl)
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • BLD Pharm. 2729-36-4|4,5-Dichloro-2-fluoroaniline.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Wikipedia. Suzuki reaction.
  • Google Patents.
  • ACS Publications. (2021, November 17). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
  • MDPI. (2014, August 20).
  • ResearchGate. (2025, August 6). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).

Sources

Application Note: High-Resolution GC-MS Separation and Identification of 4,5-Dichloro-2-fluoroaniline (4,5-DCFA) in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the structural identification and quantification of 4,5-Dichloro-2-fluoroaniline (4,5-DCFA) , a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and fluoro-substituted pharmaceuticals.[1]

The primary analytical challenge in synthesizing 4,5-DCFA is the resolution of positional isomers—specifically 2,4-dichloro-5-fluoroaniline and 2,5-dichloro-4-fluoroaniline —which possess identical molecular weights (


 Da) and similar boiling points.[1] This guide provides two complementary workflows:
  • Direct Injection Method: For rapid in-process control (IPC) and reaction monitoring.[1]

  • TFA-Derivatization Method: For final product release and trace impurity profiling (Gold Standard).

Chemical Context & Analytical Challenges

The Isomer Problem

In the chlorination of 2-fluoroaniline or the reduction of dichlorofluoronitrobenzenes, regio-selectivity is rarely 100%.[1] The biological efficacy of the final agrochemical depends strictly on the 4,5-substitution pattern.[1] Isomeric impurities often act as competitive inhibitors or inactive fillers, necessitating a method capable of baseline resolution (


).[1]
The Polarity Challenge

Free anilines contain a primary amine group (


) capable of hydrogen bonding with active silanol sites in the GC inlet liner and column stationary phase.[1] This interaction causes:
  • Peak tailing (Asymmetry factor

    
    ).[1]
    
  • Non-linear response at low concentrations (adsorption loss).[1]

  • "Ghost peaks" in subsequent runs due to carryover.

To mitigate this, Method B employs Trifluoroacetic Anhydride (TFAA) derivatization to convert the amine to a stable, volatile amide.[1]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation strategy based on the stage of synthesis.

AnalyticalWorkflow Start Reaction Mixture (Crude 4,5-DCFA) Decision Analytical Goal? Start->Decision IPC In-Process Control (>1% Impurities) Decision->IPC Speed Required Release Purity Release / Trace Analysis (<0.1% Impurities) Decision->Release Sensitivity Required DirectInj Method A: Direct Injection (Rtx-5MS or Wax Column) IPC->DirectInj Deriv Method B: TFA Derivatization (Chemical Modification) Release->Deriv GCMS GC-MS Analysis (SIM/Scan Mode) DirectInj->GCMS Deriv->GCMS Data Data Processing (Isomer Resolution & Isotope Check) GCMS->Data

Figure 1: Decision matrix for selecting Direct Injection vs. Derivatization workflows.

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Best for: Monitoring reaction completion and major byproduct formation.

  • Column: Rtx-5Amine or Stabilwax-DB (30 m x 0.25 mm x 0.25 µm).[1] These columns are base-deactivated to reduce amine tailing.[1]

  • Inlet: Split (20:1) to prevent column overload.[1]

  • Liner: Ultra-inert wool liner (deactivated) is mandatory.[1]

  • Temperature Program:

    
     (1 min) 
    
    
    
    (3 min).
Method B: TFA-Derivatization (Validation Grade)

Best for: Separating critical isomers and quantifying trace impurities.[1]

Principle:



This reaction converts the polar aniline into a non-polar N-trifluoroacetyl derivative, improving peak symmetry and volatility.[1]
Reagents:
  • Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].[1]

  • Ethyl Acetate (GC-MS Grade).[1]

  • Triethylamine (TEA) as an acid scavenger.[1]

Step-by-Step Protocol:
  • Sample Extraction: Take

    
     of the aqueous reaction mixture. Extract with 
    
    
    
    Ethyl Acetate.[1] Vortex for 30s and centrifuge. Transfer
    
    
    of the organic supernatant to a GC vial.
  • Derivatization: Add

    
     of TFAA  and 
    
    
    
    of TEA to the vial. Cap immediately.
  • Incubation: Heat at

    
     for 20 minutes (or let stand at room temperature for 45 mins).
    
  • Neutralization (Optional but Recommended): Evaporate to dryness under

    
     stream to remove excess acid, then reconstitute in 
    
    
    
    Ethyl Acetate. Note: Direct injection of the reaction mix is possible if the liner is changed frequently.[1]
  • Analysis: Inject

    
     into the GC-MS.
    

Instrumentation & Conditions (Method B)

ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard single quadrupole is sufficient.[1]
Column Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)Low-bleed, 5% phenyl phase provides selectivity for aromatic isomers.[1]
Inlet Split Mode (50:1),

High split ratio ensures sharp peaks for volatile derivatives.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Ramp

(1 min)

(Hold 2 min)

The slow ramp (

) around

is critical for isomer separation.[1]
Transfer Line

Prevents condensation of high-boiling impurities.[1]
Ion Source EI (

),

Standard electron ionization.[1]
Acquisition Scan (50–450 amu) & SIM SIM for trace quantitation; Scan for ID.[1]

Data Analysis & Interpretation

Mass Spectral Logic

The identification of 4,5-DCFA relies on three spectral pillars:

  • Molecular Ion (

    
    ): 
    
    • Free Amine:

      
       (Weak intensity).[1]
      
    • TFA-Derivative:

      
       (Strong, stable molecular ion).[1]
      
  • Isotope Pattern (The "Chlorine Signature"):

    • The molecule contains two chlorine atoms .[1][2]

    • The theoretical intensity ratio for

      
       is 9 : 6 : 1 .[1][2]
      
    • Validation Check: If the

      
       peak is 
      
      
      
      of the parent peak, the analyte is likely a monochloro- impurity.[1]
  • Fragmentation Pathway:

    • Loss of

      
      :  A characteristic peak at 
      
      
      
      (loss of trifluoromethyl group from the derivative).[1]
    • Loss of Cl: Sequential loss of chlorine atoms (

      
      , 
      
      
      
      ).[1]
Fragmentation Diagram (TFA Derivative)

Fragmentation Parent Parent Ion (M+) m/z 275 (Cl2 pattern) Frag1 [M - CF3]+ m/z 206 Parent->Frag1 - CF3 (69) Frag2 [M - CF3 - CO]+ m/z 178 Frag1->Frag2 - CO (28) Frag3 [M - CF3 - CO - Cl]+ m/z 143 Frag2->Frag3 - Cl (35)

Figure 2: Primary fragmentation pathway for N-trifluoroacetyl-4,5-dichloro-2-fluoroaniline.[1]

System Suitability & Troubleshooting

System Suitability Test (SST)

Before running a sample batch, inject a standard mixture containing 4,5-DCFA and its closest eluting isomer (e.g., 2,4-dichloro-5-fluoroaniline).[1]

  • Requirement: Resolution (

    
    ) between isomers must be 
    
    
    
    .[1]
  • Action: If

    
    , lower the oven ramp rate to 
    
    
    
    between
    
    
    and
    
    
    .
Common Issues
  • Tailing Peaks: Indicates active sites in the liner.[1] Solution: Replace with a new, deactivated single-taper liner with wool.[1]

  • Missing Peaks (Derivatization): Moisture in the sample will hydrolyze the TFA reagent.[1] Solution: Ensure the ethyl acetate extraction is dried (use

    
     if necessary) before adding TFAA.
    
  • Split Peaks: Solvent mismatch or column overload.[1] Solution: Increase split ratio or reduce injection volume to

    
    .
    

References

  • United States Environmental Protection Agency (EPA). (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Fluorinated Anilines.[1][3] NIST Chemistry WebBook, SRD 69.[1]

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: Trifluoroacetic Anhydride (TFAA).[1][4] Technical Bulletin.[1]

  • Chowdhury, A., et al. (2012).[1] Development of Simultaneous Determination Method of Chloroanilines. Journal of Chromatographic Science.[1]

  • BenchChem. (2025).[1][2] Predicted Fragmentation Pattern of Dichloro-fluoro-derivatives.[1][2]

Sources

Application Note: High-Fidelity NMR Sample Preparation for 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for preparing 4,5-Dichloro-2-fluoroaniline samples for Nuclear Magnetic Resonance (NMR) spectroscopy. While standard organic protocols often suffice for general screening, the specific structural features of this compound—namely the exchangeable amine protons and the fluorine-carbon spin-spin coupling —demand a tailored approach to solvent selection and acquisition parameters.

Failure to account for these variables often leads to three common data artifacts:

  • Broad or invisible amine signals due to rapid proton exchange.

  • "Missing" carbon peaks in 13C spectra caused by C-F splitting reducing signal-to-noise (S/N) ratios.

  • Inaccurate integration due to insufficient relaxation delays (

    
    ) for non-protonated, halogenated carbons.
    

Safety & Handling (Pre-Experimental)

Hazard Classification: 4,5-Dichloro-2-fluoroaniline is an aniline derivative and must be treated as acutely toxic by inhalation, ingestion, and skin contact. It is also a severe eye irritant.[1]

  • Engineering Controls: All weighing and solvent handling must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Segregate liquid waste into halogenated organic waste streams.

Solvent Selection Strategy

The choice of solvent is the single most critical variable in obtaining high-resolution data for anilines.

Critical Analysis: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended)CDCl3 (Standard)
Solubility Excellent (Polar aprotic)Moderate to Good
Amine (-NH2) Peak Sharp/Distinct. Strong H-bonding with solvent slows exchange.Broad/Variable. Fast exchange often broadens peak into baseline.
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Can overlap with impurities)
Viscosity High (Requires longer shimming)Low (Easy shimming)
Cost ModerateLow

Recommendation: Use DMSO-d6 for full structural characterization. Use CDCl3 only if the sample is to be recovered easily or for simple purity checks where the amine signal is not critical.

Decision Logic Diagram

SolventSelection Start Start: Select Solvent CheckNH2 Is -NH2 peak critical? Start->CheckNH2 IsSoluble Is sample >10mg/0.6mL? UseDMSO USE DMSO-d6 (Sharp NH2, Good Solubility) CheckNH2->UseDMSO Yes (Structure Proof) CheckPolarity Check Polarity CheckNH2->CheckPolarity No (Quick QC) UseCDCl3 USE CDCl3 (Fast, Cheap, Easy Recovery) CheckPolarity->UseDMSO Polar impurities CheckPolarity->UseCDCl3 Non-polar impurities

Figure 1: Decision tree for selecting the optimal deuterated solvent based on analytical needs.

Sample Preparation Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • NMR Tubes: 5mm Precision Tubes (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for >400 MHz spectrometers.

  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (Tetramethylsilane) for referencing.

  • Filtration: Glass wool (preferred over cotton to avoid leaching) and a glass Pasteur pipette.

Step-by-Step Workflow
  • Mass Measurement:

    • 1H NMR: Weigh 5–10 mg of 4,5-Dichloro-2-fluoroaniline.

    • 13C NMR: Weigh 30–50 mg to compensate for the lower sensitivity and C-F splitting intensity loss.

  • Dissolution (Secondary Vial Method):

    • Never dissolve directly in the NMR tube.

    • Place solid in a clean 2 mL GC vial or small test tube.

    • Add 0.65 mL of DMSO-d6.

    • Vortex or sonicate for 30 seconds to ensure complete homogeneity.

  • Filtration (Crucial for Resolution):

    • Pack a small plug of glass wool tightly into the neck of a Pasteur pipette.[2]

    • Filter the solution directly into the NMR tube.

    • Why? Suspended micro-particulates distort the magnetic field homogeneity (susceptibility mismatch), making shimming difficult and broadening lines.[2]

  • Volume Check:

    • Ensure liquid height is 40–50 mm (approx. 0.6 mL).[3]

    • Warning: Overfilling (>55 mm) introduces thermal gradients; underfilling (<35 mm) makes shimming near-impossible due to air-liquid interface vortices.

SamplePrep Weigh 1. Weigh Sample (5-10mg 1H / 30-50mg 13C) Dissolve 2. Dissolve in Vial (0.65 mL DMSO-d6) Weigh->Dissolve Filter 3. Filter (Glass Wool) Remove Particulates Dissolve->Filter Transfer 4. Transfer to Tube Check Height (4cm) Filter->Transfer

Figure 2: Linear workflow for high-fidelity NMR sample preparation.

Acquisition Parameters & Data Analysis

1H NMR (Proton)[2][3][12][13][14]
  • Spectral Width: -2 to 14 ppm (covers exchangeable protons).

  • Relaxation Delay (

    
    ):  1.0 – 2.0 seconds.
    
  • Scans (ns): 16 (DMSO-d6), 64 (CDCl3 due to potential broadening).

  • Expected Features:

    • Aromatic Region: Look for splitting caused by Fluorine (

      
      , Spin 1/2). Protons ortho/meta to Fluorine will appear as doublets or multiplets, not simple singlets.
      
    • Amine Region: Broad singlet in CDCl3 (~3.5-5.0 ppm); Sharp singlet in DMSO-d6 (~5.0-6.0 ppm).

13C NMR (Carbon) - The Challenge Area

The presence of Fluorine (


) splits carbon signals into doublets (

), reducing peak height.[4] The presence of Chlorine and Fluorine removes protons from the ring, significantly increasing the

relaxation time.

Optimized Parameters:

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

  • Relaxation Delay (

    
    ):  Increase to 3.0 – 5.0 seconds .
    
    • Reasoning: Quaternary carbons (C-Cl, C-F) relax slowly. Short delays saturate these nuclei, making them invisible.

  • Scans (ns): Minimum 1024 (for 50 mg sample).

Expected Coupling Patterns (J-Coupling):

Carbon Position Coupling Type Approx. J-Value (Hz) Appearance

| C-F (C2) |


 (One-bond) | ~240 - 250 Hz  | Wide Doublet |
| Ortho (C1, C3)  | 

(Two-bond) | ~15 - 25 Hz | Distinct Doublet | | Meta (C4, C6) |

(Three-bond) | ~5 - 10 Hz | Small Doublet | | Para (C5) |

(Four-bond) | ~1 - 3 Hz | Broad Singlet/Doublet |

Note: C4 and C5 are also chlorinated, which shifts their chemical shift downfield but Cl isotopes (35/37) are quadrupolar and generally do not show observable coupling in standard 13C spectra.

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Broad -NH2 Peak Acidic impurities or wet CDCl3.Add 1-2 drops of

(shake) to confirm exchange (peak disappears), or switch to DMSO-d6.
Missing Carbon Peaks C-F splitting + Short

.
The "missing" peak is likely a wide doublet lost in noise. Increase

to 5s and double scan count.
Spinning Sidebands Poor tube quality or sample height.[2]Turn off sample spinning (if probe allows) or filter sample again.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024).[5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for aniline acidity/exchange).

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for C-F coupling constants).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9731, 4-Fluoroaniline (Analogous Structure Data).

Sources

Technical Application Note & Protocol: Handling and Disposal of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol mandates the operational standards for 4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4) .[1] As a poly-halogenated aniline derivative, this compound presents a dual-hazard profile: acute systemic toxicity characteristic of anilines (methemoglobinemia) and increased lipophilicity due to halogenation, enhancing dermal absorption rates.[2][1]

This guide moves beyond generic safety data sheets (SDS) to provide a researcher-centric workflow for synthesis, containment, and waste management, ensuring data integrity and personnel safety in drug discovery environments.[1]

Physicochemical Profile & Hazard Identification

Understanding the physical state and reactivity is the first step in designing a safe protocol.[1] The high boiling point indicates low volatility at room temperature, but aerosolization during weighing or heating poses significant inhalation risks.[1]

Table 1: Physicochemical Properties (CAS 2729-36-4)
PropertyValueOperational Implication
Molecular Weight 180.01 g/mol Stoichiometric calculations for synthesis.[2][1]
Physical State Solid / Low-melting solidDust generation risk during transfer.[2][1]
Boiling Point ~251.8°CHigh thermal stability; requires high-vac distillation for purification.[1]
Solubility Organic solvents (DCM, DMSO)High dermal permeability in solution.[1]
pKa (Aniline N) ~2.0 - 3.0 (Predicted)Weak nucleophile due to electron-withdrawing halogens.[1]
Storage 2-8°C, Inert GasProne to oxidation; store under Argon/Nitrogen.[2][1]
Toxicological Mechanism (The "Why")

Methemoglobinemia: Like parent aniline, 4,5-Dichloro-2-fluoroaniline metabolites oxidize ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), preventing oxygen transport.[2][1] Lipophilicity: The Chlorine and Fluorine substituents increase the partition coefficient (LogP), facilitating rapid transport across the stratum corneum. Standard nitrile gloves may offer reduced breakthrough times compared to non-halogenated anilines.

Storage and Stability Protocol

Objective: Prevent oxidative degradation and accidental exposure.[2][1]

  • Primary Containment: Store in amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Nitrogen or Argon after every use.[2][1] Anilines darken (oxidize) upon exposure to air, leading to impurity formation that can interfere with sensitive palladium-catalyzed cross-coupling reactions.[2][1]

  • Temperature: Refrigerate at 2–8°C.

  • Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides to prevent uncontrolled exothermic reactions.[1]

Operational Handling Protocol

Core Directive: All handling of pure substance must occur within a certified Chemical Fume Hood.

PPE Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face velocity > 100 fpm)Prevents inhalation of dust/vapors.[2][1]
Dermal (Hands) Double Gloving: Nitrile (Inner) + Laminate/Nitrile (Outer)Halogenated aromatics permeate standard nitrile rapidly.[2][1]
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes.[2][1]
Body Lab Coat + Chemical ApronProtects personal clothing from difficult-to-detect contamination.[1]
Workflow Visualization

The following diagram outlines the critical decision points and engineering controls required during the synthesis workflow.

HandlingWorkflow cluster_safety Critical Safety Check Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Gloves + Goggles Start->CheckPPE Weighing Weighing Station: Inside Fume Hood ONLY CheckPPE->Weighing Solid Handling Solubilization Solubilization: Dissolve in DCM/DMSO immediately Weighing->Solubilization Minimize Dust Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Solubilization->Reaction Cleanup Decontamination: Wipe surfaces with weak acid (1% HCl) Reaction->Cleanup Post-Process

Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase.

Detailed Methodology: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[2][1]

  • Anti-Static Measures: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[2][1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[2][1]

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., Dichloromethane or DMSO).[1] Solutions are less likely to generate airborne particulates than solids.[2][1]

  • Decontamination: Wipe the balance area with a paper towel dampened with 1% HCl (converts aniline to non-volatile hydrochloride salt) followed by ethanol.[1]

Disposal Procedures

Regulatory Context: 4,5-Dichloro-2-fluoroaniline is a Halogenated Organic Compound .[2][1][3][4] Mixing this with non-halogenated waste streams (e.g., Acetone/Methanol waste) can result in costly re-classification of the entire waste drum or violation of incineration permits.

Waste Segregation Protocol
  • Stream A: Halogenated Organics (Red Tag) [2][1]

    • Contents: Mother liquors, reaction solvents (DCM, Chloroform), and contaminated PPE containing the substance.

    • Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing to capture HCl/HF.[2][1]

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated silica gel, drying agents (MgSO4), and disposable spatulas.

    • Container: Wide-mouth HDPE drum.[1]

  • Stream C: Aqueous Waste

    • Contents: Aqueous extraction layers.[1]

    • Note: Even trace amounts are toxic to aquatic life.[2][1] DO NOT POUR DOWN DRAIN. Collect in "Aqueous Toxic" stream.[1]

Disposal Decision Tree

DisposalTree Waste Waste Generation TypeCheck Liquid or Solid? Waste->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Liquid Solid Solid Waste (Silica, Spatulas) TypeCheck->Solid Solid HaloCheck Halogenated Solvent? Liquid->HaloCheck StreamB Stream B: Solid Hazardous Solid->StreamB StreamA Stream A: Halogenated Organic HaloCheck->StreamA Yes (DCM, CHCl3) HaloCheck->StreamA No (But contains Halo-Aniline) StreamC Stream C: Aqueous Toxic HaloCheck->StreamC Aqueous Layer Note CRITICAL: Even if solvent is non-halogenated, the presence of 4,5-Dichloro-2-fluoroaniline mandates Halogenated Stream disposal. HaloCheck->Note

Figure 2: Waste segregation logic. Note that the presence of the solute overrides the solvent classification.

Emergency Response

Spill Cleanup:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection if outside a hood.[1]

  • Absorb: Use vermiculite or sand.[2][1] Do not use combustible materials (sawdust).[1]

  • Neutralize: Wipe area with dilute acetic acid or HCl to protonate traces, rendering them less volatile.[2][1]

First Aid (Self-Validating Steps):

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Validation: If skin turns blue/gray (cyanosis) hours later, seek medical attention immediately (Methemoglobinemia indicator).[2][1][5]

  • Eye Contact: Rinse for 15 minutes.[1][5][6][7]

  • Inhalation: Move to fresh air.

References

  • MySkinRecipes. (n.d.). 4,5-Dichloro-2-fluoroaniline Product Specifications & CAS 2729-36-4 Verification. Retrieved from [Link]

  • Washington State University. (n.d.).[1] Aniline Standard Operating Procedure and Waste Management. Retrieved from [Link][2][1][8]

  • University of Illinois DRS. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

  • PubChem. (n.d.).[2][1] Compound Summary: 4,5-Dichloro-2-fluoroaniline.[2][1][9][10] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: Process Scale-Up of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It focuses on the specific challenges of scaling up reactions involving 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) , a critical intermediate in the synthesis of next-generation Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., analogs of Flumioxazin/Saflufenacil) and fluoro-quinolone scaffolds.

Abstract

4,5-Dichloro-2-fluoroaniline is a high-value halogenated building block used primarily in the synthesis of heterocyclic herbicides and pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining two chlorine atoms with an ortho-fluorine—imparts specific electronic properties that enhance metabolic stability and binding affinity in final targets. However, this same electronic deactivation presents significant challenges during scale-up, particularly regarding nucleophilicity, solubility, and thermal stability of downstream intermediates (e.g., diazonium salts or isocyanates). This guide outlines a robust protocol for converting this aniline into a heterocyclic urea core, a common "warhead" in PPO inhibitors.

Physicochemical Profile & Safety Architecture

Before initiating kilogram-scale campaigns, the specific hazards of the fluoro-aniline class must be engineered out of the workflow.

PropertyValue / CharacteristicScale-Up Implication
CAS No. 2729-36-4Verification required to distinguish from isomers (e.g., 2,4-dichloro-5-fluoro).
Physical State Low-melting solid (MP ~50–55 °C)Handling Hazard: Often exists as a supercooled liquid or sticky solid. Recommendation: Melt in a hot box (60 °C) and transfer via heat-traced lines to avoid solids handling exposure.
Reactivity Electron-deficient AnilineLow nucleophilicity requires forcing conditions (higher T, catalysts) which increases thermal risk.
Toxicity Acute Tox. 3 (Oral/Dermal/Inhalation)Methemoglobinemia agent. Strict containment (isolator/glovebox) required. Continuous air monitoring for aniline vapors is mandatory.
Thermal Stability Stable < 150 °CAvoid bulk heating of neat material > 100 °C due to potential decomposition with HCl/HF release.
Critical Safety Control: The "Fluoro-Aniline" Effect

Unlike simple anilines, the ortho-fluorine atom creates a strong inductive withdrawal effect.

  • Risk: Reactions involving electrophiles (e.g., phosgene, acid chlorides) are slower, leading to accumulation of unreacted reagents. If the temperature is ramped too quickly to compensate, a runaway exotherm can occur once the activation energy is breached.

  • Control: Use Reaction Calorimetry (RC1) to map the heat release profile before moving to the pilot plant.

Scale-Up Strategy: Synthesis of the Uracil Core

This protocol details the conversion of 4,5-Dichloro-2-fluoroaniline to a Uracil/Pyrimidinedione Intermediate , a standard workflow for herbicide synthesis.

Reaction Scheme

The process involves two coupled stages:

  • Phosgenation: Conversion of the aniline to the isocyanate.

  • Cyclization: Reaction with an amino-crotonate ester to form the uracil ring.

ReactionScheme cluster_safety Critical Safety Boundary Aniline 4,5-Dichloro-2-fluoroaniline (Solid/Melt) Isocyanate Intermediate Isocyanate (Not Isolated) Aniline->Isocyanate Step 1: Phosgenation Reflux, -HCl Phosgene Triphosgene / Phosgene (in Toluene) Phosgene->Isocyanate Product Uracil/Pyrimidinedione Core (Solid Precipitate) Isocyanate->Product Step 2: Cyclization + Crotonate, + Base Crotonate Amino-Crotonate Ester Crotonate->Product Base Base (e.g., NaH or Alkoxide) Base->Product

Figure 1: Reaction pathway for the conversion of 4,5-Dichloro-2-fluoroaniline to a bioactive heterocycle.[1][2][3][4][5]

Detailed Protocol (1 kg Scale)
Stage 1: Formation of the Isocyanate

Rationale: Isolating the isocyanate is hazardous and affects yield. We employ a "telescoped" (one-pot) process.

  • Reactor Setup: 10 L Glass-lined reactor equipped with an overhead stirrer, reflux condenser (coolant at -10 °C), and a caustic scrubber (NaOH 20%) for off-gas (HCl/Phosgene) neutralization.

  • Charging:

    • Charge Toluene (5 L) .

    • Add 4,5-Dichloro-2-fluoroaniline (1.0 kg, 5.56 mol) . Note: If fused, melt in drum at 60°C and transfer via peristaltic pump.

    • Add Triphosgene (0.60 kg, 0.36 eq) dissolved in Toluene (1 L) slowly over 2 hours at 0–5 °C.

    • Mechanism:[1][6] Triphosgene decomposes to phosgene in situ. Low temperature prevents side-reactions (urea formation).

  • Reaction:

    • Slowly warm the mixture to Reflux (110 °C) .

    • Observation: The slurry will dissolve as the isocyanate forms. HCl gas evolution will be vigorous—monitor scrubber pH.

    • IPC (In-Process Control): GC-MS or HPLC (derivatized with methanol) to confirm >99% conversion of aniline. Limit: <0.5% residual aniline.

  • Work-up (Partial):

    • Purge with Nitrogen to remove excess phosgene into the scrubber.

    • Distill off ~30% of Toluene to remove residual HCl. Crucial: Residual HCl interferes with the base in the next step.

Stage 2: Urea Formation & Cyclization
  • Addition:

    • Cool the Isocyanate solution to 20 °C .

    • Add Ethyl 3-amino-2-butenoate (Amino-crotonate) (0.80 kg, 1.1 eq) .

    • Stir for 2 hours. A thick precipitate (urea intermediate) may form.

  • Cyclization:

    • Add Sodium Methoxide (25% in MeOH) (1.3 eq) slowly. Exotherm Warning: Maintain T < 30 °C.[4][7][8][9]

    • Heat to 60 °C for 4 hours.

  • Quench & Isolation:

    • Cool to 20 °C.

    • Quench into Dilute HCl/Ice water (pH adjustment to 4-5).

    • Filter the resulting solid.[10]

    • Wash with water (2x) and cold isopropanol (1x) to remove colored impurities.

Process Engineering & Workflow

To ensure reproducibility and safety, the following workflow logic must be programmed into the batch record.

Workflow Start Start: Raw Material QC Check Moisture Content <0.1% Melt Melting Operation Hot Box @ 60°C Transfer via Heated Line Start->Melt Phosgenation Phosgenation (Toluene) Step 1: 0°C Addition Step 2: Ramp to Reflux Melt->Phosgenation Scrub Off-Gas Scrubbing Monitor pH of Caustic Trap Phosgenation->Scrub HCl Gas Distill Solvent Swap / Strip Remove HCl & Excess COCl2 Phosgenation->Distill Coupling Coupling Reaction Add Amino-Ester @ 20°C Distill->Coupling Cyclization Base-Mediated Cyclization NaOMe/MeOH, 60°C Coupling->Cyclization Isolation Acid Quench & Filtration Target pH 4-5 Cyclization->Isolation

Figure 2: Process flow diagram for the pilot-scale production batch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Residual moisture in Toluene or Aniline.Aniline is hygroscopic. Karl Fischer titration is mandatory before start. Dry toluene to <50 ppm water.
Symmetrical Urea Byproduct Temperature ramp too fast; insufficient phosgene excess.Ensure T < 5 °C during Triphosgene addition. Increase Triphosgene to 0.40 eq.
Dark Color / Tarry Material Oxidation of aniline or thermal degradation.Sparge reactor with N2 throughout. Keep internal temperature < 115 °C.
Slow Cyclization Steric hindrance from ortho-F and meta-Cl.The 4,5-dichloro pattern deactivates the ring. Use a stronger base (e.g., NaH) or higher boiling solvent (Chlorobenzene) if NaOMe fails.

References

  • Synthesis of Fluoroanilines: Journal of Chemical Research, 2004, 496–497. (Methodology for chlorination/fluorination precursors). Link

  • Safety Data Sheet (4,5-Dichloro-2-fluoroaniline): BLD Pharm / Fisher Scientific. (Toxicity and Handling). Link

  • PPO Inhibitor Chemistry (Saflufenacil/Flumioxazin): Pest Management Science, 2018, 74, 9–16. (Review of herbicide synthesis pathways). Link

  • Phosgenation Protocols: Org. Process Res. Dev. 2003, 7, 6, 1048–1051. (Safe handling of triphosgene on scale). Link

  • Isocyanate Synthesis from Anilines: Ullmann's Encyclopedia of Industrial Chemistry, "Isocyanates, Organic". (Industrial standard for phosgenation). Link

Disclaimer: This protocol involves the use of highly toxic reagents (Phosgene/Triphosgene) and potent bioactive intermediates. It is intended for use only by qualified professionals in appropriate containment facilities.

Sources

Application Note: Advanced Polymer Functionalization using 4,5-Dichloro-2-fluoroaniline (DCFA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the specific protocols for utilizing 4,5-Dichloro-2-fluoroaniline (DCFA) (CAS: 36556-56-6) in the synthesis of specialty polymers. Unlike standard diamines used in backbone formation, DCFA acts primarily as a functional end-capping agent in polycondensation reactions (Polyimides/Polyamides) or as a monomer for oxidative polymerization (Conductive Polyanilines). The incorporation of chlorine and fluorine atoms introduces unique electronic properties, enhanced solubility, and hydrophobicity to the final material.

Chemical Profile & Reactivity Logic

The Molecule

DCFA is a halogenated aromatic amine.[1] Its reactivity is governed by the interplay between the nucleophilic amine (


) and the electron-withdrawing halogen substituents.
  • Steric & Electronic Hindrance: The fluorine atom at the ortho position and chlorine atoms at meta/para positions significantly reduce the nucleophilicity of the amine group compared to aniline.

  • Polymerization Implication: Standard reaction times must be extended, and catalysts (e.g., isoquinoline for imidization) are often required to drive reactions to completion.

Strategic Roles in Polymer Science
RoleMechanismApplication
End-Capper Terminates chain growth in polycondensation (PI, PA).[2]Control Molecular Weight (MW); prevent gelation; modify surface energy (hydrophobicity).
Monomer Oxidative coupling (Head-to-Tail).[3]Halogenated Polyaniline (PANI) derivatives for sensors, anti-corrosion coatings, and electrochromic devices.

Protocol A: High-Performance Polyimide End-Capping

Objective: Synthesize a soluble, transparent polyimide (PI) with controlled molecular weight and hydrophobic chain ends.

Materials
  • Diamine: 4,4'-Oxydianiline (ODA)

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • End-Capper: 4,5-Dichloro-2-fluoroaniline (DCFA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (<0.05% water)

Stoichiometric Calculation (The Carothers Logic)

To control molecular weight, the dianhydride is used in slight excess, which is then neutralized by the mono-amine (DCFA).



Experimental Procedure
  • Solvent Prep: Purge NMP with nitrogen for 30 mins. Moisture will hydrolyze the anhydride and kill chain growth.

  • Diamine Dissolution: Charge a 3-neck flask with ODA (10 mmol) and NMP. Stir at room temperature (RT) until fully dissolved.

  • Backbone Formation: Add 6FDA (10.2 mmol) in one portion. The solution will become viscous as Polyamic Acid (PAA) forms.

    • Critical Step: Stir for 4–6 hours at RT. The excess anhydride groups are now at the chain ends.

  • End-Capping: Add DCFA (0.4 mmol) dissolved in minimal NMP.

    • Note: Due to the low nucleophilicity of DCFA, heat the solution to 50°C for 2 hours to ensure the amine reacts with the terminal anhydride rings.

  • Chemical Imidization: Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol). Heat to 100°C for 4 hours.

  • Work-up: Precipitate into methanol/water (50:50). Wash the fiber/powder 3x with methanol. Dry at 120°C under vacuum.

Workflow Diagram

PI_Synthesis cluster_legend Process Logic Reactants Diamine + Dianhydride (Excess Dianhydride) PAA Polyamic Acid (PAA) Anhydride Terminated Reactants->PAA NMP, RT, 6h DCFA_Add Add DCFA (End-Capper) PAA->DCFA_Add Chain Termination Imidization Chemical Imidization (Ac2O / Pyridine) DCFA_Add->Imidization 50°C, 2h Final_PI Final Polyimide Hydrophobic F/Cl Ends Imidization->Final_PI Cyclodehydration L1 DCFA caps the chain, preventing MW runaway.

Figure 1: Step-wise synthesis of end-capped polyimides showing the critical insertion point of DCFA.

Protocol B: Oxidative Polymerization (Conductive Polymer)

Objective: Create a halogenated polyaniline derivative. The presence of Cl and F atoms increases the oxidation potential and solubility in organic solvents compared to unsubstituted PANI.

Materials
  • Monomer: DCFA (1.0 g)

  • Oxidant: Ammonium Persulfate (APS)

  • Dopant/Acid: 1.0 M HCl (aq)

  • Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) to improve morphology.

Experimental Procedure
  • Monomer Solution: Dissolve DCFA in 20 mL of 1.0 M HCl. Sonicate to ensure dispersion (DCFA has lower water solubility than aniline).

  • Oxidant Prep: Dissolve APS (stoichiometric ratio 1:1.25 Monomer:Oxidant) in 10 mL 1.0 M HCl.

  • Polymerization:

    • Cool Monomer solution to 0–5°C (Ice bath). Crucial: Low temp prevents side reactions.

    • Add APS solution dropwise over 30 minutes.

    • The solution will transition from clear

      
       dark green/black (Emeraldine Salt form).
      
  • Aging: Stir for 12–24 hours at 0–5°C.

    • Note: Reaction is slower than standard aniline due to the electron-withdrawing F/Cl groups deactivating the ring.

  • Purification: Filter the precipitate. Wash with 1.0 M HCl (to remove oligomers) followed by Acetone (to remove unreacted organic monomer).

  • Dedoping (Optional): Stir in 0.1 M

    
     to convert to Emeraldine Base (blue/violet), which is soluble in NMP/DMSO.
    
Mechanism Diagram

Oxidative_Poly Monomer DCFA Monomer (Protonated) Radical Cation Radical Formation Monomer->Radical APS Oxidation Coupling Head-to-Tail Coupling (Dimer) Radical->Coupling Rate Limiting Step Note1 F/Cl substituents stabilize the radical but slow kinetics Radical->Note1 Propagation Chain Propagation (Polymer Growth) Coupling->Propagation Oxidation + Addition Precipitation Precipitation of Poly(DCFA) Salt Propagation->Precipitation MW Increase

Figure 2: Oxidative polymerization cycle.[4] The electron-withdrawing halogens stabilize the radical cation, necessitating longer reaction times.

Characterization & Validation

To ensure the protocol succeeded, compare the product against these benchmarks:

TechniqueExpected Observation for Poly(DCFA)Reason
FT-IR C-F stretch (~1100-1200 cm⁻¹)Confirms incorporation of the fluoro-aniline moiety.[5]
Solubility Soluble in THF, DMSO, NMPHalogens disrupt chain packing (unlike insoluble PANI).
TGA Decomposition > 350°CAromatic backbone provides high thermal stability.
Conductivity

to

S/cm
Lower than pure PANI due to steric twisting by Cl/F atoms.

Safety & Handling (HSE)

  • Toxicity: Halogenated anilines are toxic by inhalation and skin contact. They are potential methemoglobinemia inducers.

  • Skin Absorption: DCFA is lipophilic (due to Cl/F). Double gloving (Nitrile) is mandatory.

  • Waste: All filtrates containing DCFA must be segregated as "Halogenated Organic Waste" and never poured down the drain.

References

  • PubChem. (n.d.).[6][7] 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[3][4][6][8][9][10] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. (Standard protocol basis for oxidative polymerization).

  • NASA Langley Research Center. (2000). End-Capping of High Performance Polyimides. (General methodology for controlling MW in polyimides using mono-functional amines).

Sources

4,5-Dichloro-2-fluoroaniline as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Halogenated Scaffold for Agrochemical & Pharmaceutical Synthesis

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a specialized aromatic building block characterized by a unique "tri-halogen" substitution pattern. Its utility stems from the strategic placement of the fluorine atom ortho to the amino group, combined with a lipophilic dichlorinated backbone. This configuration is critical in the design of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and metabolically stable pharmaceutical pharmacophores .

This guide provides an in-depth technical analysis of this compound, detailing its reactivity profile, handling protocols, and validated synthetic workflows for downstream functionalization.

Chemical Profile & Reactivity Logic

Physicochemical Specifications
ParameterSpecification
CAS Number 2729-36-4
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to beige crystalline solid / low-melting mass
Melting Point 50–54 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Mechanistic Reactivity Analysis

The synthetic value of 4,5-dichloro-2-fluoroaniline lies in the electronic interplay between its substituents:

  • The Ortho-Fluorine Effect: The fluorine atom at the C2 position is electron-withdrawing by induction (-I). While less labile than a nitro-activated fluorine, it can participate in Nucleophilic Aromatic Substitution (SNAr) reactions under forcing conditions or if the ring is further activated (e.g., via oxidation of the amine to a nitro group). More commonly, it serves as a metabolic blocker in bioactive molecules, preventing oxidative metabolism at the ortho position.

  • The 4,5-Dichloro Moiety: These chlorines increase the lipophilicity (LogP) of the molecule, enhancing membrane permeability for drug candidates and cuticular penetration for agrochemicals. They also block the para and meta positions from electrophilic metabolic attack.

  • The Amino Group (Nucleophile): The primary amine is the handle for functionalization. Due to the electron-withdrawing nature of the three halogens, the basicity of this aniline is significantly reduced compared to unsubstituted aniline. This requires modified conditions for acylation or alkylation (e.g., stronger bases or higher temperatures).

Reactivity Map (Graphviz)

ReactivityMap Core 4,5-Dichloro-2-fluoroaniline Sandmeyer Sandmeyer Reaction (CuBr/HBr) Core->Sandmeyer Diazotization (NaNO2) Acylation N-Acylation/Urea Formation (Phosgene/Isocyanates) Core->Acylation Nucleophilic Attack Cyclization Heterocycle Formation (Benzimidazoles/Indazoles) Core->Cyclization Condensation ArylHalide 1-Bromo-4,5-dichloro- 2-fluorobenzene (Coupling Partner) Sandmeyer->ArylHalide UreaDeriv N-Aryl Ureas/Imides (PPO Herbicides) Acylation->UreaDeriv Heterocycle Fluorinated Benzimidazoles (Kinase Inhibitors) Cyclization->Heterocycle

Caption: Reactivity landscape of 4,5-Dichloro-2-fluoroaniline showing primary synthetic diversions.

Validated Experimental Protocols

Protocol A: Conversion to 1-Bromo-4,5-dichloro-2-fluorobenzene (Sandmeyer)

Application: This protocol converts the aniline into an aryl bromide, a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Reagents:

  • 4,5-Dichloro-2-fluoroaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) Bromide (CuBr, 0.5 equiv)

  • Hydrobromic Acid (48% HBr, excess)

  • Water / Acetonitrile[1]

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Dissolve 4,5-dichloro-2-fluoroaniline in 48% HBr (approx. 5 mL per mmol) in a round-bottom flask.

    • Cool the suspension to -5°C to 0°C using an ice/salt bath. Causality: Temperature control is vital; above 5°C, the diazonium salt may decompose to the phenol or undergo side reactions.

    • Add an aqueous solution of NaNO₂ dropwise.[2] Maintain temperature < 0°C.

    • Self-Validating Check: The suspension should clear to a yellow/orange solution. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required).

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of CuBr in 48% HBr.

    • Transfer the cold diazonium solution slowly into the CuBr solution (which can be at room temperature or slightly warmed to 40°C) with vigorous stirring.

    • Observation: Evolution of nitrogen gas (bubbling) will occur.

  • Workup:

    • Heat the mixture to 60°C for 30 minutes to ensure complete conversion.

    • Cool to room temperature.[2] Extract with Dichloromethane (DCM).[3]

    • Wash organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Fluorinated Benzimidazole Scaffold

Application: Synthesis of fused heterocycles common in kinase inhibitors. This protocol assumes the formation of a urea intermediate followed by cyclization or direct condensation with a carboxylic acid derivative.

Reagents:

  • 4,5-Dichloro-2-fluoroaniline

  • Triphosgene (or Carbonyldiimidazole - CDI)

  • Primary Amine (R-NH₂) or Hydrazine hydrate

  • Solvent: THF or Dioxane

Workflow (Urea Formation):

  • Activation: Dissolve the aniline in dry THF under Nitrogen. Add Triethylamine (2.0 equiv).

  • Addition: Cool to 0°C. Add Triphosgene (0.35 equiv) dissolved in THF slowly.

    • Mechanism:[4][5][6][1][2][7][8][9] This forms the reactive isocyanate intermediate in situ.

  • Coupling: After 30 mins, add the second amine (R-NH₂).

  • Result: Formation of the N,N'-disubstituted urea.

    • Note: If Hydrazine is used, the resulting semicarbazide can be cyclized to a triazolone, a common motif in agrochemicals.

Handling & Safety (MSDS Highlights)

  • Acute Toxicity: Anilines are toxic by inhalation and ingestion. They can cause methemoglobinemia (blue skin/lips).

  • Skin Absorption: Highly permeable. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) upon air exposure.

References

  • Halochem. (n.d.). 4,5-Dichloro-2-fluoroaniline Product Specifications. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4). Retrieved from

  • Organic Syntheses. (1959). Preparation of 1-Bromo-2-fluorobenzene (General Sandmeyer Protocol). Org. Synth. 1959, 39, 4. Retrieved from

  • National Institutes of Health (NIH). (2020). Fluorinated Building Blocks in Drug Design. PMC Series. Retrieved from

  • Google Patents. (1991). Process for preparing 4,5-dichloro-2-nitroaniline (Precursor synthesis). US Patent & Trademark Office. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-Dichloro-2-fluoroaniline

[1]

Topic: Purification of crude 4,5-Dichloro-2-fluoroaniline Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide Version: 2.4 (Current)[1]

Introduction: The "Deceptive" Aniline

Purifying 4,5-Dichloro-2-fluoroaniline presents a specific set of challenges that distinguish it from standard aniline workups. Due to the combined electron-withdrawing effects of two chlorine atoms and an ortho-fluorine, the basicity of the amine is drastically reduced (pKa of conjugate acid estimated < 1.5).[1]

Why this matters: Standard protocols using 1M HCl for acid-base extraction often fail.[1] The molecule may not fully protonate or partition into the aqueous phase, leading to massive yield loss or poor separation from non-basic impurities.[1]

This guide provides a decision-matrix approach to isolating high-purity material, focusing on overcoming low basicity and oxidative instability.[1]

Module 1: Initial Assessment & Triage

Before selecting a purification method, characterize your crude material.[1] The physical state of this compound is highly purity-dependent; it often appears as a dark oil but should be a low-melting solid (approx.[1] MP 50–60°C range based on structural analogs).

Diagnostic Workflow

TriageStartCrude Material AnalysisStatePhysical State?Start->StateTLCTLC (Hex/EtOAc 4:1)Start->TLCSolidSolid/Semi-SolidState->SolidOilDark Oil/TarState->OilTLC_ResCheck for Isomers/Baseline TarTLC->TLC_ResRecrysMethod A: RecrystallizationSolid->RecrysIf crystallineSaltMethod B: Anhydrous Salt FormationOil->SaltIf thermal sensitiveDistillMethod C: Vacuum DistillationOil->DistillIf volatile/stable

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state.

Module 2: The "Low Basicity" Trap (Acid-Base Extraction)

User Question: "I tried extracting my crude reaction mixture with 1N HCl to remove non-basic impurities, but my product stayed in the organic layer. What happened?"

Technical Insight: The ortho-fluorine and meta/para-chlorines pull electron density away from the nitrogen lone pair.[1] This lowers the pKa of the anilinium ion significantly. At pH 1 (1N HCl), the equilibrium may not favor the aqueous salt form enough to achieve quantitative extraction, especially if the organic solvent is polar (like EtOAc).[1]

Protocol: The "Salt Crash" Method

Instead of aqueous extraction, we utilize anhydrous salt precipitation .[1] This forces the equilibrium by removing the solubility of the salt in the organic phase.

Reagents:

  • Crude Aniline dissolved in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • 2M HCl in Diethyl Ether (or 4M HCl in Dioxane).[1]

  • Nitrogen atmosphere (essential to prevent oxidation).[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in 10 volumes of dry MTBE.

  • Filtration: Filter through a celite pad to remove inorganic salts (e.g., Pd/C from reduction).[1]

  • Precipitation: Cool the solution to 0°C. Dropwise add HCl/Ether solution with vigorous stirring.

  • Observation: A white to off-white solid (the hydrochloride salt) should precipitate immediately.[1]

  • Isolation: Filter the solid rapidly under Nitrogen. Wash with cold ether.[1]

  • Regeneration (Free Basing):

    • Suspend the salt in DCM.[1]

    • Add saturated NaHCO₃ (weak base is sufficient and gentler).[1]

    • Stir until the solid dissolves and CO₂ evolution ceases.[1]

    • Separate organic layer, dry over Na₂SO₄, and concentrate.[1][2]

Why this works: The hydrochloride salt of polychloroanilines is often insoluble in ether/MTBE.[1] This physically separates the amine from non-basic impurities (nitro compounds, tars) which remain in the ether mother liquor.[1]

Module 3: Recrystallization (For Solids)

User Question: "My product is a solid but looks brown. Which solvent system works best for polychloroanilines?"

Technical Insight: Halogenated anilines are highly soluble in polar organics but have steep solubility curves in non-polar solvents.[1] The "brown" color is usually trace azo-dimers or oxidation products, which are highly soluble in alcohols.[1]

Recommended Solvent Systems
Solvent PairRatio (v/v)ApplicationProsCons
Heptane / Toluene 9:1 to 5:1Primary Choice Excellent rejection of polar tars.[1]Requires heating to ~90°C.
Hexane / EtOAc 10:1StandardLow boiling point (easy drying).[1]EtOAc may solubilize too much product.[1]
EtOH / Water VariableCleanupGood for removing inorganic salts.[1]Water can promote oiling out (emulsion).[1]
Troubleshooting "Oiling Out"

If the product separates as an oil droplet instead of crystals during cooling:

  • Reheat until the solution is clear.

  • Seed the solution with a tiny crystal of pure material (if available) or scratch the glass.[1]

  • Slow Cool: Wrap the flask in foil/towel to cool very slowly. Rapid cooling traps impurities and causes oiling.[1]

Module 4: Handling Regioisomers

User Question: "I see a spot very close to my product on TLC. Is it an isomer?"

Technical Insight: If you synthesized this via chlorination of 2-fluoroaniline, you likely have 4-chloro-2-fluoroaniline (monochloro) or 2,4-dichloro-6-fluoroaniline (isomer) impurities.[1]

Resolution Strategy:

  • TLC Optimization: Standard Hexane/EtOAc often fails to separate these.[1]

    • Try: Toluene/Hexane (1:[1]1) or DCM/Hexane (1:1).[1] Halogenated isomers separate better on silica using non-polar eluents.[1]

  • Column Chromatography:

    • Use a high aspect ratio column (length > 20x diameter).[1]

    • Gradient: Start with 100% Hexane. Increase EtOAc very slowly (0% → 5% over 10 column volumes).

    • Note: The 4,5-dichloro isomer is usually less polar than the monochloro impurity.[1]

Module 5: Stability & Storage

User Question: "My pure white solid turned purple/black after a week. Why?"

Technical Insight: Anilines are oxidation-prone.[1] Electron-withdrawing groups (Cl, F) stabilize them somewhat compared to unsubstituted aniline, but they are still sensitive to light and air, forming "aniline black" type oligomers.[1]

Storage Protocol:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon/Nitrogen before sealing.[1]

  • Temperature: Store at 4°C or -20°C.

  • Stabilizer (Optional): If storing as a solution, storing over a few pellets of activated zinc can prevent oxidation, though this is rare for final products.[1]

References

  • Synthesis & Properties of Polychloroanilines

    • Patent: Process for preparing 4,5-dichloro-2-nitroaniline (Precursor).[1][3][4] WO1991000261.[1]

    • Source:[1]

  • Acidity of Anilines (pKa Data)

    • Data: Bordwell pKa Table (Aniline pKa ~30 in DMSO, Conjugate Acid ~4.6 in water; Polychloro analogs are significantly lower).[1]

    • Source:[1]

  • General Purification of Fluoroanilines

    • Methodology: Hydrogenation of chloronitrobenzenes and isolation.[1]

    • Source:[1]

  • Safety & Handling (MSDS Data)

    • Compound: 2,4-Dichloroaniline (Analogous safety profile: Toxic, Irritant).[1]

    • Source:[1]

Technical Support Center: High-Purity Isolation of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4,5-Dichloro-2-fluoroaniline is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical actives.[1] Its synthesis typically follows one of two primary routes:

  • Electrophilic Chlorination: Chlorination of 2-fluoroacetanilide followed by hydrolysis.[1]

  • Nitro Reduction: Selective reduction of 4,5-dichloro-2-fluoronitrobenzene.[1]

Achieving pharmaceutical-grade purity (>99.5%) is notoriously difficult due to the "Halogen Dance"—the tendency for chlorine atoms to migrate or be reductively cleaved (hydrodechlorination) during processing.[1] This guide addresses the removal of specific impurities derived from these pathways.

Troubleshooting Guide: Synthesis & Reaction Control

Issue 1: "My product contains significant des-chloro impurities (M-34 peaks in MS)."

Diagnosis: Hydrodechlorination.[1] If you are synthesizing this via catalytic hydrogenation (Route 2), standard Pd/C catalysts often attack the C-Cl bond, replacing chlorine with hydrogen.[1] This yields 4-chloro-2-fluoroaniline or 2-fluoroaniline as difficult-to-separate impurities.[1]

Corrective Protocol:

  • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel .[1] Platinum is far less active toward aryl-chloride cleavage than palladium.[1]

  • Poison the Catalyst: If you must use Pd/C, add a sulfur-based inhibitor (e.g., thiophene or dimethyl sulfide) to the reaction mixture to attenuate the catalyst's activity.[1]

  • Alternative Reductant: Use a stoichiometric metal reduction (Bechamp reduction) with Iron powder (Fe) in dilute HCl or SnCl₂ .[1] This method is chemically incapable of breaking the aryl-chloride bond under standard conditions.[1]

Issue 2: "The isolated solid is pink or turns purple upon storage."[1]

Diagnosis: Oxidation & Azo/Hydrazo Contamination.[1] Anilines are oxidation-sensitive.[1] A pink/purple hue typically indicates the presence of trace azo-dimers or nitroso-intermediates resulting from incomplete reduction or air oxidation.[1]

Corrective Protocol:

  • Complete the Reduction: Ensure the reduction reaction runs to completion. Monitor the disappearance of the nitro-precursor strictly by HPLC.

  • Acid Wash: Azo compounds are generally neutral, while your product is basic.[1] An acid-base extraction (see Section 3) is the most effective removal method.[1]

  • Storage: Store under Argon/Nitrogen at <4°C. Add trace EDTA during the final wash to sequester metal ions (Fe/Cu) that catalyze auto-oxidation.[1]

Purification Workflows

Workflow A: The "Acid-Base" Chemical Filter

This is the primary method for removing non-basic impurities (unreacted nitro compounds, azo dimers, and neutral over-chlorinated byproducts).[1]

Logic:

  • Acidification: Converts the target aniline into water-soluble hydrochloride salt (

    
    ).[1] Impurities remain in the organic layer.[1]
    
  • Separation: Discard the organic layer containing impurities.[1]

  • Basification: Regenerate the free base aniline, which precipitates or extracts back into organics.[1]

AcidBasePurification Start Crude Reaction Mixture (Organic Solvent) AddAcid Add 2M HCl (aq) Stir vigorously 30 min Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Nitro/Azo Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Keep Wash Wash with DCM/EtOAc (Remove trapped neutrals) AqLayer1->Wash Basify Basify to pH 9-10 (Use NaOH or NH4OH) Wash->Basify Extract Extract into DCM/EtOAc Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Caption: Figure 1.[1][2] Acid-Base Extraction Logic for selective isolation of basic anilines from neutral impurities.

Workflow B: Recrystallization Strategy

If the acid-base extraction does not yield >99% purity, recrystallization is required to remove structural isomers (e.g., 3,4-dichloro- regioisomers).[1]

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (95%) or Methanol Good solubility at boiling; poor solubility at low temp.[1]
Anti-Solvent Water Drastically reduces solubility, forcing crystallization.[1]
Alternative System Hexane / Ethyl Acetate (9:1) Useful if the impurity is more polar than the product.[1]
Activated Carbon Yes (5-10% wt/wt) Essential for removing colored azo/nitroso trace impurities.[1]

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.[1]

  • Add Activated Carbon; stir at reflux for 15 mins.

  • Filter hot (through Celite) to remove carbon.[1]

  • Slowly add warm Water until slight turbidity persists.

  • Cool slowly to Room Temp, then to 0°C. Rapid cooling traps impurities.[1]

Analytical Reference Data (QA/QC)

When validating your purification, use these markers to identify success or failure.

AttributeSpecificationTroubleshooting Note
Appearance White to off-white crystalline solidPink/Red: Oxidation/Azo impurities.[1] Brown oil: Solvent trapped or decomposition.[1]
Melting Point 62°C – 64°C (Lit.[1][3] Ref [1])< 60°C: Indicates eutectic depression from regioisomers (check 3,4-dichloro isomer).[1]
1H-NMR (CDCl3)

3.8 (br s, 2H,

),

6.8-7.2 (d, Ar-H)
Look for extra doublets in the aromatic region (6.5-7.5 ppm) indicating regioisomers.[1]
Mass Spec (MS) M+ = 179/181/183 (Cl isotope pattern)M-34 peak: Indicates loss of Chlorine (Hydrodechlorination).[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. 4,5-Dichloro-2-fluoroaniline boils at approximately 83-85°C at 12 mmHg [2].[1][4]

  • Warning: Distillation requires high vacuum.[1] Prolonged heating at atmospheric pressure can cause polymerization or thermal degradation (darkening).[1] Always use an oil bath, not a heating mantle, to prevent hot spots.[1]

Q: Why is my yield low after Acid-Base extraction? A: The "Salting Out" effect might be missing. The hydrochloride salt of this aniline has some solubility in water.[1] When basifying (Step: Basify to pH 9-10), ensure you saturate the aqueous layer with NaCl (brine) before the final organic extraction.[1] This forces the organic aniline out of the water phase and into your solvent.[1]

Q: How do I remove the 3,4-dichloro regioisomer? A: This is the hardest impurity to remove as it has very similar solubility.[1]

  • First Defense: Optimize the upstream chlorination/nitration to prevent its formation.[1]

  • Purification: Use Fractional Crystallization from Hexane.[1] The 4,5-isomer is generally more symmetrical and packs better, crystallizing out first.[1]

References

  • Synthesis and Properties of Fluoroanilines.Journal of Fluorine Chemistry. (General reference for fluoroaniline physical properties and melting points).
  • Preparation of 4-chloro-2-fluoroaniline. PrepChem. Retrieved from [Link] (Note: Boiling point and general handling data adapted from analogous mono-chloro species).

  • Process for preparing 4,5-dichloro-2-nitroaniline. Google Patents (WO1991000261A1). Retrieved from (Source for nitro-precursor synthesis and reduction context).[1]

  • Selective chemical reduction of Nitrobenzene to Aniline. ChemRxiv. Retrieved from [Link] (Mechanistic insight into reduction pathways and azo-impurity formation).[1]

Sources

Preventing byproduct formation in 4,5-Dichloro-2-fluoroaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of 4,5-Dichloro-2-fluoroaniline

4,5-Dichloro-2-fluoroaniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic ring offers a versatile platform for a variety of chemical transformations. However, the interplay of the activating amino group and the deactivating, yet nucleophilically substitutable, halogen atoms presents unique challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. This guide will delve into the mechanistic underpinnings of common side reactions and provide actionable protocols to mitigate their occurrence.

Troubleshooting Guide 1: Acylation Reactions

Acylation of the amino group in 4,5-dichloro-2-fluoroaniline is a fundamental transformation. While seemingly straightforward, several potential byproducts can arise.

Issue 1: Incomplete Acylation

Q: My acylation reaction is sluggish and results in a mixture of starting material and the desired N-acylated product. What is causing this and how can I drive the reaction to completion?

A: Incomplete acylation is often a result of insufficient reactivity of the acylating agent or suboptimal reaction conditions. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom decrease the nucleophilicity of the aniline nitrogen, making it less reactive than aniline itself.[2]

Root Cause Analysis & Prevention:

  • Insufficiently Activated Acylating Agent: For less reactive acylating agents like acetic acid, the equilibrium may not favor product formation.

    • Solution: Employ a more reactive acylating agent such as an acyl chloride or an acid anhydride (e.g., acetic anhydride).[3][4] These reagents provide a more electrophilic carbon center for the amine to attack.

  • Inadequate Catalyst: While many acylations proceed without a catalyst, a mild base can be used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) and drive the reaction forward.

    • Solution: Add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Gently heating the reaction mixture can increase the rate of acylation. However, be cautious as excessive heat can lead to other side reactions.

Issue 2: Diacylation (Over-acylation)

Q: I am observing a byproduct with a higher molecular weight than my expected mono-acylated product. Could this be diacylation, and how can I prevent it?

A: Yes, diacylation, the formation of a diacetylated aniline, is a potential side reaction, especially under forcing conditions. While the second acylation is generally less favorable due to steric hindrance and the electron-withdrawing nature of the first acyl group, it can occur with highly reactive acylating agents or at elevated temperatures.

Root Cause Analysis & Prevention:

  • Excess Acylating Agent: Using a large excess of a highly reactive acylating agent can drive the reaction towards diacylation.

    • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acylating agent.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation.

    • Solution: Conduct the reaction at room temperature or below if possible. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Troubleshooting Guide 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The conversion of the amino group of 4,5-dichloro-2-fluoroaniline to a diazonium salt opens a gateway to a wide array of functional group transformations. However, the inherent reactivity of diazonium salts can lead to several byproducts.

Issue 1: Phenol Byproduct Formation

Q: During my Sandmeyer reaction, I am observing a significant amount of a phenolic byproduct. What is causing this, and how can I minimize it?

A: The formation of the corresponding phenol, 4,5-dichloro-2-fluorophenol, is a common side reaction in diazotization chemistry.[5][6] The diazonium salt can react with water present in the reaction mixture, particularly at elevated temperatures, to yield the phenol.[5][6][7][8]

Root Cause Analysis & Prevention:

  • Reaction Temperature: The rate of decomposition of the diazonium salt to the phenol increases with temperature.

    • Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent substitution reaction. Use an ice-salt bath to ensure rigorous temperature control.

  • Presence of Excess Water: While some water is necessary for the diazotization reaction, an excessive amount can promote phenol formation.

    • Solution: Use concentrated acids for the diazotization to minimize the water content. Some protocols suggest the use of organic co-solvents to improve the solubility of the aniline and reduce the concentration of water.[9][10]

Issue 2: Azo Dye Formation

Q: My reaction mixture has developed a deep color, and I've isolated a high molecular weight, colored byproduct. What is this, and how can I avoid it?

A: The colored byproduct is likely an azo dye, formed by the coupling of the diazonium salt with an unreacted molecule of 4,5-dichloro-2-fluoroaniline or another electron-rich aromatic species in the reaction mixture.[11][12] This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[12]

Root Cause Analysis & Prevention:

  • Incomplete Diazotization: If the diazotization is not complete, the remaining free aniline can act as a coupling partner for the diazonium salt.

    • Solution: Ensure the complete conversion of the aniline to the diazonium salt by using a slight excess of the diazotizing agent (e.g., sodium nitrite) and allowing sufficient reaction time at low temperature.

  • Incorrect pH: The coupling reaction is pH-dependent.

    • Solution: Maintain a strongly acidic medium during the diazotization and subsequent substitution to prevent the coupling reaction. The amino group of the unreacted aniline will be protonated and deactivated towards electrophilic attack.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 4,5-dichloro-2-fluoroaniline, due to the presence of three halogen substituents, makes it susceptible to nucleophilic aromatic substitution. However, this can also lead to undesired side reactions.

Issue 1: Dehalogenation

Q: I am attempting a nucleophilic substitution reaction, but I am observing byproducts where one or more of the chlorine or fluorine atoms have been replaced by hydrogen. What is causing this dehalogenation?

A: Dehalogenation is a potential side reaction, particularly with polychlorinated aromatic compounds.[13][14][15] This can occur through various mechanisms, including reductive dehalogenation, especially in the presence of certain metals or reducing agents.

Root Cause Analysis & Prevention:

  • Presence of Reducing Agents: Trace metals or other reducing agents in the reaction mixture can facilitate dehalogenation.

    • Solution: Ensure all reagents and solvents are of high purity. If a metal catalyst is being used for another transformation, consider if it could also be promoting dehalogenation.

  • Harsh Reaction Conditions: High temperatures and strongly basic conditions can sometimes promote dehalogenation pathways.

    • Solution: Use the mildest possible reaction conditions that still allow for the desired nucleophilic substitution to occur. This may involve using a more nucleophilic reagent at a lower temperature.

Issue 2: Formation of Isomeric Products

Q: My SNAr reaction is yielding a mixture of isomers. How can I control the regioselectivity of the substitution?

A: The regioselectivity of nucleophilic aromatic substitution on 4,5-dichloro-2-fluoroaniline is influenced by the electronic effects of the substituents. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, and the positions ortho and para to activating groups (or deactivating groups that can stabilize a negative charge through resonance) are typically more reactive.

Root Cause Analysis & Prevention:

  • Reaction Kinetics vs. Thermodynamics: The observed product ratio may be a result of kinetic or thermodynamic control.

    • Solution: Varying the reaction temperature and time can sometimes favor the formation of the thermodynamically more stable isomer.

  • Nature of the Nucleophile: The size and hardness/softness of the nucleophile can influence which position it attacks.

    • Solution: Experiment with different nucleophiles to see if the regioselectivity can be improved. For example, a bulkier nucleophile may favor attack at a less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4,5-dichloro-2-fluoroaniline?

A1: 4,5-Dichloro-2-fluoroaniline is a relatively stable compound under standard laboratory conditions.[16] However, like many anilines, it can be sensitive to light and air over long-term storage, potentially leading to coloration. It is advisable to store it in a cool, dark place under an inert atmosphere.

Q2: Can I perform a Friedel-Crafts acylation directly on 4,5-dichloro-2-fluoroaniline?

A2: Direct Friedel-Crafts acylation on the aromatic ring of 4,5-dichloro-2-fluoroaniline is generally not feasible.[17][18] The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring towards electrophilic substitution.[17] It is necessary to first protect the amino group, for example, by acylation, before attempting a Friedel-Crafts reaction.

Q3: Are there any specific safety precautions I should take when working with 4,5-dichloro-2-fluoroaniline?

A3: Yes, 4,5-dichloro-2-fluoroaniline should be handled with care. It is important to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. In general, avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

Summary of Key Reaction Parameters for Byproduct Minimization

Reaction TypeKey ParameterRecommendation to Minimize ByproductsPotential Byproducts
Acylation Acylating Agent Use stoichiometric amounts of a reactive agent (acyl chloride/anhydride).Diacylated product, unreacted starting material.
Temperature Conduct at room temperature or below if possible.Diacylated product.
Diazotization Temperature Maintain strict temperature control (0-5 °C).Phenol.
Reagent Stoichiometry Use a slight excess of diazotizing agent.Azo dye.
pH Maintain a strongly acidic environment.Azo dye.
SNAr Reagent Purity Use high-purity reagents and solvents.Dehalogenated products.
Reaction Conditions Employ the mildest effective conditions.Dehalogenated products, isomeric products.

Visualizing Reaction Pathways

To further clarify the potential for byproduct formation, the following diagrams illustrate the key reaction pathways.

acylation_byproducts 4,5-Dichloro-2-fluoroaniline 4,5-Dichloro-2-fluoroaniline Desired Mono-acylated Product Desired Mono-acylated Product 4,5-Dichloro-2-fluoroaniline->Desired Mono-acylated Product Acylating Agent (Controlled) Diacylated Byproduct Diacylated Byproduct 4,5-Dichloro-2-fluoroaniline->Diacylated Byproduct Excess Acylating Agent High Temperature

Caption: Acylation reaction pathways.

diazotization_byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions 4,5-Dichloro-2-fluoroaniline 4,5-Dichloro-2-fluoroaniline Diazonium Salt Diazonium Salt 4,5-Dichloro-2-fluoroaniline->Diazonium Salt NaNO2, H+ (0-5 °C) Desired Substituted Product Desired Substituted Product Diazonium Salt->Desired Substituted Product Nucleophile (e.g., CuX) Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct H2O, Heat Azo Dye Byproduct Azo Dye Byproduct Diazonium Salt->Azo Dye Byproduct + Unreacted Aniline

Caption: Diazotization side reactions.

References

  • Gharib, A., Jahangir, M., & Scheeren, J. W. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17.
  • Leslie, J. M. (2020, September 30).
  • A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa). (2010).
  • Synthesis of 4, 5-dichloro-2-fluoronitrobenzene. (2009).
  • Clark, J. (n.d.). some reactions of diazonium ions. Chemguide.
  • Preparation method of para-fluoroaniline. (2010).
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. (2009).
  • 4-Fluoroanilines: synthesis and decomposition. (2001). Academia.edu.
  • 4-Fluoroaniline. (n.d.). PubChem.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed.
  • The Synthesis of Azo Dyes. (n.d.).
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Preparation of Phenol from diazonium salt / preparation of Phenol from aniline /. (2024, September 30). YouTube.
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025).
  • Processes for the diazotization of 2,5-dichloroanilines. (2015).
  • Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and He
  • Classifications, properties, recent synthesis and applic
  • Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. (2011).
  • Synthesis and characterization of fluorine-substituted polyanilines. (2006).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry | Khan Academy. (2023, January 30). YouTube.
  • Acylation of aromatic amines. (1968).
  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. (2000).
  • Process for the preparation of phenols. (2016).
  • Which compound is a better base, aniline or para-fluoroaniline? Why?. (2020, August 3). Quora.
  • Dechlorination of polychlorinated biphenyl congeners by an anaerobic microbial consortium. (1993).
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). ijarsct.
  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2021).
  • acylation of amines. (2019, November 30). YouTube.
  • Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. (2025). Benchchem.
  • Lec4 - Diazotization Reactions. (2024, February 22). YouTube.
  • Method for synthesizing 2,4-dichloroaniline by continuous chlorination. (2019).
  • 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. (2021).
  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Fluoroaniline Series. (n.d.). Sparrow Chemical.
  • Microbial and chemically induced reductive dechlorination of polychlorinated biphenyls in the environment. (2025). PubMed.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Acylation Reaction- Mechanism, Applic
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
  • Reductive Dehalogenation of Chlorinated Dioxins by an Anaerobic Bacterium. (2005). PubMed.
  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. (2004). PubMed.
  • Method for diazotizing 2,5-dichloroaniline. (2016).
  • 2,5-Dichloroaniline. (n.d.). PubChem.

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Technical Support Center: Troubleshooting Low Yield in 4,5-Dichloro-2-fluoroaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 4,5-dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this uniquely substituted aniline. The electron-withdrawing nature of the two chlorine atoms and the ortho-fluorine atom significantly reduces the nucleophilicity of the amine, making it a challenging substrate for common cross-coupling reactions. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and achieve higher yields.

Understanding the Challenge: The Electronic Profile of 4,5-Dichloro-2-fluoroaniline

The primary hurdle in achieving high yields in coupling reactions with 4,5-dichloro-2-fluoroaniline stems from its electronic properties. The two chlorine substituents and the fluorine atom are strongly electron-withdrawing, which deactivates the aniline nitrogen, making it a poor nucleophile. This reduced nucleophilicity can hinder the key steps in many catalytic cycles, such as the coordination of the amine to the metal center and subsequent reductive elimination in palladium-catalyzed reactions.[1]

Furthermore, the presence of multiple halogen atoms introduces the potential for unwanted side reactions, such as dehalogenation, where a halogen atom is replaced by hydrogen.[2] The ortho-fluorine atom can also introduce steric hindrance around the nitrogen, further complicating the approach of the coupling partners.

This guide will address these specific challenges with practical, evidence-based troubleshooting strategies.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of 4,5-dichloro-2-fluoroaniline with an aryl bromide is giving very low conversion. What are the most critical parameters to investigate first?

Low conversion in a Buchwald-Hartwig amination with this substrate is often linked to an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the aniline's low reactivity.[3] The primary areas to focus on are the palladium source, the phosphine ligand, and the base.

Initial Troubleshooting Workflow

G cluster_start Low Conversion Observed cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis of Side Products Start Low Yield with 4,5-Dichloro-2-fluoroaniline Ligand Evaluate Ligand: - Bulky & Electron-Rich (e.g., XPhos, RuPhos) - Consider Josiphos-type for challenging substrates Start->Ligand 1. Catalyst System Base Optimize Base: - Start with a strong, non-nucleophilic base (NaOtBu) - If substrate is base-sensitive, try weaker bases (K3PO4, Cs2CO3) Start->Base 2. Reaction Conditions Side_Products Identify Side Products: - Dehalogenation of aniline or aryl halide? - Homocoupling of aryl halide? Start->Side_Products 3. Side Product Analysis Pd_Source Evaluate Palladium Source: - Use a Pre-catalyst (e.g., G3-XPhos) - Avoid Pd(OAc)2 for reproducibility Ligand->Pd_Source Solvent Screen Solvents: - Toluene or Dioxane are good starting points - Ensure anhydrous conditions Base->Solvent Temperature Adjust Temperature: - Gradually increase temperature (e.g., 80-120 °C) - Monitor for decomposition Solvent->Temperature

Caption: A workflow for troubleshooting low yield in 4,5-dichloro-2-fluoroaniline coupling.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: For electron-deficient anilines, bulky and electron-rich phosphine ligands are essential.[4] These ligands promote the reductive elimination step, which is often the rate-limiting step for these substrates.

    • Recommendation: Switch to ligands like XPhos, RuPhos, or BrettPhos. Josiphos-type ligands have also shown efficacy in coupling challenging heteroaryl chlorides and may be beneficial here.

  • Use a Palladium Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ can be unreliable in forming the active Pd(0) species, leading to inconsistent results.[2]

    • Recommendation: Employ a well-defined palladium pre-catalyst, such as a G3-XPhos or G4-DavePhos pre-catalyst. These are air-stable and generate the active catalyst more cleanly and reproducibly.[3]

  • Base Selection: The choice of base is a delicate balance. A strong base is needed to deprotonate the aniline-palladium complex, but overly harsh conditions can lead to decomposition of starting materials or the desired product.

    • Recommendation: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). If you suspect base-related decomposition, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures.

ParameterRecommendation for 4,5-Dichloro-2-fluoroanilineRationale
Palladium Source Palladium Pre-catalyst (e.g., G3-XPhos)Ensures consistent and efficient generation of the active Pd(0) catalyst.[2]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, RuPhos)Facilitates the often rate-limiting reductive elimination step with electron-deficient anilines.[4]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in deprotonating the aniline-Pd complex.
Solvent Anhydrous Toluene or DioxaneCommon, effective solvents for Buchwald-Hartwig reactions.[5]
Temperature 80-120 °CHigher temperatures may be required to drive the reaction to completion with a deactivated aniline.
Q2: I am observing a significant amount of dehalogenation of my 4,5-dichloro-2-fluoroaniline starting material. How can I mitigate this side reaction?

Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with halogenated anilines.[2] It can occur through various pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other proton sources.

Strategies to Minimize Dehalogenation:

  • Ensure Strictly Anhydrous Conditions: Water is a common culprit in dehalogenation.

    • Protocol: Thoroughly dry all glassware. Use anhydrous solvents. If possible, handle reagents in a glovebox.

  • Ligand Choice: The ligand can influence the relative rates of the desired coupling versus dehalogenation.

    • Recommendation: Bulky biarylphosphine ligands can sometimes suppress dehalogenation by sterically hindering side reactions.

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Recommendation: Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed or the product concentration plateaus. Avoid unnecessarily high temperatures.[4]

Proposed Mechanism for Dehalogenation

G cluster_main Dehalogenation Pathway A Aryl-Pd(II)-Amido Complex B β-Hydride Elimination A->B Side Reaction C Imine Product B->C D Dehalogenated Arene B->D

Caption: A simplified representation of a dehalogenation side reaction pathway.[6]

Q3: Would an Ullmann coupling be a viable alternative if the Buchwald-Hartwig reaction fails?

Yes, the Ullmann condensation is a classic method for C-N bond formation that can be effective when palladium-catalyzed methods are problematic.[2] Traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use ligands to facilitate the reaction under milder conditions.[7]

Considerations for Ullmann Coupling:

  • Catalyst: Copper(I) salts, such as CuI, are typically used.

  • Ligand: Bidentate ligands like 1,10-phenanthroline or various diamines can significantly improve the reaction rate and yield.

  • Base: A moderately strong base like potassium carbonate or potassium phosphate is often employed.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are common.

Experimental Protocol: Ligand-Assisted Ullmann Coupling

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), the aryl halide (1.0 equiv.), 4,5-dichloro-2-fluoroaniline (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF or DMSO via syringe.

  • Heat the reaction mixture to 100-140 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble copper salts.

  • Proceed with standard aqueous workup and purification.

Q4: My starting materials are poorly soluble in common coupling solvents like toluene. What are my options?

Poor solubility can significantly hinder reaction rates.[8] If your 4,5-dichloro-2-fluoroaniline or coupling partner has limited solubility, consider the following:

  • Solvent Screening: Test a range of solvents with different polarities.

    • Recommendation: Ethereal solvents like 1,4-dioxane or CPME can be effective alternatives to toluene. For very polar substrates, consider polar aprotic solvents like DMF or NMP, but be aware that these can sometimes interfere with the catalyst.[9]

  • Use of a Co-solvent: A mixture of solvents can sometimes improve solubility.

  • Higher Temperatures: Increasing the reaction temperature can improve solubility, but this must be balanced against the risk of thermal decomposition.

FAQs

Why is 4,5-dichloro-2-fluoroaniline a challenging substrate? The three electron-withdrawing halogen substituents significantly decrease the electron density on the nitrogen atom, making it a weak nucleophile. This low nucleophilicity slows down key steps in the catalytic cycle of many coupling reactions.

What is the best general-purpose ligand to start with for this substrate? For Buchwald-Hartwig aminations, a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos is an excellent starting point due to their proven efficacy with electron-deficient anilines.

Can I use an aryl chloride as the coupling partner? Aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition to palladium.[2] While modern catalyst systems can couple aryl chlorides, you will likely need a more active catalyst (e.g., one with a highly electron-donating and bulky ligand like tBuXPhos) and potentially higher temperatures and catalyst loadings.

How do I know if my base is too strong? If you observe significant decomposition of your starting materials or product (e.g., discoloration of the reaction mixture, formation of multiple unidentifiable spots on TLC), your base may be too strong. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃.

Is it necessary to degas the solvent? Yes, for palladium-catalyzed reactions, it is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by a series of freeze-pump-thaw cycles.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Books. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Preprints.org. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Retrieved from [Link]

  • Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds? Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Peak Tailing & Asymmetry Resolution

Welcome to the Chromatography Technical Center.

Your Guide: Dr. Aris Thorne, Senior Application Scientist.

If you are reading this, you are likely staring at a chromatogram where your halogenated anilines (e.g., 4-chloroaniline, 3-bromoaniline) look less like Gaussian peaks and more like "shark fins"—sharp fronts with long, dragging tails.

This is not just an aesthetic problem; it is a quantification failure. Tailing (Asymmetry factor


) ruins resolution, destroys sensitivity, and makes integration inconsistent.

Below is the definitive troubleshooting architecture for stabilizing these difficult bases.

Module 1: The Root Cause Analysis

Why is this happening?

Halogenated anilines present a "double-edged" chemical problem.

  • The Halogen Effect: Adding Chlorine, Bromine, or Fluorine to the ring withdraws electrons. This lowers the pKa compared to aniline (pKa ~4.6), often into the 3.0–4.0 range.

  • The Silanol Trap: While they are weaker bases, they are still nitrogenous bases. At standard HPLC pH (2.5–4.0), they are often positively charged. They interact with residual silanols (acidic Si-OH groups) on the silica support of your column.[1][2][3]

The Mechanism of Failure: The tailing is caused by a secondary retention mechanism.[2] The bulk of your analyte partitions via hydrophobic interaction (Gaussian), but a small population gets "stuck" on silanols (Tailing).

TailingMechanism cluster_0 Mobile Phase (pH 3.5) cluster_1 Stationary Phase Surface Aniline Halogenated Aniline (R-NH3+) C18 C18 Ligand (Primary Retention) Aniline->C18 Hydrophobic Interaction Silanol Ionized Silanol (Si-O-) Aniline->Silanol Ionic/H-Bonding (THE TAIL) Result Peak Tailing (As > 1.5) C18->Result Gaussian Core Silanol->Result Kinetic Lag

Figure 1: The dual-retention mechanism causing peak tailing. The red path represents the unwanted secondary interaction.

Module 2: Column Selection Strategy

The Hardware Fix

You cannot solve this with a standard C18 column from 1995. You need modern particle engineering.

Column TechnologySuitabilityWhy?Recommendation
Traditional C18 🔴 Poor High silanol activity; acidic silanols bind anilines.Avoid for this application.
End-Capped C18 🟡 Fair "Base Deactivated" columns reduce silanols but don't eliminate them.Usable only with mobile phase modifiers (see Module 3).
Hybrid (BEH/HPH) 🟢 Excellent Ethylene-bridged silica resists high pH; low silanol acidity.Best Choice. Allows pH 10 operation.[4]
Phenyl-Hexyl 🟢 Excellent

interactions offer unique selectivity for halogenated rings.
Use if C18 fails to separate structural isomers.
PFP (Pentafluorophenyl) 🟡 Specific High selectivity for halogenated compounds, but often exhibits high silanol activity.Use only for difficult isomer pairs (e.g., 2-Cl vs 3-Cl).
Module 3: Mobile Phase Engineering

The Chemical Fix

If you cannot change your column, you must engineer the mobile phase to suppress the secondary interactions. You have two distinct strategies.

Strategy A: The "High pH" Approach (Recommended)

Requires a Hybrid (High pH stable) Column.

  • Logic: At pH 10, both the silanols (Si-O-) and the anilines (R-NH2) are deprotonated. Neutral anilines cannot ionically bind to silanols.

  • Protocol:

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Organic: Acetonitrile (Methanol can cause high pressure at high pH).

    • Result: Sharp, symmetrical peaks; increased retention for hydrophobic halogenated species.

Strategy B: The "Sacrificial Base" Approach

For Traditional Silica Columns (pH 2-8).

  • Logic: Add a stronger base to the mobile phase to saturate the silanol sites, blocking them from the aniline.

  • The Additive: Triethylamine (TEA).[3][5]

  • Protocol:

    • Buffer: 20mM Phosphate or Formate buffer (pH 3.0).

    • Additive: Add 0.1% (v/v) Triethylamine to the aqueous portion.

    • Critical Step: You must adjust the pH of the buffer after adding the TEA, as TEA is highly basic and will spike the pH.

Warning: TEA is not MS-compatible (suppresses ionization). For LC-MS, use Ammonium Formate at high concentration (20-50mM) or switch to Strategy A.

Module 4: Troubleshooting Logic Tree

Systematic Diagnosis

Follow this flow when you encounter tailing.

Troubleshooting Start Problem: Tailing Halogenated Aniline CheckpH Is Mobile Phase pH within +/- 1 unit of pKa? Start->CheckpH Yes_pH Yes (Mixed Ionization) CheckpH->Yes_pH True No_pH No (Fully Ionized/Neutral) CheckpH->No_pH False Fix_pH Action: Shift pH. Rule of thumb: pKa +/- 2 units Yes_pH->Fix_pH CheckCol Is Column > 3 years old or Traditional Silica? No_pH->CheckCol BadCol Action: Replace with Hybrid or End-capped Column CheckCol->BadCol Yes CheckLoad Check Mass Load CheckCol->CheckLoad No Overload Action: Dilute Sample 1:10 CheckLoad->Overload High Conc AddTEA Action: Add 5mM TEA (If UV detection) CheckLoad->AddTEA Low Conc

Figure 2: Step-by-step diagnostic workflow for eliminating peak tailing.

Frequently Asked Questions (FAQs)

Q: I see "fronting" on my 4-chloroaniline peak, not tailing. What is this? A: Fronting is almost always Mass Overload . Halogenated anilines are often highly soluble in organic solvents but less so in the mobile phase. If you inject a high concentration sample dissolved in 100% Acetonitrile, the analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Reduce injection volume or dissolve the sample in the starting mobile phase.

Q: Can I use Ion-Pairing reagents like heptane sulfonic acid? A: You can, but it is a "nuclear option." Ion-pairing reagents permanently alter the column chemistry and require extremely long equilibration times (60+ column volumes). They are also incompatible with LC-MS. Try the High pH (Strategy A) method first; it is cleaner and more robust.

Q: Why does 4-nitroaniline look perfect, but 4-chloroaniline tails? A: pKa differences. The nitro group is so electron-withdrawing that 4-nitroaniline has a very low pKa (~1.0). At pH 3.0, it is already neutral, so it doesn't interact with silanols. 4-chloroaniline (pKa ~4.0) is positively charged at pH 3.0, leading to silanol interactions.

References
  • Agilent Technologies. (2011).[6] Anilines - Application Note. Pub No. 5990-8400EN. Link

  • Waters Corporation. (2003). Anilines, pH 10.0 – Intelligent Speed Separation. Application Note WA31787.[4] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
  • PubChem. (n.d.). 4-Chloroaniline Compound Summary (pKa Data). National Library of Medicine. Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Link

Sources

Column chromatography conditions for purifying 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Purification Protocols Ticket ID: PUR-45DC2FA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: Optimization of flash column chromatography conditions for 4,5-Dichloro-2-fluoroaniline (CAS: 2729-36-4).

Technical Assessment: Purifying 4,5-Dichloro-2-fluoroaniline presents a dual challenge:

  • Weak Basicity: The electron-withdrawing nature of the three halogen substituents (two -Cl, one -F) significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline. While this reduces the severity of "streaking" typically seen with amines, interaction with acidic silanols on silica gel remains a risk.

  • Regioisomer Separation: The primary impurities are often regioisomers (e.g., 2,4-dichloro-5-fluoroaniline) or unreduced nitro-precursors. These possess very similar polarity indices (

    
     values), requiring precise mobile phase tuning.
    

Compound Properties:

  • Boiling Point: ~104-107°C (at reduced pressure)[1]

  • pKa (Calculated): ~2.5–3.0 (Significantly weaker base than aniline, pKa 4.6).

  • Solubility: High in DCM, EtOAc; Low in Water/Hexane.

Method Development (The "How-To")

Do not rush to the column. The separation must be validated on Thin Layer Chromatography (TLC) first.

Phase 1: TLC Screening & Mobile Phase Selection

For halogenated anilines, a binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the industry standard. Dichloromethane (DCM) is often too polar for fine isomer separation unless used as a modifier.

Protocol:

  • Prepare Solvent Systems:

    • System A: 95:5 Hex/EtOAc

    • System B: 90:10 Hex/EtOAc

    • System C: 80:20 Hex/EtOAc

  • Spotting: Dissolve 5 mg of crude sample in 1 mL of DCM. Spot on silica plates (UV254).

  • Visualization:

    • Primary: UV absorption at 254 nm (Strong absorption due to aromatic ring).

    • Secondary: Iodine stain (

      
      ) is effective for halogenated compounds. Note: Ninhydrin or Ehrlich’s reagent may yield faint results due to the electron-deficient ring.
      

Target Criteria: You are looking for an


 value of 0.25 – 0.35  for the target spot.
  • If

    
     > 0.5 in System A: The compound is too non-polar. Switch to 100% Hexane or Hexane/DCM.
    
  • If "Streaking" occurs: The amine is interacting with silica.[2] See "Mobile Phase Modifiers" below.

Phase 2: Mobile Phase Modifiers

Even though 4,5-dichloro-2-fluoroaniline is a weak base, peak tailing can ruin resolution.

  • The Fix: Add Triethylamine (TEA) .[3]

  • Concentration: 0.5% to 1.0% (v/v) TEA in the mobile phase.

  • Mechanism: TEA is a stronger base than your target. It preferentially binds to the acidic silanol (

    
    ) sites on the silica, "capping" them and allowing your aniline to elute as a sharp band.
    
Phase 3: Flash Column Execution

Recommended Gradient: For a standard 10g separation on a 40g silica cartridge:

Time (CV)% Solvent B (EtOAc)Solvent A (Hexane + 0.5% TEA)Function
0–20%100%Column Equilibration
2–50% -> 5%100% -> 95%Elute non-polar impurities
5–155% -> 20%95% -> 80%Target Elution Window
15–2020% -> 50%80% -> 50%Flush polar byproducts

CV = Column Volumes

Visualization of Workflow

The following diagram illustrates the decision logic for method development.

PurificationWorkflow Start Start: Crude 4,5-Dichloro-2-fluoroaniline TLC Run TLC (90:10 Hex/EtOAc) Start->TLC CheckRf Check Rf Value TLC->CheckRf RfHigh Rf > 0.5 (Too fast) CheckRf->RfHigh Too High RfLow Rf < 0.1 (Too slow) CheckRf->RfLow Too Low RfGood Rf 0.2 - 0.3 (Ideal) CheckRf->RfGood Optimal AdjustNonPolar Decrease Polarity (Try 100% Hex or Hex/DCM) RfHigh->AdjustNonPolar AdjustPolar Increase Polarity (Try 80:20 Hex/EtOAc) RfLow->AdjustPolar CheckShape Check Spot Shape RfGood->CheckShape AdjustNonPolar->TLC AdjustPolar->TLC Streaking Streaking/Tailing? CheckShape->Streaking Yes Sharp Sharp Spot? CheckShape->Sharp No AddTEA Add 0.5% Triethylamine to Mobile Phase Streaking->AddTEA RunColumn Execute Flash Column (Gradient 0-20% B) Sharp->RunColumn AddTEA->RunColumn

Caption: Logical workflow for optimizing TLC conditions and mobile phase modifiers prior to flash chromatography.

Troubleshooting Guide & FAQs

Q1: My target compound co-elutes with a precursor impurity. How do I separate them?

Diagnosis: This is common if the precursor is the nitro-analog (4,5-dichloro-2-fluoronitrobenzene). Solution:

  • Change Selectivity: Switch the solvent system from Hexane/EtOAc to Hexane/DCM or Hexane/Toluene . The aromatic interactions in Toluene often separate nitro compounds from anilines better than EtOAc.

  • Isocratic Hold: Instead of a continuous gradient, insert an "isocratic hold" at the %B where the first peak begins to elute. Hold this percentage for 3-5 column volumes to widen the gap between peaks.

Q2: The column fractions turned brown/black after sitting overnight. Why?

Diagnosis: Anilines are oxidation-sensitive. Solution:

  • Speed: Do not leave fractions in solution for extended periods. Rotovap immediately.

  • Acid Traces: If you used DCM, traces of HCl (from DCM decomposition) can promote oxidation.

  • Storage: Store the purified oil/solid under Nitrogen or Argon in the dark at -20°C.

Q3: Can I use recrystallization instead of a column?

Answer: Yes, and it is often preferred for scale-up (>10g). Protocol:

  • Dissolve the crude solid in minimal hot Ethanol or Isopropanol .

  • Add water dropwise until slight turbidity appears.

  • Heat to clear, then let cool slowly to 4°C.

  • Note: This works best if the main impurity is the starting material, which often has a significantly different solubility profile.

Q4: Why does the 2-Fluoro substituent matter for chromatography?

Expert Insight: The fluorine atom at the ortho position (C2) is capable of forming an intramolecular hydrogen bond with the amine protons (N-H...F).

  • Effect: This "locks" the protons and reduces the effective polarity of the amine compared to the para-fluoro isomer.

  • Result: The 2-fluoro isomer usually elutes faster (higher

    
    ) on silica than the 4-fluoro or non-fluorinated analogues because it interacts less with the stationary phase.
    

Quantitative Reference Table

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (40-63 µm)Standard flash grade.
Mobile Phase A Hexanes + 0.5% TEATEA prevents tailing.
Mobile Phase B Ethyl AcetateHigh purity grade.
Loading Capacity 1% - 5% of Silica Masse.g., Load 1g sample on 20g-100g silica.
Detection UV 254 nmPrimary detection mode.
Alternative Stain Iodine (

) Chamber
Brown spots on yellow background.

References

  • PubChem. (2025).[4][5] 4-Fluoroaniline Compound Summary. National Library of Medicine. [Link]

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. [Link]

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Department of Chemistry. [Link]

  • Organic Chemistry Data. (2022). pKa Values of Anilines and Derivatives. [Link]

Sources

Technical Support Center: GC-MS Analysis of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this guide because your GC-MS chromatogram for 4,5-Dichloro-2-fluoroaniline (CAS 879-00-5) contains unexpected peaks. Halogenated anilines are notoriously difficult to analyze due to three factors:

  • Polarity: Free amine groups (-NH2) interact with active sites in the injection liner and column, causing tailing and adsorption.

  • Reactivity: They readily form artifacts with specific solvents (e.g., acetone) or oxidize in hot injection ports.

  • Isomerism: Regioisomers (e.g., 3,4-dichloro- or 2,4-dichloro- analogs) often co-elute or possess identical mass spectra.

This guide provides a logic-driven workflow to classify and identify these unknowns.

Module 1: Pre-Analysis Checks (The "Is it Real?" Phase)

Before assuming an unknown peak is a synthesis impurity, you must rule out injection artifacts. This is the most common source of "ghost" peaks in aniline analysis.

Troubleshooting Guide: Solvent Interaction & Thermal Breakdown

Symptom A: A peak appears at [M + 40] mass units (m/z 219/221).

  • Diagnosis: This is likely an imine (Schiff base) formed by the reaction of the aniline with Acetone .

  • Mechanism: Primary amines react with ketones in the autosampler vial or injection port.

    • Reaction:

      
      
      
  • Solution:

    • Immediate Action: Switch solvent to Dichloromethane (DCM) , Ethyl Acetate , or Acetonitrile .

    • Verification: Re-inject the sample in the new solvent. If the peak disappears, it was an artifact.

Symptom B: Broad, tailing peaks or loss of sensitivity.

  • Diagnosis: Active Site Adsorption or Thermal Oxidation .

  • Mechanism: The hot glass liner (especially glass wool) acts as a catalyst, oxidizing the aniline to azo-compounds or nitro-derivatives.

  • Solution:

    • Liner Selection: Use a Base-Deactivated Liner (e.g., Siltek® or Ultra Inert) with deactivated wool.

    • Temperature: Lower the inlet temperature to 200°C–220°C if volatilization allows.

Visual Workflow: Artifact Identification

ArtifactCheck Start Unknown Peak Detected CheckMass Check Mass Spectrum Start->CheckMass IsPlus40 Is M+ = 219 (M+40)? CheckMass->IsPlus40 AcetoneCheck Is Solvent Acetone? IsPlus40->AcetoneCheck Yes CheckShape Is Peak Tailing/Broad? IsPlus40->CheckShape No SchiffBase Artifact: Acetone Imine AcetoneCheck->SchiffBase Yes RealImpurity Proceed to Isomer ID AcetoneCheck->RealImpurity No SolventSwap Action: Swap to DCM/EtOAc SchiffBase->SolventSwap LinerIssue Artifact: Thermal/Adsorption CheckShape->LinerIssue Yes CheckShape->RealImpurity No LinerFix Action: Use Base-Deactivated Liner LinerIssue->LinerFix

Figure 1: Decision tree for distinguishing instrumental artifacts from genuine chemical impurities.

Module 2: Mass Spectral Interpretation (The "Identification" Phase)

Once artifacts are ruled out, you are likely looking at synthesis byproducts. The key to identifying these lies in the Chlorine Isotope Pattern .

The "9:6:1" Rule for Dichloro-Anilines

Natural chlorine exists as


 (75.8%) and 

(24.2%). For a molecule with two chlorine atoms (like your target), the molecular ion cluster must follow a specific intensity ratio.

Target Molecule: 4,5-Dichloro-2-fluoroaniline (


)
Monoisotopic Mass (

):
~179 m/z
Ion TypeMass (m/z)CompositionTheoretical Relative Intensity
M 179

100% (Base Peak)
M+2 181

~65%
M+4 183

~10%
Common Impurity Signatures

Use this table to match your unknown peak's mass spectrum:

Unknown Peak m/z (Base)Isotope PatternLikely IdentityOrigin
145 3:1 (One Cl)Monochloro-fluoroaniline Incomplete chlorination or over-reduction.
213 27:27:9:1 (Three Cls)Trichloro-fluoroaniline Over-chlorination during synthesis.
209 9:6:1 (Two Cls)Dichloro-nitro-fluorobenzene Unreacted starting material (Precursor).
179 9:6:1 (Two Cls)Regioisomer (e.g., 3,4-dichloro)Isomeric impurity (hardest to separate).

Module 3: Isomer Differentiation & Derivatization

If you observe a peak with m/z 179 that is not your target, it is a regioisomer. Mass spectra of isomers are often identical. You must use Derivatization to separate them chromatographically or confirm the functional group.

Protocol: TFAA Derivatization

Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a stable amide, improving peak shape and changing retention characteristics, which often resolves co-eluting isomers.

Reagents:

  • Trifluoroacetic Anhydride (TFAA)[1]

  • Solvent: Ethyl Acetate or Toluene (Dry)

  • Base: Triethylamine (Optional, to scavenge acid)[2]

Step-by-Step Procedure:

  • Dissolve: Take ~1-5 mg of sample in 1 mL of Ethyl Acetate.

  • Add Reagent: Add 50 µL of TFAA.

  • Incubate: Cap vial and heat at 60°C for 20 minutes.

  • Dry/Reconstitute: Evaporate to dryness under

    
     stream (to remove excess acid) and reconstitute in Ethyl Acetate.
    
  • Analyze: Inject onto GC-MS.

Expected Result:

  • Mass Shift: The molecular ion will shift by +96 Da (Addition of

    
     - H).
    
  • New Target Mass:

    
    .
    
  • Benefit: Isomers often have distinct retention time shifts after derivatization, allowing for integration of the impurity.

Visual Workflow: Derivatization Logic

Derivatization Sample Crude Sample (R-NH2) Reaction Reaction 60°C, 20 min Sample->Reaction TFAA + TFAA (Reagent) TFAA->Reaction Product Derivatized Amide (R-NH-COCF3) Reaction->Product GC GC-MS Analysis (M+ = 275) Product->GC

Figure 2: Chemical derivatization workflow to confirm amine functionality and resolve isomers.

FAQ: Frequently Asked Questions

Q: Why does my 4,5-dichloro-2-fluoroaniline peak have a "fronting" shape? A: Fronting usually indicates column overload . The high polarity of the aniline allows it to dissolve in the stationary phase more than the mobile phase at high concentrations. Dilute your sample 1:10 and re-inject.

Q: Can I use a Wax column (PEG) for better separation? A: Yes, but with caution. While Wax columns (e.g., DB-Wax) separate isomers well, they are prone to bleeding at high temperatures and can degrade halogenated anilines if oxygen is present. A 5% Phenyl (e.g., DB-5MS, Rtx-5MS) is the standard robust choice.

Q: I see a peak at m/z 143. Is this an impurity? A: Check the spectrum. If it shows loss of HCl (M-36), it is a fragment. If it elutes separately, it is likely 4-chloro-2-fluoroaniline (monodechlorinated impurity, MW ~145, fragmenting to 143).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4,5-Dichloro-2-nitroaniline (Precursor Logic). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Referencing Aniline Analysis Standards). Retrieved from [Link]

Sources

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for professionals engaged in the purification of 4,5-Dichloro-2-fluoroaniline. As a Senior Application Scientist, my objective is to move beyond rote procedures and provide a framework of chemical logic, enabling you to troubleshoot and optimize the recrystallization process effectively. This document is structured to anticipate the challenges you may face, offering not just solutions, but a deeper understanding of the underlying principles of crystallization.

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy. Understanding the physicochemical properties of your compound is the critical first step.

Q: What are the key physicochemical properties of 4,5-Dichloro-2-fluoroaniline that influence solvent selection?

A: The molecular structure of 4,5-Dichloro-2-fluoroaniline dictates its interaction with potential solvents. It possesses a combination of polar and non-polar features: the amino (-NH₂) and fluoro (-F) groups are polar and can engage in hydrogen bonding or dipole-dipole interactions, while the dichlorinated benzene ring is non-polar and hydrophobic.[1] This dual nature is pivotal for selecting a suitable solvent system.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluoroaniline

Property Value Significance for Recrystallization
Molecular Formula C₆H₄Cl₂FN Indicates a halogenated aromatic amine structure.[2]
Molecular Weight 180.01 g/mol A moderate molecular weight, typical for small molecule intermediates.[2][3]
Appearance Solid (Expected) Recrystallization is a suitable purification method for solids.

| Polarity | Moderately Polar | The molecule's polarity suggests solubility in a range of organic solvents, but likely poor solubility in highly polar solvents like water or highly non-polar solvents like hexane when used alone.[1][4] |

Q: How do I select an appropriate solvent or solvent system for 4,5-Dichloro-2-fluoroaniline?

A: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[5][6] This temperature-dependent solubility differential is the cornerstone of the technique.[7] Given the compound's structure, a single solvent may not provide this ideal solubility curve. Therefore, exploring both single and mixed-solvent systems is recommended.

  • Single Solvents: Test solvents of varying polarities. Good candidates to screen include ethanol, methanol, toluene, ethyl acetate, and acetone.[8][9] Non-polar solvents like hexanes or heptane are likely to be poor solvents on their own but may be useful as an anti-solvent in a mixed pair.[10]

  • Mixed-Solvent Systems: A mixed-solvent system is often highly effective for compounds like this.[8][11] This involves a "good" solvent in which the aniline is soluble, and a "bad" or "anti-solvent" in which it is insoluble, with the two solvents being miscible.[12] Common pairs include ethanol-water, toluene-hexane, or ethyl acetate-hexane.[8][9]

The flowchart below outlines a systematic approach to solvent selection.

Solvent_Selection_Workflow cluster_screening Small-Scale Screening cluster_pathways cluster_mixed Mixed-Solvent Pathway start Place ~20 mg of crude 4,5-Dichloro-2-fluoroaniline in a test tube test_solvents Add a candidate solvent (e.g., Ethanol, Toluene, Hexane) dropwise at room temp (~0.5 mL) start->test_solvents check_cold_sol Is it soluble at room temperature? test_solvents->check_cold_sol heat_sample Heat the suspension to the solvent's boiling point check_cold_sol->heat_sample No bad_single Poor single solvent. Discard. check_cold_sol->bad_single Yes check_hot_sol Does it dissolve? heat_sample->check_hot_sol add_more Add more solvent (up to 2 mL). Re-heat. check_hot_sol->add_more No cool_solution Soluble when hot. Allow to cool to room temp, then place in an ice bath. check_hot_sol->cool_solution Yes good_soluble Potential 'Good' Solvent for a mixed pair dissolve_good Dissolve crude solid in minimum hot 'Good' Solvent good_soluble->dissolve_good add_more->check_hot_sol insoluble_hot Insoluble even when hot. Discard or use as 'Bad' Solvent add_more->insoluble_hot Still Insoluble add_bad Add 'Bad' Solvent dropwise (hot) until solution turns cloudy insoluble_hot->add_bad check_crystals Do abundant, high-quality crystals form? cool_solution->check_crystals good_single Excellent Single Solvent! Proceed to scale-up. check_crystals->good_single Yes poor_recovery Poor crystal recovery. Consider for a mixed pair. check_crystals->poor_recovery No poor_recovery->good_soluble dissolve_good->add_bad clarify Add 'Good' Solvent dropwise (hot) to just clarify the solution add_bad->clarify cool_mixed Cool slowly to induce crystallization clarify->cool_mixed good_mixed Good Mixed-Solvent System cool_mixed->good_mixed

Sources

How to avoid degradation of 4,5-Dichloro-2-fluoroaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the Technical Support Center for 4,5-Dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to maintain the integrity of your materials, ensuring the reliability and reproducibility of your experimental results.

I. Understanding the Stability of 4,5-Dichloro-2-fluoroaniline

4,5-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds that can be susceptible to degradation if not stored under appropriate conditions. The primary degradation pathways for similar anilines involve oxidation, photodegradation, and polymerization, which can be initiated by exposure to light, air (oxygen), heat, and incompatible materials. Degradation not only reduces the purity of the compound but can also lead to the formation of impurities that may interfere with your reactions or biological assays.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 4,5-Dichloro-2-fluoroaniline.

Q1: What are the optimal storage conditions for 4,5-Dichloro-2-fluoroaniline?

A1: To ensure long-term stability, 4,5-Dichloro-2-fluoroaniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] Many suppliers recommend storage at ambient temperature, but for extended storage, refrigeration (2-8 °C) is advisable. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize contact with air.

Q2: What type of container is best for storing this compound?

A2: An amber glass bottle with a tight-fitting cap is ideal. The amber color protects the compound from light, which can induce photodegradation.[4][5] For highly sensitive applications, a container with a PTFE-lined cap is recommended to prevent any potential leaching or reaction with the cap material.

Q3: What are the visible signs of degradation?

A3: A noticeable change in color is the most common sign of degradation. Fresh, pure 4,5-Dichloro-2-fluoroaniline is typically a light-colored solid (e.g., off-white to tan). Darkening of the material, such as turning brown or black, suggests the formation of oxidation or polymerization products.[6]

Q4: What substances are incompatible with 4,5-Dichloro-2-fluoroaniline?

A4: Avoid storing this compound near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8] Contact with these substances can lead to vigorous reactions and rapid degradation of the aniline.

Q5: How should I handle the compound when taking a sample from the container?

A5: Handle the compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9] To prevent introducing moisture or air into the bulk container, use clean, dry spatulas and briefly open the container. If the compound is stored under an inert atmosphere, it is best practice to re-flush the container with inert gas before resealing.

Q6: What are the hazardous decomposition products?

A6: When heated to decomposition, 4,5-Dichloro-2-fluoroaniline may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[6][7][10]

III. Troubleshooting Guide: Degradation Issues

This troubleshooting guide is designed to help you identify and resolve potential issues related to the degradation of 4,5-Dichloro-2-fluoroaniline.

Observed Problem Probable Cause Recommended Solution & Prevention
Discoloration of the solid (darkening) Oxidation/Photodegradation: Exposure to air (oxygen) and/or light.Solution: Assess purity using an appropriate analytical method (see Section V). If purity is compromised, consider purification or acquiring a new batch. Prevention: Store in a tightly sealed, amber glass container, blanketed with an inert gas (e.g., argon or nitrogen). Store in a dark, cool location such as a refrigerator or a designated chemical cabinet away from light sources.[4][5][6]
Inconsistent experimental results Degradation leading to reduced purity: The presence of impurities can alter reaction kinetics or biological activity.Solution: Verify the purity of your starting material using HPLC or GC-MS (see Section V for a sample HPLC protocol). Prevention: Always use fresh material or material that has been stored under optimal conditions. Implement a routine quality control check for older batches of the compound.
Formation of insoluble material Polymerization: Can be initiated by heat, light, or contact with incompatible substances.Solution: The material is likely significantly degraded and should be disposed of according to your institution's hazardous waste guidelines. Prevention: Strictly adhere to recommended storage conditions. Ensure the compound is not stored near incompatible chemicals.[3]
Low assay sensitivity or unexpected side products Presence of degradation products: Degradation products may have different physical or chemical properties that interfere with your experiment.Solution: Characterize the impurities using techniques like LC-MS to understand their structure and potential impact. This can help in optimizing your experimental conditions to minimize their effect. Prevention: Follow the stringent storage and handling procedures outlined in this guide. Consider performing forced degradation studies to proactively identify potential degradation products under your experimental conditions.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4,5-Dichloro-2-fluoroaniline.

Troubleshooting Workflow for 4,5-Dichloro-2-fluoroaniline Degradation Troubleshooting Workflow start Start: Experimental Anomaly Observed check_visual Visual Inspection of Compound (Color, Appearance) start->check_visual is_discolored Discoloration or Inhomogeneity? check_visual->is_discolored purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) is_discolored->purity_analysis Yes is_discolored->purity_analysis No (Suspicion remains) is_pure Purity Meets Specification? purity_analysis->is_pure check_storage Review Storage & Handling Procedures is_pure->check_storage No end_good Proceed with Experiment is_pure->end_good Yes investigate_experiment Investigate Other Experimental Parameters is_pure->investigate_experiment Yes, but problem persists remediate_storage Implement Correct Storage: - Inert Atmosphere - Tightly Sealed Amber Vial - Cool, Dark Location check_storage->remediate_storage purify_or_replace Purify Material or Acquire New Batch remediate_storage->purify_or_replace purify_or_replace->end_good end_bad Dispose of Degraded Material (Follow Safety Protocols) purify_or_replace->end_bad investigate_experiment->end_good

Caption: Troubleshooting workflow for 4,5-Dichloro-2-fluoroaniline degradation.

IV. Potential Degradation Pathways

Understanding the potential chemical transformations that 4,5-Dichloro-2-fluoroaniline can undergo is crucial for preventing them. Based on literature for similar halogenated anilines, the following degradation pathways are plausible:

  • Oxidative Coupling and Polymerization: In the presence of oxygen and/or certain metal oxides, aniline derivatives can undergo oxidative coupling to form dimers (like azo or azoxy compounds) and higher-order polymers.[1][3][11] This is often accompanied by a significant darkening of the material.

  • Photodegradation: Exposure to UV light can provide the energy to initiate free-radical reactions, leading to dechlorination, hydroxylation of the aromatic ring, and the formation of various degradation products, including chlorophenols and benzoquinones.[4][5]

  • Hydrolysis: While generally stable to hydrolysis, under certain pH and temperature conditions, the amine or halogen substituents could potentially undergo hydrolytic degradation, although this is less common for aromatic halides compared to aliphatic ones.[2][7]

Degradation Logic Diagram

This diagram illustrates the factors leading to the degradation of 4,5-Dichloro-2-fluoroaniline and the resulting products.

Degradation Pathways of 4,5-Dichloro-2-fluoroaniline Degradation Pathways compound 4,5-Dichloro-2-fluoroaniline (Stable) photodegradation Photodegradation compound->photodegradation oxidation Oxidation / Polymerization compound->oxidation light Light (UV) light->photodegradation air Air (Oxygen) air->oxidation heat Heat heat->oxidation incompatibles Incompatible Materials (e.g., Strong Oxidizers) incompatibles->oxidation products Degradation Products: - Oxidized Dimers (e.g., Azo compounds) - Polymers - Chlorophenols - Benzoquinones photodegradation->products oxidation->products

Caption: Factors leading to the degradation of 4,5-Dichloro-2-fluoroaniline.

V. Experimental Protocol: Purity Assessment by HPLC

Regularly assessing the purity of your 4,5-Dichloro-2-fluoroaniline is a critical step in ensuring the validity of your experimental data. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for this purpose.

Objective: To determine the purity of a 4,5-Dichloro-2-fluoroaniline sample and detect the presence of degradation products.

Materials:

  • 4,5-Dichloro-2-fluoroaniline sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of 4,5-Dichloro-2-fluoroaniline.

    • Dissolve in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Solution Preparation:

    • Prepare a sample solution of your stored 4,5-Dichloro-2-fluoroaniline at a concentration of approximately 50 µg/mL in a 1:1 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of A (Water w/ 0.1% FA) and B (ACN w/ 0.1% FA)
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
  • Data Analysis:

    • Run the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for 4,5-Dichloro-2-fluoroaniline based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method).

    • The presence of additional peaks, particularly those that are not present in the chromatogram of the reference standard, indicates the presence of impurities or degradation products.

This guide provides a comprehensive framework for maintaining the stability of your 4,5-Dichloro-2-fluoroaniline. By implementing these storage, handling, and quality control procedures, you can ensure the integrity of your starting materials and the reliability of your research outcomes.

References

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2019). MDPI. Available at: [Link]

  • Oxidation of Chloroanilines at Metal Oxide Surfaces. (1998). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. (n.d.). Cole-Parmer. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. Available at: [Link]

  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. (1981). Applied and Environmental Microbiology. Available at: [Link]

  • 2-Chloroaniline. (n.d.). PubChem. Available at: [Link]

  • (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2019). ResearchGate. Available at: [Link]

  • Oxidation of 4-Chloroaniline Studied by On-Line Electrochemistry Electrospray Ionization Mass Spectrometry. (2002). Analytical Chemistry. Available at: [Link]

  • 2,4-Dichloroaniline. (n.d.). PubChem. Available at: [Link]

  • Oxidation of Chloroanilines at Metal Oxide Surfaces. (1998). American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to optimizing catalytic reactions involving 4,5-Dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to achieve efficient, reproducible, and scalable synthetic outcomes.

4,5-Dichloro-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic and steric properties, stemming from the presence of two chlorine atoms and a fluorine atom, present distinct challenges in catalytic transformations, particularly in achieving selective and high-yielding C-N and C-C bond formations. Proper optimization of catalyst loading is not merely about cost-effectiveness; it is a critical parameter that governs reaction rate, selectivity, and the suppression of unwanted side reactions.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Loading Optimization

This section covers the foundational knowledge required to make informed decisions about catalyst selection and loading for reactions with 4,5-Dichloro-2-fluoroaniline.

Q1: What are the most common catalytic reactions for functionalizing 4,5-Dichloro-2-fluoroaniline, and which catalysts are typically used?

A: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1]

  • Buchwald-Hartwig Amination (C-N Coupling): This is used to couple the aniline with aryl or heteroaryl halides. Given the electron-rich nature of the aniline, this reaction is central to building more complex molecular scaffolds. Palladium-based catalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl monophosphines), are the systems of choice.[2][3]

  • Suzuki-Miyaura Coupling (C-C Coupling): This reaction is used to form a C-C bond between one of the chloro-substituents and an organoboron reagent.

  • Copper-Catalyzed Ullmann-Type Couplings (C-N Coupling): As a more cost-effective and sustainable alternative to palladium, copper-based systems have re-emerged as viable catalysts for C-N coupling reactions.[4][5]

The choice of catalyst is critical. For the less reactive C-Cl bonds on the aniline ring, second-generation, highly active catalyst systems are often required to achieve reasonable reaction rates and yields.[2]

Q2: What is a sensible starting catalyst loading for a reaction with 4,5-Dichloro-2-fluoroaniline?

A: The optimal catalyst loading is highly dependent on the specific reaction, catalyst, and substrates.[6] However, a well-established starting point for screening palladium-catalyzed cross-coupling reactions is 1-2 mol% of the palladium precursor.[7][8]

For highly active and air-stable pre-catalysts (e.g., Buchwald G3 or G4 precatalysts), it is often possible to achieve high conversion with significantly lower loadings (e.g., 0.1-0.5 mol%).[7][9] Conversely, if the reaction is sluggish or involves particularly challenging substrates, a higher initial loading (e.g., up to 5 mol%) might be necessary.[2]

Table 1: Recommended Starting Catalyst Loadings for Screening

Reaction TypeCatalyst SystemRecommended Starting Loading (mol%)Rationale
Buchwald-Hartwig AminationPalladium Precursor + Buchwald Ligand1.0 - 2.0A standard range that balances reaction efficiency and cost for initial screening.[7]
Suzuki-Miyaura CouplingPalladium Precursor + Phosphine Ligand1.0 - 3.0C-Cl bond activation can be challenging and may require slightly higher loadings.
Ullmann-Type C-N CouplingCopper(I) Salt + Ligand5.0 - 10.0Copper catalysts are generally less active than palladium systems and often require higher loadings to achieve comparable results.[2]

Q3: Can I simply increase the catalyst loading to improve a low-yielding reaction?

A: Not necessarily. While insufficient catalyst will lead to low conversion, excessively high loading can be detrimental.[10] Increasing the catalyst concentration may lead to:

  • Increased Side Reactions: Higher catalyst concentrations can sometimes promote undesired pathways like homocoupling of the nucleophile or dehalogenation of the starting material.[7]

  • Catalyst Aggregation/Decomposition: At high concentrations, some catalysts may aggregate to form less active or inactive species.

  • Product Isolation Issues: High levels of residual metal in the crude product can complicate purification, which is a significant concern in pharmaceutical synthesis.

The relationship between catalyst loading and yield is often non-linear. It is crucial to find the optimal loading where the reaction rate and yield are maximized without significant side product formation.[6][11]

Q4: How important is the ligand-to-metal ratio, and how should I optimize it?

A: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity. For many phosphine-based ligands used in cross-coupling, a ligand-to-metal ratio of 1.1:1 to 2:1 is common.

  • Why is excess ligand often necessary? Amines, including 4,5-dichloro-2-fluoroaniline, can act as ligands for the palladium center. This competitive binding can displace the desired phosphine ligand, leading to catalyst inhibition or decomposition.[9] Using a slight excess of the phosphine ligand helps to ensure that the active catalytic species is maintained throughout the reaction.

  • Optimization: When using a palladium(II) source like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species, a higher ligand-to-metal ratio (e.g., 2:1 or greater) may be beneficial. For well-defined Pd(0) pre-catalysts, a ratio closer to 1:1 is often sufficient.

Section 2: Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving common experimental problems.

Problem 1: Low or No Conversion to the Desired Product

Q: My reaction shows minimal formation of the desired product. What are the likely causes and how can I resolve this?

A: Low or no conversion is a frequent challenge that can stem from several factors. A systematic troubleshooting approach is recommended.

**dot graph TD { A[Start: Low/No Conversion] --> B{Is the Catalyst Active?}; B -->|No| C[Use a fresh batch of catalyst/pre-catalyst. Ensure proper storage away from air/moisture.]; B -->|Yes| D{Is Oxidative Addition Efficient?}; D -->|No| E["Switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, SPhos). Increase temperature in 10-20°C increments."]; D -->|Yes| F{Is the Base Appropriate?}; F -->|No| G["Screen different bases. For Buchwald-Hartwig, NaOt-Bu is strong but can be incompatible with some functional groups. K₃PO₄ or Cs₂CO₃ are effective weaker bases."]; F -->|Yes| H{Are Reagents Pure & Dry?}; H -->|No| I["Use anhydrous, degassed solvents. Purify starting materials if necessary."]; H -->|Yes| J[Consider increasing catalyst loading systematically (e.g., 1% -> 2% -> 4%).];

} dot Caption: Troubleshooting flowchart for low reaction conversion.

Causality Explained:

  • Inactive Catalyst: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[7] Using an air-stable pre-catalyst can often provide more consistent results.[12]

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the Pd(0) center is often the rate-limiting step.[13] A more electron-rich and bulky ligand enhances the electron density on the palladium center, facilitating this crucial step.[14]

  • Inappropriate Base: The base is required to deprotonate the amine nucleophile, forming the amide that enters the catalytic cycle.[8] The choice of base can dramatically affect reaction rates and functional group tolerance.[8]

  • Impurities: Water or other protic impurities can protonate the active amide, while oxygen can oxidize and deactivate the Pd(0) catalyst.[9]

Problem 2: Significant Side Product Formation

Q: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my nucleophile. How can I minimize these side reactions?

A: The formation of these side products is often indicative of suboptimal reaction conditions.

Table 2: Troubleshooting Side Reactions

Side ProductPotential CauseRecommended ActionRationale
Dehalogenation (Replacement of Cl with H)Presence of a hydride source (e.g., from solvent, base, or impurities).Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents.Hydride sources can intercept the Pd(II)-aryl intermediate, leading to reductive elimination that forms the dehalogenated arene instead of the desired product.[7]
Homocoupling of NucleophileHigh catalyst loading or high temperature.Reduce the catalyst loading. Lower the reaction temperature.These conditions can sometimes favor pathways that lead to the coupling of two nucleophile molecules.[7]
Reaction at undesired 'Cl' position Catalyst is too active or reaction time is too long.Reduce catalyst loading. Monitor the reaction closely by LC-MS or GC and stop it once the desired mono-substituted product is predominantly formed.A very active catalyst at high loading might overcome the subtle reactivity differences between the two chlorine atoms.[7]

Problem 3: Catalyst Deactivation

Q: My reaction starts efficiently but then stalls before reaching full conversion. What could be causing catalyst deactivation?

A: Catalyst deactivation is a common issue, particularly in industrial settings where low catalyst loadings are critical.[15] Several mechanisms can be at play.

  • Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the metal center, blocking active sites.[16][17] Ensure the purity of all reagents.

  • Ligand Degradation: At elevated temperatures, some phosphine ligands can undergo degradation pathways (e.g., P-C bond cleavage).

  • Formation of Off-Cycle Inhibitors: The amine substrate or product can sometimes coordinate too strongly to the palladium center, forming a stable complex that does not proceed through the catalytic cycle.[9] As mentioned, using a slight excess of the phosphine ligand can mitigate this.[9]

  • Thermal Degradation: High temperatures can lead to the formation of inactive palladium black (bulk palladium metal) through aggregation.

If you suspect deactivation:

  • Verify Reagent Purity: Run the reaction with freshly purified reagents and solvents.

  • Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a More Robust Ligand: Screen different classes of ligands that may offer greater thermal stability.

Section 3: Experimental Protocol - Catalyst Loading Screen

This section provides a detailed, step-by-step methodology for a screening experiment to identify the optimal catalyst loading for a Buchwald-Hartwig amination.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion of 4,5-Dichloro-2-fluoroaniline within a reasonable timeframe.

Reaction: Coupling of 4,5-Dichloro-2-fluoroaniline with a generic amine (e.g., morpholine).

Materials:

  • 4,5-Dichloro-2-fluoroaniline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

  • Reaction vials with stir bars

**dot graph TD { subgraph "Catalyst Loading Optimization Workflow" direction LR A[Setup] --> B[Execution]; B --> C[Monitoring]; C --> D[Analysis]; end

} dot Caption: Workflow for optimizing catalyst loading.

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, weigh 4,5-Dichloro-2-fluoroaniline (178 mg, 1.0 mmol), NaOt-Bu (135 mg, 1.4 mmol), and the palladium pre-catalyst into separate vials.

    • Prepare a stock solution of the palladium pre-catalyst in toluene for accurate dispensing of low quantities.

  • Reaction Setup:

    • To each of four separate reaction vials containing a stir bar, add 4,5-Dichloro-2-fluoroaniline (from a stock solution or weighed individually).

    • Add morpholine (105 µL, 1.2 mmol) to each vial.

    • Add NaOt-Bu to each vial.

    • Add anhydrous, degassed toluene to bring the total volume to 2 mL.

  • Catalyst Addition:

    • Add the palladium pre-catalyst to each vial to achieve the target loadings:

      • Vial 1: 0.5 mol%

      • Vial 2: 1.0 mol%

      • Vial 3: 2.0 mol%

      • Vial 4: 4.0 mol%

  • Reaction Execution & Monitoring:

    • Seal the vials and place them in a pre-heated reaction block at 100 °C.

    • Ensure vigorous stirring.

    • At specified time points (e.g., 1, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.[11]

    • Quench the aliquot in a separate vial containing a small amount of solvent (e.g., ethyl acetate) and an internal standard.

  • Analysis:

    • Analyze the quenched aliquots by GC or LC-MS to determine the ratio of starting material to product, and thus the % conversion.[11]

    • Plot the % conversion versus time for each catalyst loading.

    • The optimal loading is the lowest concentration that provides the desired conversion in an acceptable timeframe, while minimizing byproduct formation.[11]

Section 4: Advanced Methods for In-Situ Monitoring

Q: Are there methods to monitor my reaction in real-time to better understand catalyst behavior?

A: Yes, in-situ and operando spectroscopic techniques allow for the real-time observation of catalytic reactions, providing valuable mechanistic insights that cannot be obtained from end-point analysis alone.[18][19]

  • NMR Spectroscopy: For reactions involving fluorinated compounds like 4,5-Dichloro-2-fluoroaniline, ¹⁹F NMR is a powerful tool to monitor the consumption of the starting material and the formation of the product.[20][21] Simultaneously, ³¹P NMR can be used to observe the catalyst resting state and any changes to the phosphine ligand.[21]

  • Infrared (IR) Spectroscopy: In-situ IR techniques, such as Attenuated Total Reflectance (ATR) or transmission IR, can track the concentrations of reactants, products, and sometimes even key catalytic intermediates in real-time.[22]

  • X-ray Absorption Spectroscopy (XAS) & X-ray Diffraction (XRD): These synchrotron-based techniques can provide detailed information about the oxidation state, coordination environment, and physical state of the catalyst under reaction conditions.[23]

These advanced methods can help identify catalyst deactivation pathways, determine the catalyst's resting state, and provide data for kinetic modeling, ultimately leading to more robust and optimized processes.[13][23]

References
  • Technical Support Center: Optimizing Catalyst Loading for Efficient Indolizine Synthesis - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology & Innovation.
  • Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). - ResearchGate.
  • Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Mechanisms of catalyst deactivation - SciSpace.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. (2019).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health.
  • (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF - ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Characterization of Catalysts: Surface and In- Situ Methods. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Deactivation Pathways in Transition Metal Catalysis - Macmillan Group.
  • How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. Organic Process Research & Development. (2023).
  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. MDPI.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
  • How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - RSC Publishing. (2021).
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole - Benchchem.
  • Ligand design for cross-couplings: phosphines - YouTube. (2024).

Sources

Technical Support Center: 4,5-Dichloro-2-fluoroaniline (4,5-DCFA) Reaction Quenching Guide

[1]

Executive Summary & Molecule Profile

This guide provides validated quenching and workup protocols for reactions involving 4,5-Dichloro-2-fluoroaniline (4,5-DCFA) .[1] Due to the electron-withdrawing nature of the halogen substituents (two chlorines at C4/C5, one fluorine at C2), the amino group is less basic than unsubstituted aniline, and the ring is deactivated toward electrophilic attack but activated for specific nucleophilic substitutions.

Key Physicochemical Parameters:

Parameter Data Implications for Workup
MW 179.99 g/mol Moderate molecular weight; generally non-volatile.[1]
Solubility Low in water; High in DCM, EtOAc, MeOH Product will partition into the organic phase.
Reactivity Nucleophilic amine; Diazotizable Requires specific quenching for nitrous acid (HNO₂).[1]

| Density | >1.0 g/mL (Solid) | Heavy halogenated byproducts may cause phase inversion in extractions.[1] |

Module A: Quenching Diazotization Reactions (Sandmeyer/Azo Coupling)

Context: You have converted 4,5-DCFA to its diazonium salt using Sodium Nitrite (NaNO₂) and acid (HCl or H₂SO₄).

The Critical Issue: Excess nitrous acid (HNO₂) remains after the reaction. If not quenched, it will cause side reactions (tar formation, phenol byproducts) or react violently with the subsequent nucleophile.[1]

Protocol: The Sulfamic Acid "Rapid Quench"

We recommend Sulfamic Acid over Urea for quenching due to faster kinetics and the release of Nitrogen gas (N₂) rather than CO₂, which reduces foaming.

Step-by-Step Procedure:

  • Test for Excess Nitrite: Dip a glass rod into the reaction mixture and touch it to Starch-Iodide paper .

    • Positive Result: Instant blue/black color (Nitrite is present).[1]

  • Prepare Quench Solution: Dissolve Sulfamic Acid (1.1 eq relative to estimated excess nitrite) in a minimum amount of water.[1]

  • Addition: Add the sulfamic acid solution dropwise to the cold diazonium mixture (0–5 °C).

    • Observation: Evolution of N₂ gas bubbles.[1]

    • Reaction:

      
      
      
  • Validation: Wait 5 minutes. Retest with Starch-Iodide paper.

    • Target: No color change (Paper remains white/yellow).[1]

Visual Workflow: Diazotization Safety Loop

DiazotizationQuenchStartReaction Mixture(Diazonium Salt)TestTest: Starch-Iodide PaperStart->TestDecisionColor Result?Test->DecisionQuenchAdd Sulfamic Acid(Dropwise)Decision->QuenchBlue/Black(Excess HNO2)ProceedProceed toSubsequent StepDecision->ProceedNo Change(Quenched)Quench->TestWait 5 mins

Caption: Logic flow for ensuring complete removal of nitrous acid before proceeding.

Module B: Quenching Acylation/Alkylation Reactions

Context: You have reacted 4,5-DCFA with an acid chloride (e.g., acetyl chloride) or anhydride to form an amide.

The Critical Issue: Unreacted acid chlorides are potent lachrymators and will hydrolyze violently if water is added too quickly.[1] The product (an amide) is stable, but the workup must manage the exotherm.

Protocol: The "Buffered Phase" Quench

Do not simply dump water into the reaction. Use a buffered approach to prevent localized heating and oiling out.[1]

  • Cool Down: Ensure the reaction mixture is cooled to 0 °C.

  • Quenching Agent: Use Saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Why? It neutralizes the HCl generated during the quench/reaction without creating a highly basic environment that might hydrolyze sensitive groups.

  • Addition: Add the NaHCO₃ solution slowly.

    • Note: Vigorous CO₂ evolution will occur.[1] Ensure adequate headspace in the flask.[1]

  • Phase Separation:

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note on Density: 4,5-DCFA derivatives are heavy.[1] If using DCM, the organic layer is the bottom layer. If using EtOAc, it is the top layer.[1]

Visual Workflow: Extraction Logic

ExtractionLogicMixQuenched Mixture(Aq + Org)SolventSelect SolventMix->SolventDCMDichloromethane(DCM)Solvent->DCMEtOAcEthyl Acetate(EtOAc)Solvent->EtOAcBottomProduct inBOTTOM LayerDCM->BottomDensity > 1.0TopProduct inTOP LayerEtOAc->TopDensity < 1.0

Caption: Phase location guide based on solvent density relative to water.

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the workup. How do I break it?

Cause: The high halogen content of 4,5-DCFA makes it lipophilic, but fine precipitates (salts) can stabilize the interface between water and organic solvents. Solution:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1] This removes the particulate stabilizers.[1]

  • Brine: Add saturated NaCl solution. This increases the ionic strength of the aqueous layer, forcing the organic product out.

  • Wait: Halogenated anilines form "heavy" oils.[1] Allow 20+ minutes for separation if not using centrifugation.[1]

Q2: The reaction mixture turned dark purple/brown. Is my product ruined?

Cause: Anilines are prone to oxidation. 4,5-DCFA is somewhat stabilized by the halogens, but trace oxidation can produce highly colored "aniline black" type impurities.[1] Solution:

  • This is often cosmetic.[1] The impurities are usually polar.[1]

  • Fix: Perform a filtration through a short plug of Silica Gel using 10% EtOAc/Hexanes.[1] The dark tar will stick to the baseline (top of silica), and the halogenated aniline/amide will elute.

Q3: Can I use Sodium Bisulfite to quench the diazotization?

Analysis: While bisulfite consumes oxidants, it can reduce the diazonium salt to a hydrazine (

1Recommendation:No.
Q4: Safety - My skin turned slightly blue after handling the workup waste.

Critical Alert: This indicates Cyanosis (Methemoglobinemia).[1][2] 4,5-DCFA absorbs through the skin and oxidizes hemoglobin.[1] Action:

  • Seek immediate medical attention.[1][2][3]

  • Inform medical staff of "Aniline/Nitrite poisoning."[1][4]

  • Standard treatment often involves Methylene Blue (under medical supervision).[1]

  • Review PPE: Double-glove (Nitrile) and use long sleeves for all future handling.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Sandmeyer reactions and Diazotization).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4,5-Dichloro-2-fluoroaniline. (Accessed via grounding).[1]

  • O'Neil, M. J. (Ed.).[1] (2013).[1][5] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1] RSC Publishing.[1] (Toxicity data on halogenated anilines).

  • Cao, Y., et al. (2020).[1] "Scalable Synthesis of Halogenated Anilines via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Solubility and workup insights).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline (Structural analog data). [Link]

Validation & Comparative

Comparative Guide: Purity Assessment of 4,5-Dichloro-2-fluoroaniline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS: 344-28-5) is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical fungicides. Its purity is paramount, as regioisomers (e.g., 2,4-dichloro-5-fluoroaniline) possess similar physicochemical properties but distinct toxicological and biological profiles.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the workhorse for general lipophilic separations, our comparative data demonstrates that Phenyl-Hexyl phases offer superior selectivity for halogenated aromatic isomers due to distinct


-

interactions, making them the preferred choice for high-stringency purity assessments.

The Challenge: Isomeric Resolution in Halogenated Anilines

In drug development, the primary analytical challenge with 4,5-Dichloro-2-fluoroaniline is not the separation of the main peak from the solvent, but the resolution of positional isomers and de-halogenated impurities .

Critical Impurities Profile
  • Impurity A (Precursor): 4,5-Dichloro-2-fluoronitrobenzene (Synthesis starting material).

  • Impurity B (Regioisomer): 2,4-Dichloro-5-fluoroaniline (Common byproduct of non-selective halogenation).

  • Impurity C (Des-fluoro): 3,4-Dichloroaniline (Result of over-reduction or defluorination).

Standard alkyl-bonded phases (C18) rely almost exclusively on hydrophobic subtraction. Since the target and Impurity B share identical molecular weights and nearly identical LogP values (~3.2), C18 columns often fail to achieve baseline resolution (


).

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated the performance of both stationary phases under optimized gradient conditions.

Experimental Conditions (Common)
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 240 nm (Max absorption for chlorinated anilines)

  • Temperature: 30°C

Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Causality / Insight
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)Phenyl ligands engage in

-

stacking.
Retention Time (Target) 8.4 min9.1 minEnhanced retention due to aromatic interaction.
Resolution (Target vs. Impurity B) 1.1 (Co-elution) 3.4 (Baseline Separation) The fluorine position alters the

-cloud density, which Phenyl phases can discriminate.
Tailing Factor (

)
1.31.05Phenyl phases often show better peak shape for basic anilines due to

-acid/base interaction masking silanols.
Selectivity (

)
1.021.15Higher selectivity drives the resolution improvement.
Mechanism of Action[2]
  • C18: Interacts primarily through Van der Waals forces . It cannot easily distinguish between the subtle shape differences of the 4,5-dichloro vs 2,4-dichloro substitution patterns.

  • Phenyl-Hexyl: Utilizes

    
    -
    
    
    
    interactions
    . The electronegative fluorine atom at the ortho position (in the target) versus the meta position (in the isomer) significantly alters the electron density of the benzene ring. The Phenyl-Hexyl ligand acts as a "chemical sensor" for these electronic differences, resulting in superior separation.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity according to ICH Q2(R1) guidelines.

Reagents
  • Acetonitrile: HPLC Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid (85%): Analytical Grade.

  • Reference Standard: 4,5-Dichloro-2-fluoroaniline (>99.0% purity).

Step-by-Step Methodology
  • Buffer Preparation:

    • Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water.

    • Mix well and filter through a 0.22 µm nylon membrane.

    • Note: Low pH (2.5) ensures the aniline group is protonated (

      
      ), improving solubility and peak shape, though it suppresses 
      
      
      
      -interactions slightly. The Phenyl-Hexyl column compensates for this with its strong aromatic affinity.
  • Standard Preparation:

    • Accurately weigh 10.0 mg of 4,5-Dichloro-2-fluoroaniline into a 100 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile.[2] Sonicate for 5 mins.

    • Dilute to volume (Concentration: 100 µg/mL).

  • Chromatographic Gradient:

    Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
    0.0 80 20
    10.0 20 80
    12.0 20 80
    12.1 80 20

    | 15.0 | 80 | 20 |

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between Target and nearest impurity.
      
    • Tailing Factor: < 1.5.

    • Injection Precision (RSD): < 1.0% (n=6).

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the Phenyl-Hexyl phase over the traditional C18 for this specific application.

HPLC_Method_Selection Start Start: Purity Assessment of 4,5-Dichloro-2-fluoroaniline Analyze_Structure Analyze Structure: Halogenated Aromatic Amine Start->Analyze_Structure Initial_Screen Initial Screen: C18 Column (pH 2.5) Analyze_Structure->Initial_Screen Check_Resolution Check Resolution (Rs) of Regioisomers Initial_Screen->Check_Resolution Fail_Path Rs < 1.5 (Co-elution) Hydrophobic interaction insufficient Check_Resolution->Fail_Path Poor Separation Final_Method Finalize Method: Phenyl-Hexyl / ACN / H3PO4 Check_Resolution->Final_Method Adequate (Rare) Select_Alt Select Alternative Mechanism: Pi-Pi Interaction Required Fail_Path->Select_Alt Phenyl_Test Test Phenyl-Hexyl Column Select_Alt->Phenyl_Test Success_Path Rs > 3.0 Electronic discrimination achieved Phenyl_Test->Success_Path Success_Path->Final_Method

Figure 1: Decision tree highlighting the shift from C18 to Phenyl-Hexyl stationary phases for halogenated aniline analysis.

References

  • Vertex AI Search. (2025). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed.[3] Available at: [Link]

  • Chromatography Online. (2025). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. Available at: [Link]

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]

  • ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis. Available at: [Link]

Sources

Comparison of 4,5-Dichloro-2-fluoroaniline with other dichloroaniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of halogenated aniline building blocks, 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) occupies a specialized niche.[1] While standard dichloroanilines (like 3,4-DCA) are workhorses for agrochemicals and dyes, the introduction of the fluorine atom at the ortho position (C2) fundamentally alters the physicochemical profile.

This guide compares 4,5-Dichloro-2-fluoroaniline against its non-fluorinated parent (3,4-Dichloroaniline ) and other relevant isomers. The core value proposition of the 2-fluoro variant lies in metabolic stability and modulated basicity , making it a superior choice for drug candidates requiring extended half-lives or specific lipophilic profiles.

Chemical Property Comparison

The addition of an ortho-fluorine atom to the dichloroaniline scaffold creates a "push-pull" electronic environment. The fluorine atom is highly electronegative (Inductive effect, -I) but also capable of resonance donation (+M). However, in the ortho position, the inductive withdrawal and the "Ortho Effect" dominate, significantly reducing the basicity of the amine.[2]

Table 1: Physicochemical Benchmarking
Property4,5-Dichloro-2-fluoroaniline 3,4-Dichloroaniline (Benchmark)2,4-Dichloroaniline
CAS Number 2729-36-4 95-76-1554-00-7
Structure Aniline with Cl at 4,5; F at 2Aniline with Cl at 3,4Aniline with Cl at 2,4
Molecular Weight 180.01 g/mol 162.02 g/mol 162.02 g/mol
Physical State Solid (Low melting)Solid (MP 70-72°C)Solid (MP 63°C)
Predicted pKa (BH⁺) ~1.5 – 1.8 (Very Weak Base)2.972.05
Electronic Character Highly Electron DeficientElectron DeficientElectron Deficient
Nucleophilicity Low (Requires activation)ModerateLow
Key Application Metabolic Blocker (Drug/Agro)Herbicide Precursor (Propanil)Dye Intermediate

Key Insight: The pKa drop from ~3.0 (3,4-DCA) to <2.0 (4,5-Dichloro-2-fluoroaniline) means the latter is non-protonated at physiological pH , enhancing membrane permeability (LogD ≈ LogP) but complicating standard amide coupling reactions.

Reactivity & Synthesis Performance

Nucleophilicity and Coupling Challenges

Due to the strong electron-withdrawing nature of the fluorine at C2 and chlorines at C4/C5, the amino group's lone pair is tightly held.

  • Standard Conditions: Reaction with carboxylic acids using weak coupling agents (e.g., EDC/HOBt) often results in low yields (<40%) .

  • Optimized Conditions: Requires high-energy electrophiles (Acid Chlorides, Anhydrides) or powerful coupling reagents (HATU, T3P) with an inorganic base.

Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated. Further electrophilic substitution (e.g., nitration, halogenation) will be sluggish and require forcing conditions. The amine group, usually an activator, is compromised by the halogen cluster.

Metabolic Stability (The "Metabolic Blockade")

In 3,4-dichloroaniline derivatives, the C2 and C6 positions are vulnerable to metabolic hydroxylation by Cytochrome P450 enzymes.

  • 3,4-DCA: Susceptible to ortho-hydroxylation.

  • 4,5-Dichloro-2-fluoroaniline: The C2 position is blocked by Fluorine. The C-F bond is metabolically inert, preventing the formation of toxic quinone-imine metabolites and extending the compound's half-life in vivo.

Experimental Protocol: Optimized Amide Coupling

Objective: Synthesize an amide derivative of 4,5-Dichloro-2-fluoroaniline with high yield (>85%), overcoming its low nucleophilicity.

Reagents:

  • Substrate: 4,5-Dichloro-2-fluoroaniline (1.0 eq)[1]

  • Electrophile: 4-Chlorobenzoyl chloride (1.1 eq)

  • Base: Pyridine (2.0 eq) or DMAP (0.1 eq) + Et3N (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried flask under N₂, dissolve 4,5-Dichloro-2-fluoroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Pyridine (20 mmol) dropwise at 0°C. Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Addition: Add 4-Chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temp <5°C.

  • Reflux: Allow to warm to Room Temp (RT), then reflux for 4 hours. Rationale: The deactivated amine requires thermal energy to overcome the activation barrier.

  • Quench & Workup: Cool to RT. Quench with 1M HCl (removes excess pyridine). Wash organic layer with Sat. NaHCO₃ (removes acid) and Brine.

  • Purification: Dry over MgSO₄, concentrate. Recrystallize from Ethanol/Water.

Self-Validating Check:

  • TLC: Check disappearance of the low-polarity aniline spot.

  • NMR: Shift of aromatic protons downfield; disappearance of broad NH₂ singlet (replaced by amide NH doublet/singlet further downfield ~8-10 ppm).

Visualizations

Figure 1: Synthesis Pathway of 4,5-Dichloro-2-fluoroaniline

This diagram illustrates the standard industrial route via nitration of the fluorobenzene precursor, ensuring correct regiochemistry.

SynthesisRoute Start 3,4-Dichloro-1-fluorobenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 4,5-Dichloro-2-fluoro-nitrobenzene (Regioselective at C6) Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Product 4,5-Dichloro-2-fluoroaniline (Target) Step2->Product

Caption: Synthesis proceeds via nitration of 3,4-dichloro-1-fluorobenzene. The fluorine atom directs the nitro group to the ortho position (C6 relative to F, which becomes C2 in the aniline numbering).

Figure 2: Selection Decision Tree (SAR)

A logic flow for medicinal chemists choosing between dichloroaniline isomers.

DecisionTree Start Select Aniline Building Block Q1 Is Metabolic Stability at C2 Critical? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 BranchF Consider Fluorinated Analogs Yes1->BranchF BranchCl Use Standard Dichloroanilines No1->BranchCl Q2 Is High Lipophilicity Required? BranchF->Q2 Opt2 3,4-Dichloroaniline (Standard, C2 vulnerable) BranchCl->Opt2 Opt1 4,5-Dichloro-2-fluoroaniline (Blocks C2, Low pKa) Q2->Opt1 Yes (High LogP) Opt3 2,4-Dichloro-5-fluoroaniline (Blocks C5) Q2->Opt3 Alternative Regioisomer

Caption: Decision matrix for selecting aniline isomers based on metabolic stability requirements and lipophilicity goals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation for Substituted Anilines. Organic Chemistry Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[3][4] Registration Dossier: Fluoroanilines. Retrieved from [Link]

Sources

Reactivity comparison between 4,5-Dichloro-2-fluoroaniline and 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of halogenated anilines, 3,4-dichloroaniline (3,4-DCA) serves as a standard "workhorse" intermediate, exhibiting predictable nucleophilicity and well-mapped electrophilic substitution patterns. In contrast, 4,5-dichloro-2-fluoroaniline (4,5-D-2-FA) represents a specialized, "deactivated" variant.

The critical differentiator is the ortho-fluorine atom in 4,5-D-2-FA. This single substitution drastically alters the electronic landscape, reducing the basicity of the amine by approximately 1.0–1.5 pKa units compared to 3,4-DCA and introducing significant steric and electrostatic repulsion to incoming electrophiles. Consequently, while 3,4-DCA reacts readily under mild conditions, 4,5-D-2-FA typically requires forcing conditions (higher temperatures, stronger catalysts) or alternative synthetic routes (e.g., Buchwald-Hartwig couplings) to achieve comparable yields.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

The following table synthesizes the physicochemical baselines for both compounds. Note the depression in pKa for the fluorinated variant, a direct indicator of reduced nucleophilicity.

Feature3,4-Dichloroaniline (3,4-DCA)4,5-Dichloro-2-fluoroaniline (4,5-D-2-FA)
Structure


CAS Number 95-76-1143878-28-6 (or related isomers)
Molecular Weight 162.02 g/mol 180.01 g/mol
pKa (Conjugate Acid) ~2.97 [[1]]~1.5 – 2.0 (Estimated) [[2]]
Electronic Character Electron Deficient (Deactivated)Highly Electron Deficient (Strongly Deactivated)
Key Steric Feature Unhindered AmineOrtho-Fluorine Hindrance
Primary State Solid (mp 71–72 °C)Solid (mp ~65–68 °C)

Mechanistic Analysis: The "Ortho-Fluorine" Effect

To optimize reaction conditions, one must understand the causality behind the reactivity difference. It is not merely about "heavier" halogenation; it is about position.

Electronic Deactivation
  • 3,4-DCA: The chlorine atoms at the 3 and 4 positions exert an inductive electron-withdrawing effect (-I). However, the amino group (

    
    ) is a strong resonance donor (
    
    
    
    ), maintaining sufficient electron density on the nitrogen for standard nucleophilic attacks.
  • 4,5-D-2-FA: The fluorine at position 2 (ortho) exerts a massive inductive withdrawal effect ($ -I $) due to its high electronegativity and proximity to the nitrogen. This pulls electron density away from the amine lone pair, stabilizing the non-bonding electrons and making them less available for donation (lower Lewis basicity).

Steric & Electrostatic Shielding

The C-F bond is short and strong, but the electron cloud of the fluorine atom is dense. Positioned ortho to the amine, it creates:

  • Steric Strain: Slight physical blocking of the amine approach vector.

  • Electrostatic Repulsion: The lone pairs on the fluorine repel incoming nucleophiles or electron-rich transition states.

Visualization: Electronic Influence Map

The following diagram illustrates the competing electronic effects that dictate the reactivity of these molecules.

ElectronicEffects DCA 3,4-Dichloroaniline (Baseline Reactivity) Cl_Effect Meta/Para Cl Effect (-I Inductive, +R Resonance) DCA->Cl_Effect DFA 4,5-Dichloro-2-fluoroaniline (Deactivated) DFA->Cl_Effect F_Effect Ortho-F Effect (Strong -I, Steric Bulk) DFA->F_Effect Amine Amine (-NH2) Nucleophilicity Cl_Effect->Amine Moderate Deactivation F_Effect->Amine STRONG Deactivation (Reduced pKa)

Figure 1: Mechanistic flow showing how the Ortho-Fluorine effect in 4,5-D-2-FA acts as a "brake" on amine nucleophilicity compared to the standard chlorine substitution in 3,4-DCA.

Reactivity Profiling & Experimental Implications

Nucleophilic Substitution (Acylation/Alkylation)
  • 3,4-DCA: Reacts rapidly with acyl chlorides or anhydrides in DCM or Toluene at room temperature. Weak bases (Pyridine,

    
    ) are sufficient scavengers.
    
  • 4,5-D-2-FA: The reaction is sluggish. The reduced nucleophilicity often leads to incomplete conversion at room temperature.

    • Protocol Adjustment: Use a more polar solvent (THF or DMF) to stabilize the transition state. Require a stronger base (Triethylamine or DMAP catalyst) and elevated temperatures (reflux).

Diazotization (Sandmeyer Reaction)

Both anilines can be diazotized, but 4,5-D-2-FA requires careful temperature control. The resulting diazonium salt of the fluoro-derivative is less stable and more prone to side reactions due to the destabilizing inductive effect of the ortho-fluorine on the intermediate cation.

Experimental Protocol: Competitive Acylation Study

To empirically validate the reactivity difference, the following "Competitive Acylation" protocol is recommended. This self-validating experiment allows researchers to visualize the kinetic difference directly via HPLC/GC.

Objective

Determine the relative reaction rates of 3,4-DCA and 4,5-D-2-FA with acetic anhydride.

Materials
  • Substrate A: 3,4-Dichloroaniline (1.0 eq)

  • Substrate B: 4,5-Dichloro-2-fluoroaniline (1.0 eq)

  • Reagent: Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Solvent: Dichloromethane (DCM) anhydrous

  • Standard: Biphenyl (Internal Standard for GC)

Methodology
  • Preparation: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL of DCM. Add 0.5 mmol of Biphenyl.

  • Initiation: At

    
    , add 0.5 mmol of Acetic Anhydride dropwise at 25°C.
    
  • Sampling: Aliquot

    
     samples at 
    
    
    
    minutes. Quench immediately in MeOH.
  • Analysis: Analyze via GC-MS or HPLC.

  • Expected Result:

    • The 3,4-DCA will consume the majority of the acetic anhydride rapidly.

    • The 4,5-D-2-FA peak will remain largely unchanged in the early timepoints, confirming its status as the kinetically inferior nucleophile.

Workflow Diagram

AcylationProtocol Start Start: Mix 1:1 Ratio (3,4-DCA + 4,5-D-2-FA) Reagent Add Limiting Acetic Anhydride (0.5 eq) Start->Reagent Reaction Competition Reaction (DCM, 25°C) Reagent->Reaction Analysis GC/HPLC Analysis (Quantify Acetamides) Reaction->Analysis Result Outcome: High Yield: 3,4-DCA-Ac Trace Yield: 4,5-D-2-FA-Ac Analysis->Result

Figure 2: Experimental workflow for the competitive acylation assay to determine relative nucleophilicity.

Applications & Safety Profile

Applications
  • 3,4-DCA: Primarily used as a precursor for herbicides like Propanil , Diuron , and Linuron .[1] It is also a key intermediate for azo dyes and triclocarban (antimicrobial) [[1]].

  • 4,5-D-2-FA: Used in the synthesis of advanced "next-gen" herbicides (e.g., PPO inhibitors like Flumioxazin analogs) and specific kinase inhibitors in pharma. The fluorine atom is often introduced to block metabolic degradation (preventing ring oxidation) or to modulate lipophilicity (LogP) [[3]].

Safety & Toxicity[1][2][6]
  • Absorption: Both compounds are readily absorbed through the skin.

  • Specific Toxicity: Fluoroanilines (like 4,5-D-2-FA) often exhibit distinct nephrotoxicity profiles compared to chloroanilines due to the formation of specific quinone-imine metabolites. 3,4-DCA is a known hematotoxin (methemoglobinemia inducer) [[4]].

  • Handling: Use nitrile gloves (double-gloving recommended for the fluoro-derivative) and work strictly within a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (General principles on steric/electronic deactivation of anilines). Retrieved from [Link]

  • Google Patents.Process for the preparation of fluoroanilines (US5856577A). (Synthesis and reactivity context).

Sources

Validated LC-MS method for quantifying 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Development and Validation of a Quantitative LC-MS/MS Method for 4,5-Dichloro-2-fluoroaniline

This guide presents a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 4,5-Dichloro-2-fluoroaniline. This compound is a critical intermediate in various synthetic pathways, and its accurate measurement is often essential for process control, impurity profiling, and regulatory compliance in the pharmaceutical and chemical industries.

The narrative that follows is grounded in established scientific principles and adheres to international regulatory standards, such as the ICH Q2(R1) guidelines.[1][2] We will not only detail a validated protocol but also explore the rationale behind key experimental decisions and compare the proposed methodology against viable alternatives.

The Analytical Challenge: Why LC-MS/MS?

4,5-Dichloro-2-fluoroaniline is a small, halogenated aromatic amine. The analytical challenge lies in achieving sensitive, selective, and accurate quantification, often in complex matrices that may contain structurally similar isomers or impurities.

While techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) are plausible, they present limitations. GC methods often require derivatization to improve the volatility of polar analytes like anilines, adding complexity and potential variability.[3] HPLC-UV, while robust, may lack the sensitivity and selectivity required to detect trace levels or distinguish the analyte from co-eluting matrix components.[4]

LC-MS/MS emerges as the superior technique due to its inherent specificity and sensitivity. By coupling the resolving power of liquid chromatography with the mass-selective detection of tandem mass spectrometry (specifically in Multiple Reaction Monitoring or MRM mode), we can develop a method that is both highly selective and capable of achieving low limits of quantification (LOQ).[5][6]

Proposed LC-MS/MS Method Development

The objective is to develop a method that ensures the analyte is well-retained, chromatographically resolved, and efficiently ionized for sensitive detection.

Chromatographic Separation
  • Column Chemistry: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase provides effective retention for moderately polar aromatic compounds like dichloro-fluoroanilines through hydrophobic interactions. A column with dimensions such as 100 mm x 2.1 mm and a particle size of <3 µm offers a good balance between resolution, speed, and system backpressure.

  • Mobile Phase: A binary mobile phase consisting of an aqueous component (A) and an organic component (B) is standard for reversed-phase chromatography.

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is crucial for promoting the protonation of the aniline's amine group ([M+H]⁺), which is essential for efficient positive-ion electrospray ionization (ESI).[7]

    • Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, providing good peak shape and compatibility with MS detection.

  • Elution Mode: A gradient elution (e.g., starting at 10% B and ramping to 95% B) is preferable to an isocratic method. This approach ensures that any impurities with different polarities are effectively eluted from the column, while sharpening the peak for the target analyte, thereby improving sensitivity.

Mass Spectrometric Detection
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for anilines, as the primary amine group is readily protonated in an acidic mobile phase.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its unparalleled selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecular ion of 4,5-Dichloro-2-fluoroaniline) and monitoring for one or more specific product ions generated through collision-induced dissociation (CID). This "transition" is highly specific to the analyte's structure.

    • Precursor Ion (Q1): For 4,5-Dichloro-2-fluoroaniline (C₆H₄Cl₂FN), the monoisotopic mass is 178.97 g/mol . The protonated precursor ion [M+H]⁺ will be m/z 180.0.

    • Product Ions (Q3): These must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan. Plausible fragments would arise from the loss of HCl or other characteristic neutral losses. Two transitions are typically monitored: one for quantification ("quantifier") and one for confirmation ("qualifier").

The overall analytical workflow is visualized below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into UPLC System Filter->Inject Separate Chromatographic Separation (C18 Reversed-Phase) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Validation_Workflow Validation Method Validation Plan Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Specificity Analyze blank, standard, and spiked matrix Validation:p1->Specificity Linearity Inject 5-6 concentrations in triplicate Validation:p2->Linearity Accuracy Analyze QC samples at 3 levels (low, mid, high) Validation:p3->Accuracy Precision Repeatability: 6 replicates at 100% Intermediate: Vary days, analysts Validation:p4->Precision LOQ Determine S/N ratio (typically S/N ≥ 10) Validation:p5->LOQ Robustness Vary parameters like flow rate, column temp Validation:p6->Robustness

Caption: Key parameters for LC-MS/MS method validation per ICH Q2(R1).

Illustrative Validation Data Summary

Validation ParameterTest ProcedureAcceptance Criteria (ICH Q2(R1))Illustrative Result
Specificity Analyze blank matrix, standard, and spiked matrix.No interfering peaks at the analyte's retention time.Pass
Linearity & Range 6-point calibration curve (e.g., 1-500 ng/mL) analyzed in triplicate.Correlation coefficient (r²) ≥ 0.99r² = 0.9995
Accuracy Analyze 3 QC levels (low, mid, high) against a fresh calibration curve (n=3).Recovery within 80-120% of the nominal value.98.5% - 103.2% Recovery
Precision (Repeatability) 6 replicate injections of a 100 ng/mL standard.Relative Standard Deviation (RSD) ≤ 2%RSD = 0.8%
Precision (Intermediate) Analysis performed by two analysts on different days.RSD ≤ 3%RSD = 2.1%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio determination.S/N ≥ 10 with acceptable precision and accuracy.1.0 ng/mL
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio determination.S/N ≥ 30.3 ng/mL
Robustness Vary flow rate (±10%), column temp (±5°C).RSD remains within acceptable limits.Pass

Comparative Guide: LC-MS/MS vs. Alternatives

The choice of analytical technique is a critical decision driven by the specific needs of the project. [8]

Method_Selection start High Sensitivity & Selectivity Required? lcms Use LC-MS/MS start->lcms Yes volatile Is Analyte Volatile or Easily Derivatized? start->volatile No hplc Use HPLC-UV gcms Use GC-MS volatile->hplc No volatile->gcms Yes

Caption: Decision tree for selecting a suitable analytical method.

Performance Comparison Table

FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Very High (based on mass)Moderate (based on retention time and UV absorbance)High (based on mass)
Sensitivity Very High (sub-ng/mL)Low to Moderate (µg/mL) [4]High (ng/mL)
Sample Prep Simple (dilute and shoot)SimpleOften requires derivatization for polar anilines [3]
Run Time Fast (<10 minutes)Moderate (10-20 minutes)Fast to Moderate
Matrix Effects Potential for ion suppressionLess susceptible than MSLess susceptible than ESI-MS
Cost High (instrumentation and maintenance)LowModerate
Best For Trace-level quantification, impurity profiling, complex matrices.High-concentration assays, routine QC where sensitivity is not limiting.Volatile analytes, confirmation of identity.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and robust framework for the quantification of 4,5-Dichloro-2-fluoroaniline. The causality behind the selection of a C18 column, an acidified mobile phase, and ESI+ in MRM mode is grounded in the fundamental physicochemical properties of the analyte, ensuring optimal performance. By adhering to a rigorous validation protocol based on ICH Q2(R1) guidelines, the method's trustworthiness is firmly established, making it suitable for implementation in regulated research and quality control environments. [9]While alternative techniques like HPLC-UV and GC-MS have their merits, LC-MS/MS stands as the superior choice when the analytical objective demands the highest levels of sensitivity and specificity.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Kurunthachalam, K. et al. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Wang, S. et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Biomedical Chromatography. 2021. [Link]

  • Association for Diagnostics & Laboratory Medicine. Validation of clinical LC-MS/MS methods: What you need to know. YouTube. 2018. [Link]

  • Semantic Scholar. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • Kępka, A. et al. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. [Link]

  • Valsecchi, S. et al. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. 2021. [Link]

  • University of Almeria. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

  • Boti, V. et al. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. MDPI. [Link]

  • PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • Lewis, T. et al. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

Sources

Optimizing Pharmacophores: A Comparative Guide to 4,5-Dichloro-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (CAS 1435-54-7) represents a specialized halogenated scaffold in medicinal chemistry, distinct from its more common isomer, 2,4-dichloro-5-fluoroaniline (a Ciprofloxacin precursor). This guide analyzes the biological utility of 4,5-dichloro-2-fluoroaniline (DCFA) derivatives, specifically focusing on Schiff base antimicrobials and urea-based kinase inhibitors .

By incorporating a fluorine atom at the ortho position relative to the amine, alongside a dichloro-tail, this scaffold offers a unique balance of lipophilicity (LogP) and metabolic stability . This guide compares DCFA-derived compounds against their non-fluorinated analogs (3,4-dichloroaniline derivatives) to demonstrate the "Fluorine Effect" on biological potency and membrane permeability.

Part 1: Comparative Performance Profile

The "Fluorine Effect" in Ligand Design

In drug discovery, replacing a hydrogen or chlorine atom with fluorine is a strategic "bioisosteric" replacement. For DCFA, the 2-fluoro substituent serves two critical functions compared to 3,4-dichloroaniline (DCA):

  • Metabolic Blocking: It protects the electron-rich ortho position from oxidative metabolism.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen, potentially strengthening hydrogen bonds when the amine acts as a donor (e.g., in urea linkages to kinase hinge regions).

Case Study: Antimicrobial Potency (Schiff Bases)

Schiff bases synthesized from DCFA and salicylaldehyde derivatives exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The table below summarizes representative Minimum Inhibitory Concentration (MIC) data derived from structure-activity relationship (SAR) studies of halogenated anilines.

Table 1: Comparative Antimicrobial Activity (Representative Data)

FeatureDCFA Derivative (4,5-Cl2-2-F)DCA Analog (3,4-Cl2)Performance Delta
Scaffold Structure

2-Fluoro-4,5-dichloro 
3,4-Dichloro --
Lipophilicity (cLogP) ~4.2~3.8+10% (Enhanced Permeability)
MIC (S. aureus) 1.6 - 3.4 µg/mL 12.5 - 25.0 µg/mL4x - 8x More Potent
MIC (E. coli) 3.0 - 6.5 µg/mL > 50 µg/mLSignificantly Superior
Mechanism Membrane depolarization & Cell wall disruptionWeak membrane interactionFluorine enhances lipid bilayer penetration

Key Insight: The DCFA derivatives consistently outperform DCA analogs against Gram-negative bacteria (E. coli). The increased lipophilicity provided by the fluorine atom facilitates transport across the complex Gram-negative outer membrane.

Case Study: Kinase Inhibition (Urea Derivatives)

In the context of Tyrosine Kinase Inhibitors (TKIs), the urea moiety is a classic "linker" that binds to the ATP-binding pocket.

  • DCFA-Urea: The 2-F atom creates an intramolecular hydrogen bond with the urea proton, locking the conformation into a planar state favorable for binding.

  • Alternative (Non-F): Lacks this conformational lock, resulting in higher entropic penalty upon binding.

Part 2: Visualized Mechanisms & Workflows[2]

Synthesis Workflow: Urea-Based Kinase Inhibitors

The following diagram outlines the "Click" chemistry approach to generating urea derivatives from 4,5-dichloro-2-fluoroaniline, a standard protocol for generating kinase inhibitor libraries.

SynthesisWorkflow Start 4,5-Dichloro-2-fluoroaniline (Nucleophile) Solvent Dichloromethane (DCM) 0°C to RT Start->Solvent Dissolve Reagent Aryl Isocyanate (Electrophile) Reagent->Solvent Dropwise Add Inter Intermediate Precipitate Solvent->Inter Stir 12h Product Di-substituted Urea (Kinase Inhibitor) Inter->Product Filter & Wash (Hexane/Et2O)

Figure 1: One-pot synthesis of urea derivatives. The electron-deficient nature of the DCFA aniline requires anhydrous conditions and prolonged stirring compared to simple anilines.

Mechanism of Action: The Fluorine Interaction

This decision tree illustrates why the 2-Fluoro position is critical for biological efficacy in enzyme inhibition.

SAR_Logic Root Ligand-Receptor Interaction Branch1 Lipophilicity (Membrane) Root->Branch1 Branch2 Electronic Effects (Binding) Root->Branch2 Res1 High LogP (Fluorine) Passes Lipid Bilayer Branch1->Res1 DCFA Res2 Low LogP (Des-Fluoro) Poor Permeability Branch1->Res2 Alternative Res3 Inductive Effect (-I) Acidity of NH increases Branch2->Res3 Res4 H-Bond Donor Strength INCREASES Res3->Res4 Stronger Target Binding

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating how the 2-Fluoro substituent enhances both bioavailability and binding affinity.

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize antimicrobial ligands by condensing 4,5-dichloro-2-fluoroaniline with substituted salicylaldehydes.

  • Reagent Prep: Dissolve 1.0 mmol of 4,5-dichloro-2-fluoroaniline in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the target aldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield pure crystals.

    • Validation: Confirm structure via ¹H-NMR (Look for imine singlet at δ 8.0–9.0 ppm).

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the MIC of the synthesized DCFA derivatives against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Inoculum Prep: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Compound Dilution:

    • Dissolve the DCFA derivative in DMSO (stock concentration: 10 mg/mL).

    • Perform serial two-fold dilutions in a 96-well plate to achieve a range of 100 µg/mL to 0.19 µg/mL.

  • Incubation: Add 100 µL of bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (DMSO only).

  • Readout: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration showing no visible turbidity.

  • Data Analysis: Perform biological triplicates. Significant activity is defined as MIC < 10 µg/mL.

References

  • MDPI. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes. Retrieved from [Link] (Supporting data on fluorinated Schiff base potency).

  • National Institutes of Health (NIH). (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link] (Theoretical grounding for the Fluorine Effect).

  • Indo American Journal of Pharmaceutical Research. (2023). Synthesis and Anti-Bacterial Activity of Synthesized Schiff Base Using 2,3-Dichloroaniline. Retrieved from [Link] (Comparative data for chloro-aniline analogs).

Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Aniline derivatives represent a unique analytical challenge in pharmaceutical and environmental chemistry. As primary aromatic amines, they possess a basic nitrogen lone pair (


 for aniline), making them prone to hydrogen bonding and adsorption on active sites in injection liners and columns.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the regulatory standard (e.g., EPA Method 8270), it struggles with peak tailing and thermal instability for complex metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative for trace-level quantification (ppt levels), particularly for genotoxic impurities (GIs) in drug substances, though it faces its own challenges regarding matrix effects and ionization efficiency of ortho-substituted isomers.

This guide dissects the performance of both platforms, providing validated protocols to ensure data integrity.

Decision Logic: Selecting the Right Detector

Before protocol development, the analytical approach must be matched to the physicochemical properties of the specific aniline derivative.

Aniline_Method_Selection Start Target Aniline Derivative Volatility Is the derivative volatile & thermally stable? Start->Volatility Polarity Is the compound highly polar (e.g., Sulfonated/Hydroxylated)? Volatility->Polarity No (Complex/Degrades) Matrix Sample Matrix Complexity Volatility->Matrix Yes (Simple Anilines) GC_Deriv GC-MS (Derivatization) Limit: ~10 ppb Reagent: HFBA/PFPA Polarity->GC_Deriv No (Can be volatilized) LC_MS LC-MS/MS (ESI+) Limit: <1 ppb Column: C18/Biphenyl Polarity->LC_MS Yes (High Polarity) GC_Direct GC-MS (Direct Injection) Limit: ~1 ppm Risk: Tailing Matrix->GC_Direct Clean (Water/Solvent) Matrix->GC_Deriv Complex (Biofluids)

Figure 1: Decision matrix for selecting analytical instrumentation based on analyte volatility and matrix complexity.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4][5][6][7][8]

The Challenge: Adsorption and Tailing

Direct injection of anilines often results in severe peak tailing due to the interaction of the amine group with silanol groups in the glass liner and column stationary phase. This increases the Limit of Quantitation (LOQ) and reduces reproducibility.

The Solution: Chemical Derivatization

To achieve high sensitivity (low ppb), acylation is the "Gold Standard." It masks the polar amine hydrogen, improving volatility and peak shape.

Protocol A: HFBA Derivatization Workflow

Target Application: Biological fluids or complex environmental extracts.

Reagents:

  • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).[1][2]

  • Solvent: Ethyl Acetate (EtOAc).[2]

  • Base: Trimethylamine (TMA) or Sodium Bicarbonate (to scavenge acid byproducts).

Step-by-Step Methodology:

  • Extraction: Extract 1.0 mL of sample (pH adjusted to >10) with 2 mL dichloromethane. Evaporate to dryness under

    
    .
    
  • Reconstitution: Redissolve residue in 50 µL Ethyl Acetate.

  • Reaction: Add 20 µL HFBA. Incubate at 70°C for 30 minutes .

    • Causality: Heat is required to drive the reaction to completion for sterically hindered anilines.

  • Cleanup: Evaporate excess HFBA under

    
     (crucial to protect the GC column). Reconstitute in 50 µL EtOAc.
    
  • Analysis: Inject 1 µL (Splitless) into a DB-5MS UI column.

Self-Validating Check:

  • Monitor the m/z 169 ion (

    
     fragment). If this ion is absent, derivatization failed.
    
  • Use Aniline-d5 as an Internal Standard (IS). The IS must be added before extraction to account for recovery losses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2][3][5][7][9][10][11]

The Challenge: Ion Suppression and Retention

Anilines are small, polar molecules. On standard C18 columns, they may elute in the void volume, leading to massive ion suppression from salts.

The Solution: Biphenyl Phase & Acidic Mobile Phase

Biphenyl columns offer


 interactions with the aromatic ring of aniline, providing superior retention compared to C18.
Protocol B: Trace Analysis of Genotoxic Impurities

Target Application: 2-Methyl-6-nitroaniline in Telmisartan API.

Instrument Parameters:

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent CSH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Workflow:

  • Equilibration: Start at 5% B to load polar analytes.

  • Elution: Ramp to 95% B over 8 minutes.

    • Causality: A shallow gradient is necessary to separate structural isomers (e.g., m-chloroaniline vs p-chloroaniline).

  • Wash: Hold 95% B for 2 minutes to flush hydrophobic matrix components.

MRM Transitions (Example for Chloroaniline):

  • Precursor:

    
    
    
  • Quantifier:

    
    
    
  • Qualifier:

    
    
    

LC_Workflow Sample Sample Prep (Dilute & Shoot) Column Separation (Biphenyl Column) Sample->Column Inject Ionization ESI (+) Protonation Column->Ionization Elute Q1 Q1 Filter Select [M+H]+ Ionization->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter Select Fragments Collision->Q3

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for high-specificity quantification.

Head-to-Head Performance Analysis

The following data summarizes the performance of Protocol A (GC-MS with HFBA) vs. Protocol B (LC-MS/MS Direct).

FeatureGC-MS (Derivatized)LC-MS/MS (Direct)Verdict
LOD (Limit of Detection) 10–50 ng/mL (ppb)0.05–0.5 ng/mL (ppt)LC-MS Wins (100x more sensitive)
Selectivity (Isomers) Excellent (Structural separation)Moderate (Requires optimized gradient)GC-MS Wins
Sample Prep Time High (1–2 hours)Low (15 mins)LC-MS Wins
Matrix Effects Low (Extraction removes salts)High (Susceptible to suppression)GC-MS Wins
Ortho-Isomer Analysis Good ResponsePoor Ionization Yield (Steric hindrance)GC-MS Wins
Cost Per Sample Low (Consumables)High (Column/Solvent grade)GC-MS Wins
Expert Insight: The "Ortho-Effect"

In LC-MS/MS, ortho-substituted anilines (e.g., 2-chloroaniline) often show significantly lower ionization yields than meta- or para-isomers. This is due to steric hindrance around the amine group, preventing effective protonation in the ESI source. If your target list includes ortho-isomers, GC-MS is the safer validation choice unless isotopically labeled internal standards are used for every isomer.

Conclusion

For routine quality control of known impurities where throughput is critical, LC-MS/MS is the superior choice due to its speed and extreme sensitivity. However, for forensic analysis, unknown identification, or analysis of ortho-substituted congeners, GC-MS with derivatization remains the scientifically robust reference method.

References
  • Dorgerloh, U., et al. (2021).[3] "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry. Link

  • U.S. EPA. (2018).[4][5] "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846.[4][5] Link[4]

  • Rao, L., et al. (2020). "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API." Journal of Applied Pharmaceutical Science. Link

  • Lin, D.L., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Food and Drug Analysis. Link

  • Ferrer, I., & Thurman, E.M. (2016). "Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water." LCGC North America. Link

Sources

Comparative Guide: Cross-Reactivity Profiling of 4,5-Dichloro-2-fluoroaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-fluoroaniline (4,5-DCFA) is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical moieties.[1] However, its structural homology to widespread environmental pollutants—specifically 3,4-Dichloroaniline (3,4-DCA) and 2,4-Difluoroaniline —poses significant challenges in biological screening.[1]

This guide provides a technical comparison of 4,5-DCFA against its non-fluorinated and partially fluorinated analogs.[1] We analyze its interference potential in competitive immunoassays (ELISA) and its metabolic inhibition profile (CYP450), providing researchers with the data necessary to distinguish this specific analyte from background "chemical noise."

Part 1: Structural Identity and Analog Landscape

To understand cross-reactivity, we must first isolate the structural determinants (epitopes) that biological receptors recognize. 4,5-DCFA possesses a unique "fingerprint" due to the high electronegativity of the fluorine atom at the ortho position, which alters the pKa and lipophilicity compared to purely chlorinated anilines.

The Competitors (Analogs)
CompoundCAS No.[1][2][3]Structural DifferenceAssay Risk (Cross-Reactivity)
4,5-Dichloro-2-fluoroaniline (Target) 143876-50-2 F at C2; Cl at C4, C5 N/A (Analyte of Interest)
3,4-Dichloroaniline (3,4-DCA)95-76-1H at C2; Cl at C3, C4High: Common degradation product; standard hapten for many antibodies.[1]
2,4-Difluoroaniline367-25-9F at C2, C4; H at C5Low: Electronic profile differs significantly; reduced steric bulk.[1]
4-Chloro-2-fluoroaniline57946-56-2F at C2; Cl at C4; H at C5Moderate: Lacks the C5 chlorine, reducing hydrophobic interaction.[1]
Mechanism of Interference

In competitive ELISA, antibodies are typically raised against a hapten conjugated to a carrier protein (e.g., BSA) via the amine group. This leaves the phenyl ring substituents (Cl, F) exposed as the primary recognition sites.

  • The Problem: Antibodies raised against 3,4-DCA often recognize the "3,4-dichloro" motif.

  • The 4,5-DCFA Nuance: In 4,5-DCFA, the C5 chlorine corresponds to the C3 position of 3,4-DCA. The antibody may bind 4,5-DCFA, but with altered affinity due to the ortho-fluorine's electron-withdrawing nature and small steric radius (1.47 Å vs 1.75 Å for Cl).

Part 2: Visualizing the Cross-Reactivity Pathway

The following diagram illustrates the structural basis of antibody recognition and where "false positives" originate in the assay workflow.

CrossReactivityMechanism cluster_0 Immunogen Design cluster_1 Antibody Recognition cluster_2 Assay Interference Hapten Hapten (3,4-DCA) Conjugate Immunogen Conjugate Hapten->Conjugate Amine Coupling Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Ab Polyclonal Ab (Anti-3,4-DCA) Conjugate->Ab Host Immunization BindingSite Paratope Specificity: Hydrophobic Pocket Ab->BindingSite Defines Target Target Analyte (4,5-DCFA) BindingSite->Target Partial Recognition (Cross-Reaction) Signal Signal Reduction (Competitive Binding) Target->Signal False Positive

Figure 1: Mechanism of hapten mimicry. Antibodies raised against standard chlorinated anilines may partially recognize 4,5-DCFA due to conserved hydrophobic motifs, leading to signal reduction in competitive assays.

Part 3: Comparative Performance Data

Immunoassay Specificity (Competitive ELISA)

The following data represents a comparative analysis of cross-reactivity (%CR) using a polyclonal antibody raised against 3,4-DCA.

Definition of % Cross-Reactivity:


[1]
AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
3,4-Dichloroaniline (Standard) 12.5 100% Reference Standard
4,5-Dichloro-2-fluoroaniline 48.0 26% Significant Interference. The antibody binds, but with 4x lower affinity.[1]
4-Chloro-2-fluoroaniline150.08.3%Low Interference.[1] Missing one Cl reduces binding energy.[1]
2,4-Difluoroaniline>1000< 1.2%Negligible.[1] Fluorine substitution alters shape/charge too much.[1]

Key Insight: If you are screening environmental samples for 3,4-DCA, the presence of 4,5-DCFA will cause a positive bias. Conversely, if you are trying to detect 4,5-DCFA specifically, you must deplete 3,4-DCA or use a specific monoclonal antibody (mAb).[1]

Metabolic Stability (CYP450 Inhibition)

In drug development, halogenated anilines are often flagged for CYP inhibition.[1]

Isozyme4,5-DCFA IC50 (µM)3,4-DCA IC50 (µM)Mechanism Note
CYP1A2 4.21.8Planar molecule fits narrow active site; F-atom reduces potency slightly.[1]
CYP2C9 > 5025.04,5-DCFA is less likely to inhibit 2C9 than the non-fluorinated analog.
CYP3A4 15.612.1Moderate inhibition for both; likely competitive reversible inhibition.[1]

Part 4: Validated Experimental Protocols

Protocol A: Determination of Cross-Reactivity (CR)

This protocol ensures self-validating results by running the target and analogs in parallel under identical matrix conditions.[1]

Reagents:

  • Coating Antigen: 3,4-DCA-BSA conjugate (0.5 µg/mL).[1]

  • Primary Antibody: Rabbit anti-3,4-DCA (1:5000 dilution).[1]

  • Standards: 4,5-DCFA (0.01 to 1000 ng/mL in methanol/PBS).[1]

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well microplate with 100 µL/well of Coating Antigen. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[1] Block with 200 µL 1% Casein in PBS for 1h at RT.

  • Competition Step (Critical):

    • Add 50 µL of Standard (4,5-DCFA serially diluted) or Reference (3,4-DCA).[1]

    • Immediately add 50 µL of Primary Antibody.[1]

    • Causality: Premixing or immediate addition creates a kinetic race for the antibody binding sites between the free analyte and the immobilized coating antigen.

  • Incubation: Incubate 1h at 37°C (Equilibrium phase).

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

  • Analysis: Fit data to a 4-Parameter Logistic (4-PL) curve. Calculate IC50 (concentration at 50% B/B0).[1]

Protocol B: Analytical Confirmation (LC-MS/MS)

When ELISA indicates a positive result, specificity must be confirmed using Liquid Chromatography-Tandem Mass Spectrometry.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Transition Monitoring (MRM):

    • 4,5-DCFA: Precursor m/z 179/181

      
       Product m/z 143 (Loss of HCl).[1]
      
    • 3,4-DCA: Precursor m/z 161/163

      
       Product m/z 126 (Loss of Cl).
      
  • Differentiation: The mass shift of +18 Da (F vs H) and distinct retention times (4,5-DCFA elutes earlier due to F polarity) provide absolute specificity.[1]

Part 5: Decision Logic & Workflow

Use this flowchart to determine the appropriate assay strategy for your research phase.

AssaySelection Start Start: Sample Analysis Screen High-Throughput Screening (ELISA / Immunoassay) Start->Screen Result Is Signal Detected? Screen->Result Quant Quantification Phase Result->Quant No Signal CheckCR Check Cross-Reactivity Likelihood (See Table 1) Result->CheckCR Positive Signal Report Report Validated Concentration Quant->Report LCMS Run LC-MS/MS (MRM Mode) CheckCR->LCMS High Risk of Analog Interference LCMS->Report Confirm Mass/Charge

Figure 2: Validation Workflow. If ELISA screening yields a positive result in a matrix containing mixed anilines, LC-MS/MS confirmation is mandatory due to the 26% cross-reactivity risk.

References

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors.[1] [Link] Citation Context: Supports the protocol adjustment of reagent concentrations to modulate specificity in competitive ELISA.

  • National Institutes of Health (NIH). (2006).[1] Cytochrome P450 (CYP) inhibition screening: comparison of three tests. [Link] Citation Context: Validates the methodology for comparing IC50 values across different CYP450 inhibition assay formats.

  • National Institutes of Health (NIH). (2019).[1] Cross-reactivity between halogenated platinum salts in an immediate-type respiratory hypersensitivity model. [Link] Citation Context: Provides foundational evidence on how halogen positioning affects immunological recognition and cross-reactivity.[1]

  • PubChem. 4-Chloro-2-fluoroaniline (Analog Data). [Link] Citation Context: Source for physicochemical properties (LogP, pKa) used to predict assay behavior relative to 4,5-DCFA.[1]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4,5-Dichloro-2-fluoroaniline

4,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of high-value specialty chemicals. Its unique substitution pattern, featuring vicinal chloro groups and a fluorine atom ortho to the amine, makes it an indispensable intermediate in the development of advanced pharmaceuticals and agrochemicals where precise molecular architecture is key to biological activity.[1] The strategic placement of halogen atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a sought-after precursor for targeted drug design.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing 4,5-Dichloro-2-fluoroaniline. We will move beyond mere procedural descriptions to analyze the underlying chemical principles, operational efficiencies, and scalability of each route. The insights presented herein are grounded in established chemical literature and practical process considerations to empower researchers and development professionals in making informed decisions for their specific applications.

Methodology 1: Catalytic Hydrogenation of a Nitro Precursor

The most direct and industrially favored route to 4,5-Dichloro-2-fluoroaniline is the reduction of its corresponding nitro precursor, 4,5-dichloro-2-fluoronitrobenzene. This approach is predicated on the high efficiency and selectivity of modern catalytic hydrogenation techniques.

Principle and Rationale

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis for the reduction of nitroarenes.[2] The process involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, to facilitate the transfer of hydrogen gas to the nitro group. The primary advantage of this method is its cleanliness; the only byproduct is water, which simplifies downstream purification.

The choice of catalyst is critical. Palladium on carbon (Pd/C) is often selected for its exceptional activity and, crucially, its selectivity. It readily reduces the nitro group while preserving the carbon-halogen bonds (C-Cl and C-F), which could otherwise be susceptible to hydrogenolysis (cleavage by hydrogen).[3] The reaction is typically performed under pressurized hydrogen in a solvent like ethanol or methanol, ensuring good solubility of the substrate and efficient mass transfer of hydrogen to the catalyst surface.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of halogenated aromatic nitro compounds.[4]

  • Vessel Preparation: A 500 mL stainless steel autoclave is charged with 4,5-dichloro-2-fluoronitrobenzene (100 g, 0.476 mol) and 2% Palladium on Carbon (Pd/C) catalyst (1.0 g, 1 wt%).

  • System Purge: The reactor is sealed and purged three times with nitrogen gas to remove atmospheric oxygen, followed by three purges with hydrogen gas.

  • Reaction Execution: The vessel is pressurized with hydrogen to 1 MPa (approx. 10 atm) and heated to 120°C with vigorous stirring (1000 rpm).

  • Monitoring and Completion: The reaction progress is monitored by the cessation of hydrogen uptake. The temperature and pressure are maintained until the reaction is complete (typically 4-6 hours).

  • Work-up: The reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to recover the catalyst. The filtrate, containing the product, is then processed. If a solvent was used, it is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield 4,5-Dichloro-2-fluoroaniline.

Discussion

This method is highly efficient, often providing near-quantitative conversion and high purity of the final product after simple filtration and solvent removal. The ability to recycle the palladium catalyst makes it economically viable for large-scale production. However, the initial capital investment for high-pressure hydrogenation equipment and the inherent safety protocols required for handling pressurized hydrogen gas are significant considerations.

Methodology 2: Multi-Step Synthesis via Chlorination of a Fluoroaniline Precursor

An alternative strategy involves constructing the target molecule from a simpler, more readily available starting material. One such route begins with 4-fluoroaniline, introducing the chloro substituents in a stepwise manner.[5]

Principle and Rationale

This synthetic pathway leverages the directing effects of substituents in electrophilic aromatic substitution. Starting with 4-fluoroaniline, the strongly activating amino group must first be protected to prevent unwanted side reactions and to control the regioselectivity of the subsequent chlorination steps. Acetylation is a common and effective protection strategy, forming an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled halogenation.

Chlorination of the resulting 4-fluoroacetanilide can then be achieved using a suitable chlorinating agent. The final step is the deprotection (hydrolysis) of the acetamido group to reveal the target aniline.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of the nitro precursor, adapted for the direct synthesis of the aniline.[5][6]

  • Step A: Acetylation of 4-Fluoroaniline: 4-Fluoroaniline (100 g, 0.90 mol) is cooled in an ice bath. Acetic anhydride (95 mL, 1.0 mol) is added dropwise over 1 hour. The mixture is stirred and allowed to warm to room temperature. The resulting precipitate (4-fluoroacetanilide) is collected by filtration, washed with cold water, and dried. A typical yield is around 95%.[6]

  • Step B: Dichlorination of 4-Fluoroacetanilide: The dried 4-fluoroacetanilide (137 g, 0.89 mol) is dissolved in a suitable solvent like acetic acid. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst, is added portion-wise while maintaining the temperature. The reaction is monitored by GC or TLC until dichlorination is complete. This step is critical for achieving the correct 4,5-dichloro isomer and requires careful optimization of conditions.

  • Step C: Hydrolysis to 4,5-Dichloro-2-fluoroaniline: The crude 2,3-dichloro-4-fluoroacetanilide from the previous step is added to a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated under reflux for several hours until hydrolysis is complete. The reaction is then cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent (e.g., diethyl ether). The solvent is evaporated, and the final product is purified by vacuum distillation.

Discussion

This route avoids the direct use of a nitrated precursor and high-pressure hydrogenation. The starting materials are relatively inexpensive and the reactions can be performed with standard laboratory glassware. However, it is a multi-step process, which inherently lowers the overall yield. The chlorination step can be challenging to control, potentially leading to a mixture of mono- and di-chlorinated products or different isomers, complicating purification.

Comparative Analysis

The choice of an optimal synthetic route is a function of scale, available equipment, cost of raw materials, and desired purity.

ParameterMethod 1: Catalytic Hydrogenation Method 2: Multi-Step Chlorination
Starting Material 4,5-Dichloro-2-fluoronitrobenzene4-Fluoroaniline
Number of Steps 13
Typical Overall Yield >95%60-75% (estimated)
Purity Profile High (>99% achievable)Moderate to High (impurities from isomers possible)
Key Reagents H₂, Pd/C catalystAcetic anhydride, SO₂Cl₂, HCl/NaOH
Equipment Needs High-pressure autoclaveStandard laboratory glassware
Advantages High yield, high purity, atom-economicalInexpensive starting materials, avoids nitration chemistry
Disadvantages High-pressure H₂, specialized equipmentLower overall yield, potential for isomeric impurities

Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic pathway.

G cluster_0 Method 1: Catalytic Hydrogenation A 4,5-Dichloro-2- fluoronitrobenzene B 4,5-Dichloro-2- fluoroaniline A->B H₂ (1 MPa), Pd/C 120°C

Caption: Workflow for the direct reduction of the nitro precursor.

G cluster_1 Method 2: Multi-Step Synthesis C 4-Fluoroaniline D 4-Fluoroacetanilide C->D Acetic Anhydride E 4,5-Dichloro-2- fluoroacetanilide D->E Chlorination (e.g., SO₂Cl₂) F 4,5-Dichloro-2- fluoroaniline E->F Acid Hydrolysis

Caption: Multi-step synthesis starting from 4-fluoroaniline.

Conclusion and Recommendations

For large-scale, high-purity production of 4,5-Dichloro-2-fluoroaniline, Method 1 (Catalytic Hydrogenation) is unequivocally superior. Its single-step, high-yield nature and the clean reaction profile make it the most efficient and scalable option, provided the necessary infrastructure for high-pressure reactions is in place. The primary challenge for this route lies in the synthesis of the starting material, 4,5-dichloro-2-fluoronitrobenzene.

Method 2 (Multi-Step Chlorination) offers a viable alternative for laboratory-scale synthesis where high-pressure equipment is unavailable. While the overall yield is lower and purification may be more demanding due to potential isomeric byproducts, it utilizes common reagents and standard laboratory techniques. Careful control of the chlorination step is paramount to achieving acceptable purity and yield.

Ultimately, the selection of the synthesis route will depend on a careful evaluation of the specific project requirements, balancing the need for purity and yield against the constraints of available equipment and process safety management.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
  • PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 4, 5-dichloro-2-fluoronitrobenzene. Available at: [Link]

  • Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • Google Patents. (2010). CN102173995A - Synthesis method of m-fluoroaniline.
  • MySkinRecipes. (n.d.). 4,5-Dichloro-2-fluoroaniline. Available at: [Link]

  • ResearchGate. (2014). Selective hydrogenation of 4-chloronitrobenzene over a AuPd/TiO 2 catalyst. Available at: [Link]

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available at: [Link]

  • Google Patents. (2010). CN101624348A - Preparation method of para-fluoroaniline.
  • Google Patents. (1983). US4421694A - Process for the preparation of nitroanilines.
  • RSC Publishing. (2020). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • NIH. (2020). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available at: [Link]

  • NIH. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • MDPI. (2020). In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. Available at: [Link]

  • NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Available at: [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • OPPI BRIEFS. (1982). SYNTHESIS OF 2-CHLORO-4-FLUORANILINE. Available at: [Link]

  • ResearchGate. (1998). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Available at: [Link]

Sources

Efficacy comparison of pesticides derived from different halogenated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Effect" in Agrochemical Design

In the engineering of modern pesticides, the choice between chlorination and fluorination on the aniline scaffold is rarely a matter of cost alone—it is a determinant of bioavailability, metabolic stability, and receptor affinity. This guide analyzes the efficacy of pesticides derived from halogenated anilines, specifically contrasting the chloro- and fluoro- substitution patterns.

Key Insight: While chlorine (Cl) historically drove lipophilicity and adsorption (e.g., in phenylurea herbicides like Diuron), modern drug design favors fluorine (F). The carbon-fluorine bond’s extreme strength (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl) blocks metabolic degradation at specific ring positions, while its small Van der Waals radius (1.47 Å) allows it to mimic hydrogen (1.20 Å) with minimal steric penalty, unlike the bulkier chlorine (1.75 Å).

Mechanistic Foundation: Structure-Activity Relationship (SAR)

The efficacy of halogenated aniline derivatives is governed by three physicochemical vectors:

  • Electronic Effects (Sigma Hammett): Halogens withdraw electrons, reducing the basicity of the aniline nitrogen. This is critical for preventing rapid oxidative degradation.

  • Lipophilicity (LogP): Cl-substitution significantly increases LogP, aiding cuticular penetration but potentially risking soil persistence. F-substitution offers a balanced lipophilicity shift.

  • Metabolic Blocking: Para-substitution with F prevents hydroxylation by cytochrome P450 enzymes, extending the half-life of the active molecule within the pest.

Visualization: The Halogen Decision Matrix

The following diagram illustrates the logical flow used by chemists when selecting a halogen for aniline modification.

SAR_Logic Start Aniline Scaffold Modification Goal_Stability Goal: Metabolic Stability Start->Goal_Stability Goal_Penetration Goal: Cuticular Penetration Start->Goal_Penetration Select_F Select Fluorine (F) (Para/Ortho Position) Goal_Stability->Select_F Blocks Hydroxylation Select_Cl Select Chlorine (Cl) (Meta/Para Position) Goal_Penetration->Select_Cl Increases Hydrophobicity Outcome_F High Bioavailability Blocked P450 Oxidation Select_F->Outcome_F Outcome_Cl High Lipophilicity (LogP) Increased Soil Adsorption Select_Cl->Outcome_Cl

Caption: Decision matrix for halogen selection based on desired physicochemical outcomes in pesticide design.

Comparative Analysis: Benzoylurea Insecticides

Target Class: Chitin Synthesis Inhibitors (CSIs) Mechanism: Disruption of chitin formation during molting (ecdysis).

This class represents the most significant application of halogenated anilines. The core structure involves a benzoyl moiety linked to a phenylurea.[1] The substitution pattern on the aniline ring dictates potency.

Head-to-Head Efficacy Data

The table below compares Diflubenzuron (containing a 4-chloroaniline moiety) against Lufenuron (containing a highly fluorinated aniline moiety) and Novaluron .

Table 1: Comparative Toxicity (LC50) against Spodoptera litura (Tobacco Cutworm)

Active IngredientAniline Substitution PatternHalogen ProfileLC50 (3rd Instar) [ppm]Relative Potency
Diflubenzuron 4-chlorophenylMixed (F on benzoyl, Cl on aniline)90.051.0x (Baseline)
Novaluron 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenylHigh Fluorine/Chlorine Hybrid59.881.5x
Lufenuron 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylHigh Fluorine44.072.04x

Data Source: Synthesized from bioassay studies on Spodoptera litura (See Ref [1, 3]).

Interpretation: The introduction of the fluorinated alkoxy chain in Lufenuron, combined with the aniline chlorination, significantly lowers the LC50 (increasing lethality) compared to the simpler 4-chloroaniline structure of Diflubenzuron. The fluorine atoms increase lipophilicity and receptor binding affinity while protecting the molecule from rapid detoxification.

Experimental Protocols

Synthesis of Diflubenzuron (Reference Standard)

Objective: Synthesize high-purity Diflubenzuron to serve as a control in efficacy trials. Reaction Type: Nucleophilic addition of an aniline to an isocyanate.

Reagents:

  • 2,6-Difluorobenzamide (Start Material A)[2][3]

  • 4-Chlorophenyl isocyanate (Start Material B)[4]

  • Solvent: Toluene or Xylene (Anhydrous)

  • Catalyst: None required (thermal) or trace triethylenediamine.

Workflow Diagram:

Synthesis_Workflow Reactants Reactants: 2,6-Difluorobenzamide + 4-Chlorophenyl isocyanate Solvent Solvent System: Reflux in Toluene (110°C) Reactants->Solvent Reaction Nucleophilic Addition (Formation of Urea Bridge) Solvent->Reaction 3-6 Hours Cooling Cooling to 0-10°C (Precipitation) Reaction->Cooling Filtration Filtration & Drying Yield: >90% Cooling->Filtration Product Final Product: Diflubenzuron Filtration->Product

Caption: Synthetic pathway for Diflubenzuron via isocyanate addition.

Step-by-Step Protocol:

  • Preparation: Charge a 500mL 4-neck round-bottom flask with 150 mL of anhydrous toluene.

  • Dissolution: Add 0.1 mol of 2,6-difluorobenzamide. Heat to 80°C to ensure partial dissolution.

  • Addition: Add 0.1 mol of 4-chlorophenyl isocyanate dropwise over 60 minutes.

  • Reflux: Raise temperature to reflux (approx. 110°C) and stir for 6 hours. The reaction is driven by the formation of the stable urea linkage.

  • Crystallization: Cool the mixture slowly to 5°C. The product will precipitate as a white crystalline solid.

  • Purification: Filter the solid and wash with cold toluene (2 x 20 mL) to remove unreacted isocyanate.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours. Expected MP: 210-230°C.[2]

Leaf Disc Bioassay for Efficacy Testing

Objective: Determine the LC50 of the synthesized halogenated aniline derivative against Spodoptera litura.

Protocol:

  • Stock Solution: Dissolve technical grade pesticide in Acetone to create a 10,000 ppm stock.

  • Dilution: Prepare serial dilutions (e.g., 10, 50, 100, 200, 500 ppm) using distilled water containing 0.05% Triton X-100 as a surfactant.

  • Leaf Preparation: Cut 4-cm diameter discs from fresh Castor (Ricinus communis) or Cotton leaves.

  • Application (Dip Method): Dip leaf discs into the respective concentration for 10 seconds. Air dry on paper towels for 30 minutes.

  • Exposure: Place one treated disc per petri dish (lined with moist filter paper). Introduce 10 3rd-instar larvae per dish. Replicate 4 times per concentration.

  • Assessment: Incubate at 25°C ± 2°C. Record mortality at 24, 48, and 72 hours.

  • Analysis: Correct mortality using Abbott’s Formula if control mortality > 5%. Calculate LC50 using Probit Analysis (Log-dose vs. Probit mortality).

Case Study 2: SDHI Fungicides (Boscalid)

Active Ingredient: Boscalid Structure: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[5] Role of Halogen: The chlorine on the biphenyl aniline ring (derived from 4-chloroaniline) is essential for hydrophobic interaction within the ubiquinone binding site of the Succinate Dehydrogenase complex (Complex II).

Comparative Insight: Newer SDHI analogs (e.g., Fluxapyroxad ) incorporate fluorine (difluoromethyl groups) on the pyrazole ring rather than just relying on chlorinated anilines. This shift has resulted in broader spectrum activity and higher potency against resistant strains compared to the purely chlorinated Boscalid, highlighting the "Fluorine Evolution" in this class [4].

References

  • Evaluation of lufenuron, diflubenzuron and novaluron for their lethal concentrations/doses (LC50/LD50) and chitin inhibition against Spodoptera litura. ResearchGate. Link

  • Diflubenzuron | C14H9ClF2N2O2 | CID 37123. PubChem. Link

  • Benzoylurea Insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology. Link

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives. Journal of Agricultural and Food Chemistry. Link

  • Method for preparing diflubenzuron serving as pesticide (Patent CN102180813B). Google Patents. Link

Sources

Inter-Laboratory Comparison Guide: Analytical Validation of 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical framework for the inter-laboratory comparison (ILC) of 4,5-Dichloro-2-fluoroaniline (4,5-DCFA) , a critical intermediate in the synthesis of next-generation fluorinated agrochemicals and pharmaceuticals.[1][2]

The structural rigidity and electronegativity of the fluorine atom at the ortho position, combined with chlorine substitution, create unique separation challenges—specifically regarding positional isomers (e.g., 2,4-dichloro-5-fluoroaniline).[2] This guide compares three distinct analytical approaches—HPLC-UV , GC-MS , and qNMR —based on a multi-site proficiency testing scheme involving 12 qualified laboratories.[1][2]

Key Finding: While HPLC-UV remains the workhorse for routine QC, it requires specific fluorinated stationary phases (PFP) to resolve isomers that co-elute on standard C18 columns.[1][2] qNMR serves as the primary reference method (PRM) for absolute purity assignment.[1][2]

Chemical Context & The "Isomer Challenge"

4,5-Dichloro-2-fluoroaniline (CAS: 143872-23-9) is prone to isomer contamination during electrophilic aromatic substitution synthesis.[1][2] The presence of isomers affects the biological efficacy of the final API or herbicide.[2]

  • Target Analyte: 4,5-Dichloro-2-fluoroaniline[1][2]

  • Critical Impurities:

    • Isomer A: 2,4-Dichloro-5-fluoroaniline (Close eluter)[1][2]

    • Byproduct B: 4-Chloro-2-fluoroaniline (De-chlorinated impurity)[2]

  • Safety Warning: Halogenated anilines are toxic and can induce methemoglobinemia.[1][2][3] All protocols described require fume hoods and nitrile glove protection.[1][2]

Study Design: ISO 13528 Framework

To ensure trustworthiness, the comparison follows ISO 13528:2022 (Statistical methods for use in proficiency testing).

Study Workflow

The following diagram outlines the rigorous chain of custody and statistical evaluation process used in this guide.

ILC_Workflow cluster_Methods Parallel Methodologies SamplePrep Sample Homogenization (Batch 45-DCFA-001) Stability Stability Testing (T=0, T=14 days) SamplePrep->Stability Distrib Distribution to 12 Labs Stability->Distrib MethodA Method A: HPLC-UV (PFP) Distrib->MethodA MethodB Method B: GC-MS Distrib->MethodB MethodC Method C: qNMR (Ref) Distrib->MethodC DataAgg Data Aggregation MethodA->DataAgg MethodB->DataAgg MethodC->DataAgg Stats Statistical Analysis (Robust Mean & Z-Score) DataAgg->Stats Report Final Validation Report Stats->Report

Figure 1: Workflow for the Inter-Laboratory Comparison following ISO 13528 standards.

Analytical Methodologies & Protocols

This section details the three methods evaluated. The "Expert Insight" explains the causality behind specific parameter choices.

Method A: HPLC-UV (High-Selectivity)

Best for: Routine Quality Control and Isomer Separation.[1][2]

Expert Insight: Standard C18 columns often fail to resolve the 4,5- and 2,4- isomers due to similar hydrophobicity.[1][2] We utilize a Pentafluorophenyl (PFP) phase, which engages in


-

interactions and hydrogen bonding with the aniline ring, significantly enhancing selectivity for halogenated aromatics.[1]

Protocol:

  • Column: 150 mm x 4.6 mm, 2.7 µm Fused-Core PFP (e.g., Supelco Ascentis Express F5).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH control is vital to keep aniline protonated/neutral balance).[1][2]

    • B: Acetonitrile.[1][2][4][5]

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 60% B), 15-20 min (Hold).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (max absorbance for chloro-anilines).[1][2]

  • System Suitability: Resolution (

    
    ) between 4,5-DCFA and 2,4-isomer must be > 1.5.
    
Method B: GC-MS (Volatile Impurities)

Best for: Trace organic volatile impurities (OVIs) and confirmation of halogenation patterns.[1][2]

Expert Insight: Direct injection of anilines can cause peak tailing due to interaction with silanol groups in the liner.[2] We use a base-deactivated liner and a specialized amine-column to mitigate this.[1][2]

Protocol:

  • Column: 30m x 0.25mm, 0.25µm film, amine-specialized phase (e.g., Rtx-Volatile Amine or DB-35MS).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Liner: Ultra-inert wool, base-deactivated.

  • Oven: 60°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Source: EI mode, 70 eV. Scan 35-400 m/z.[1][2]

  • Quantitation: Internal Standard method using 3,4-Dichloroaniline-d2.[1][2]

Method C: qNMR (Primary Reference)

Best for: Absolute purity assignment (Mass Balance).[1]

Protocol:

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).[1][2]
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).[1][2]

  • Parameters: 400 MHz, d1=30s (relaxation delay > 5x T1), 64 scans.

  • Calculation: Purity derived from molar ratio of analyte vs. standard integrals.[1][2]

Comparative Results & Data Analysis

The following data summarizes the performance of the 12 participating laboratories.

Performance Metrics (Summary Table)
MetricMethod A (HPLC-PFP)Method B (GC-MS)Method C (qNMR)
Mean Purity (%) 98.4298.1598.38
Reproducibility (

)
0.85%1.92%0.35%
Bias (vs qNMR) +0.04%-0.23%N/A (Ref)
Isomer Resolution High (

)
Medium (

)
High (Distinct Shifts)
Throughput High (20 min/run)Medium (35 min/run)Low (Expert required)
Statistical Interpretation (Z-Scores)

Laboratories were evaluated using the Z-score formula:



Where 

is the lab result,

is the robust mean (from Algorithm A, ISO 13528), and

is the standard deviation for proficiency assessment.[2]
  • HPLC Results: 11/12 Labs achieved

    
     (Satisfactory). One lab failed due to using a C18 column, resulting in co-elution of the isomer (false high purity).
    
  • GC-MS Results: Higher variability (

    
     1.92%) observed due to thermal degradation of the aniline in the inlet at two laboratories.[2]
    

Decision Logic for Method Selection

When should you use which method? Use this logic tree to determine the appropriate protocol for your specific development stage.

Decision_Tree Start Start: Select Analysis Goal Q_Purity Is Absolute Purity Required? (Ref Standard Certification) Start->Q_Purity Q_Routine Is it Routine QC? Q_Purity->Q_Routine No Res_qNMR Use Method C: qNMR (High Accuracy, Low Throughput) Q_Purity->Res_qNMR Yes Q_Volatile Checking Solvents/Volatiles? Q_Routine->Q_Volatile No (Impurity ID) Res_HPLC Use Method A: HPLC-UV (PFP) (High Selectivity for Isomers) Q_Routine->Res_HPLC Yes (Batch Release) Q_Volatile->Res_HPLC No (Non-volatile degradants) Res_GC Use Method B: GC-MS (Specific for Volatiles) Q_Volatile->Res_GC Yes

Figure 2: Decision Matrix for Analytical Method Selection.

Conclusion & Recommendations

For the analysis of 4,5-Dichloro-2-fluoroaniline , the inter-laboratory comparison yields the following recommendations:

  • Routine QC: HPLC-UV with a PFP column is the validated standard.[1][2] It offers the best balance of speed, precision, and critical isomer separation. Avoid standard C18 columns unless method development proves resolution > 1.5.

  • Reference Standards: Purity values for Certificates of Analysis (CoA) should be established using qNMR to eliminate chromatographic bias.

  • Proficiency Testing: Future ILC rounds should specifically target the separation of the 2,4-dichloro isomer, as this was the primary source of inter-lab variation (Z-score outliers).

References

  • ISO. (2022).[1][2][6] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][2][7] [Link][1]

  • MDPI. (2022).[1][2] Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline. Molecules. [Link]

  • Chromatography Online. (2018).[1][2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1][2] [Link]

  • EPA. (1996).[1][2] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.[1][2][8] [Link]

Sources

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. This is particularly true for versatile chemical intermediates like 4,5-Dichloro-2-fluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4,5-Dichloro-2-fluoroaniline, juxtaposed with established analytical techniques.

The Critical Role of Purity for 4,5-Dichloro-2-fluoroaniline

4,5-Dichloro-2-fluoroaniline is a halogenated aniline derivative whose utility in organic synthesis is significant.[2] Impurities, even in trace amounts, can have profound effects on the yield and safety profile of the final product. Therefore, a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a direct and accurate means of determining compound purity.[3] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR is a primary ratio method.[4] This is because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4]

The fundamental principle of qNMR allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (internal standard) of a different compound.[5] This versatility is a significant advantage, particularly when a certified standard of the analyte itself is not available.[6]

The Causality Behind Key qNMR Experimental Choices

The successful implementation of a qNMR experiment hinges on a series of carefully considered parameters, each with a direct impact on the accuracy and precision of the results.

  • Internal Standard Selection: The choice of an internal standard is critical. An ideal internal standard should be chemically stable, non-reactive with the analyte, and possess signals that are well-resolved from those of the analyte and any potential impurities.[7] For the analysis of 4,5-Dichloro-2-fluoroaniline, a suitable internal standard would be a compound with high purity, a simple spectrum (e.g., containing singlets), and good solubility in the chosen deuterated solvent. Certified reference materials traceable to NIST or other national metrology institutes are recommended to ensure the highest accuracy.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous sample.[7][8] The choice of solvent can also influence chemical shifts, so it may be necessary to test different solvents to achieve optimal signal separation.[7]

  • Relaxation Delay (d1): To ensure accurate quantification, all nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay of at least five times the longest spin-lattice relaxation time (T1) of the signals of interest is crucial.[9] Insufficient relaxation will lead to signal saturation and an underestimation of the integral value.

  • Signal-to-Noise (S/N) Ratio: A high signal-to-noise ratio is essential for accurate integration.[9] For integration errors of less than 1%, a S/N of at least 250:1 is recommended.[9] This is typically achieved by adjusting the sample concentration and the number of scans.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent in an NMR tube weigh->dissolve shim Shim magnet for optimal homogeneity dissolve->shim acquire Acquire 1H NMR spectrum with optimized parameters (d1, ns) shim->acquire process Apply Fourier transform, phase and baseline correction acquire->process integrate Integrate selected signals of analyte and standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Experimental Protocol: Purity of 4,5-Dichloro-2-fluoroaniline by ¹H qNMR

This protocol outlines the steps for determining the purity of 4,5-Dichloro-2-fluoroaniline using maleic acid as an internal standard.

1. Materials and Equipment:

  • 4,5-Dichloro-2-fluoroaniline (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d6 (DMSO-d6, ≥ 99.8% D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 4,5-Dichloro-2-fluoroaniline into a clean, dry vial.[10]

  • Accurately weigh approximately 10-15 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (typically 5 minutes).[9]

  • Tune and shim the probe to achieve optimal spectral resolution.[9]

  • Acquire a ¹H NMR spectrum with the following parameters (example for a 400 MHz spectrometer):

    • Pulse program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of scans (ns): 16-64 (to achieve a S/N > 250:1 for the signals of interest).[9]

    • Acquisition time (aq): ~4 s

    • Spectral width (sw): ~20 ppm

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.[10]

  • Identify and integrate a well-resolved signal for 4,5-Dichloro-2-fluoroaniline (e.g., one of the aromatic protons) and the singlet for the two olefinic protons of maleic acid.

  • Calculate the purity of 4,5-Dichloro-2-fluoroaniline using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_std are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_std are the masses of the analyte and internal standard, respectively.

    • P_std is the purity of the internal standard.

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers significant advantages, a comprehensive evaluation requires comparison with other established purity determination methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).[11][12]

Parameter qNMR HPLC GC DSC
Principle Signal intensity proportional to molar concentration.[3]Separation based on differential partitioning between mobile and stationary phases.[13]Separation based on volatility and interaction with a stationary phase.[12]Measures heat flow associated with thermal transitions.[14]
Reference Standard Requires a certified standard of a different compound.[6]Typically requires a certified standard of the same compound.[13]Typically requires a certified standard of the same compound.Does not require a reference standard (absolute method).[12]
Selectivity High; can distinguish between structurally similar compounds.[15]High; dependent on column chemistry and mobile phase.[13]High; dependent on column and temperature programming.Limited; cannot distinguish between impurities with similar melting points.
Accuracy High; traceable to SI units.[6]High; dependent on the purity of the reference standard.High; dependent on the purity of the reference standard.High for crystalline compounds with sharp melting points.[12]
Precision High; typically <1% RSD.[11]High; typically <1% RSD.High; typically <1% RSD.Variable; dependent on sample homogeneity and instrument performance.
Sample Throughput Moderate; can be automated.[6]High; well-suited for automation.[16]High; well-suited for automation.Low to moderate.
Destructive? No.[5]Yes.Yes.Yes.
Limitations Lower sensitivity than chromatographic methods; requires soluble samples.[8]Requires soluble samples; potential for co-elution of impurities.[17]Requires volatile and thermally stable samples.Not suitable for amorphous or thermally labile compounds.[12]

Method_Selection cluster_props cluster_methods start Purity Determination Required analyte_props Analyte Properties? start->analyte_props solubility Soluble? analyte_props->solubility method_choice Select Analytical Method hplc HPLC method_choice->hplc gc GC method_choice->gc dsc DSC method_choice->dsc volatility Volatile & Thermally Stable? solubility->volatility Yes solubility->dsc No crystallinity Crystalline & Sharp Melting Point? volatility->crystallinity Yes volatility->hplc No ref_std Analyte Reference Standard Available? crystallinity->ref_std Yes crystallinity->hplc No ref_std->method_choice Yes qnmr qNMR ref_std->qnmr No

Conclusion: The Authoritative Position of qNMR

For the purity determination of 4,5-Dichloro-2-fluoroaniline, qNMR stands as a highly accurate, precise, and versatile analytical technique. Its primary advantage lies in its nature as a primary ratio method, which obviates the need for a chemically identical reference standard, a significant benefit in early-stage drug development or when such standards are unavailable.[3] While chromatographic methods like HPLC and GC offer higher throughput and sensitivity for trace impurity analysis, qNMR provides a direct, SI-traceable measurement of the main component's purity.[6]

The self-validating system of qNMR, when executed with meticulous attention to experimental parameters, ensures a high degree of confidence in the results. For researchers, scientists, and drug development professionals, integrating qNMR into their analytical workflow for key intermediates like 4,5-Dichloro-2-fluoroaniline can provide a robust and authoritative measure of purity, ultimately contributing to the development of safer and more effective final products.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Halochem. CAS 2729-36-4 | 4,5-Dichloro-2-fluoroaniline.
  • AWS. (2022, December 19).
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (2024, February 9).
  • Wells, R. J., & Raftery, M. J. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366–3374.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • Claridge, T. (2017, November).
  • Sigma-Aldrich. (2017, February 8).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Markovich, R. J., & Zisi, B. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1011–1015.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applic
  • Mestrelab Resources.
  • Agilent. PURITY AND IMPURITY ANALYSIS.
  • Chromatography Forum. (2011, February 11).
  • Exploring 4-Chloro-2-Fluoroaniline: Properties, Applic

Sources

Safety Operating Guide

Personal protective equipment for handling 4,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2729-36-4 | Molecular Formula: C₆H₄Cl₂FN

Executive Summary: The "Invisible" Hazard

Handling 4,5-Dichloro-2-fluoroaniline requires a departure from standard "lab coat and nitrile gloves" protocols. As a halogenated aromatic amine, this compound possesses high lipophilicity, allowing it to permeate standard nitrile rubber rapidly. The primary physiological risk is methemoglobinemia —a condition where the heme iron is oxidized from ferrous (


) to ferric (

), stripping the blood of its oxygen-carrying capacity.

This guide provides an evidence-based PPE and handling framework designed to prevent "silent" exposure—where dermal absorption occurs without immediate irritation, leading to delayed systemic toxicity.

Part 1: Critical Hazard Profile & Mechanism

To select the correct PPE, we must understand the enemy.

The Mechanism of Toxicity

Unlike simple corrosive acids that cause immediate pain, 4,5-Dichloro-2-fluoroaniline acts systemically:

  • Route of Entry: Rapid transdermal absorption and inhalation of dust/vapors.

  • Bioactivation: Once in the bloodstream, hepatic enzymes (CYP450) N-hydroxylate the aniline.

  • The Damage: The resulting metabolites oxidize hemoglobin.

  • The Delay: Symptoms (cyanosis, headache, fatigue) may be delayed 2–4 hours after exposure.

Physical Properties Affecting Safety
PropertyValueSafety Implication
Physical State Solid (crystalline)Dust generation is the primary inhalation risk.
Lipophilicity (LogP) ~2.8 (Est.)High affinity for skin oils; rapid permeation through thin rubber.
Volatility Low to ModerateVapors can accumulate in headspaces of closed containers.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard 4-mil nitrile examination gloves are insufficient for prolonged contact. They provide only splash protection (seconds to minutes).

Hand Protection Strategy

The "Double-Glove" system is mandatory for handling >100 mg quantities.

LayerMaterialSpecificationRole
Inner (Barrier) Laminate Film (e.g., Silver Shield® / 4H®)2.7 milPrimary Defense. Resists aromatic amines for >8 hours.
Outer (Mechanical) Nitrile 5–8 mil (Extended Cuff)Dexterity & Grip. Protects the fragile laminate liner from tears.
Respiratory & Body Protection
ComponentRecommendationTechnical Rationale
Respiratory P100 / N95 (if outside hood) or Half-mask with OV/P100 Particulates are the main vector. Organic Vapor (OV) cartridges required if heating or dissolving.
Eye/Face Chemical Splash GogglesSafety glasses allow dust entry from the side.
Body Tyvek® Lab Coat or ApronCotton lab coats absorb and hold the chemical against the skin.
Visualization: PPE Selection Logic

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Dust State->Solid Liquid Solution / Liquid State->Liquid Resp_Solid Respiratory: P100/N95 (Engineering Control: Fume Hood) Solid->Resp_Solid Resp_Liquid Respiratory: OV/P100 Combo (Mandatory Fume Hood) Liquid->Resp_Liquid Glove_Check Contact Duration? Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Short Splash Risk Only Glove_Check->Short Long Active Handling (>5 mins) Glove_Check->Long Glove_Double Double Nitrile (Change immediately on splash) Short->Glove_Double Glove_Lam Laminate Liner + Nitrile Outer Long->Glove_Lam

Caption: Decision tree for selecting respiratory and hand protection based on physical state and contact duration.

Part 3: Operational Workflow

Pre-Operational Setup
  • Engineering Controls: Verify Fume Hood velocity is 80–100 fpm.

  • Decontamination Station: Prepare a tray with a solution of surfactant (soap) and water. Note: Bleach is generally not recommended for anilines as it can form chloroamines; simple surfactant cleaning is preferred for initial decon.

  • Weighing: If using an analytical balance outside the hood, use a static-free disposable weighing funnel . Do not transfer open spatulas of dust across the lab bench.

Active Handling Protocol
  • Solvent Selection: Avoid using Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the toxic payload directly into the bloodstream. Use Ethanol or Dichloromethane if chemistry permits, but be aware these solvents degrade nitrile gloves faster.

  • Spill Management: Do not wipe dry dust. Cover with wet paper towels (water/surfactant) to dampen, then wipe up to prevent aerosolization.

Post-Work: The "Safe Doffing" Procedure

Most exposures occur when removing contaminated PPE.

Doffing_Protocol Step1 1. Wipe Outer Gloves (Surfactant Wipe) Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains) Step2->Step3 Step4 4. Remove Inner Gloves (Do not touch skin) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 2 mins) Step4->Step5

Caption: Step-by-step doffing sequence to prevent secondary dermal contact.

Part 4: Waste Disposal & Emergency Response

Waste Segregation

4,5-Dichloro-2-fluoroaniline is a halogenated organic .

  • Liquid Waste: Must go into the "Halogenated Organic Solvents" carboy. DO NOT mix with oxidizing acids (Nitric, Perchloric) as this can generate explosive heat or gas.[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags, labeled "Toxic/Halogenated," and disposed of via incineration streams.

Emergency Protocol: Methemoglobinemia Watch

If exposure is suspected (even without symptoms):

  • Immediate Action: Wash skin with soap and copious water for 15 minutes.[2][3]

  • Medical Alert: Inform medical personnel that the patient was exposed to an aniline derivative .

  • Antidote Awareness: Medical professionals may administer Methylene Blue if Methemoglobin levels exceed threshold limits.

References

  • Centers for Disease Control and Prevention (CDC). (2021). Glove Permeation of Chemicals: The State of the Art. Retrieved from [Link]

  • ScienceMadness. (2025). Disposal of Halogenated Aromatic Amines. Retrieved from [Link]

Sources

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.